Product packaging for Cupric isononanoate(Cat. No.:CAS No. 72915-82-3)

Cupric isononanoate

Cat. No.: B15183171
CAS No.: 72915-82-3
M. Wt: 378.0 g/mol
InChI Key: JVGLHRXQPNDYMR-UHFFFAOYSA-L
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Description

Cupric isononanoate is a useful research compound. Its molecular formula is C18H34CuO4 and its molecular weight is 378.0 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34CuO4 B15183171 Cupric isononanoate CAS No. 72915-82-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72915-82-3

Molecular Formula

C18H34CuO4

Molecular Weight

378.0 g/mol

IUPAC Name

copper;7-methyloctanoate

InChI

InChI=1S/2C9H18O2.Cu/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2

InChI Key

JVGLHRXQPNDYMR-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Cupric Isononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate, the copper(II) salt of isononanoic acid, belongs to the class of metal carboxylates, often referred to as metal soaps. These compounds have a wide range of industrial applications, including as catalysts, driers in paints and varnishes, and as fungicides and wood preservatives. Understanding the physicochemical properties of this compound is crucial for its effective application and for the development of new formulations in various fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its fungicidal mechanism of action.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be largely inferred from the general characteristics of copper carboxylates and data available for structurally similar compounds.

Table 1: General and Physical Properties of this compound
PropertyValue/DescriptionSource/Basis
Systematic Name Isononanoic acid, copper(2+) salt[1]
Synonyms This compound[1]
CAS Number 72915-82-3[1]
Molecular Formula C₁₈H₃₄CuO₄Inferred from[1]
Molecular Weight 378.0 g/mol Calculated
Appearance Likely a blue or green crystalline solid or waxy substance.Based on general properties of copper(II) salts and copper carboxylates.
Melting Point Not specifically reported. Other copper carboxylates exhibit a wide range of melting points.
Boiling Point Not reported. Likely decomposes at high temperatures.
Density Not specifically reported.
Table 2: Solubility Profile of this compound
SolventSolubilityBasis
Water Likely insoluble or sparingly soluble.General property of long-chain metal carboxylates.
Ethanol Likely sparingly soluble.General property of metal carboxylates.
Non-polar organic solvents (e.g., chloroform, mineral spirits) Likely soluble.General property of long-chain metal carboxylates.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the physicochemical properties of this compound.

Synthesis of this compound

Principle: A common method for the synthesis of metal carboxylates is through a precipitation reaction between a soluble salt of the metal and a sodium or potassium salt of the carboxylic acid.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Isononanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Filter paper

  • Beakers, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

  • Preparation of Sodium Isononanoate:

    • Dissolve a stoichiometric amount of sodium hydroxide in distilled water.

    • In a separate beaker, dissolve an equimolar amount of isononanoic acid in ethanol.

    • Slowly add the sodium hydroxide solution to the isononanoic acid solution while stirring continuously. The reaction is exothermic.

    • Continue stirring for 1-2 hours to ensure complete formation of sodium isononanoate.

  • Precipitation of this compound:

    • Prepare an aqueous solution of copper(II) sulfate pentahydrate.

    • Slowly add the copper(II) sulfate solution to the sodium isononanoate solution with vigorous stirring.

    • A precipitate of this compound will form immediately. The color is expected to be blue or green.

    • Continue stirring for an additional 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with distilled water to remove any unreacted salts.

    • Follow with a wash of cold ethanol to remove any unreacted isononanoic acid.

    • Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.

Materials:

  • Dried this compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube with mineral oil

  • Thermometer

Procedure:

  • Finely powder the dry this compound sample.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement at least twice and report the average melting point range.

Determination of Solubility

Principle: The solubility is determined by preparing a saturated solution of the compound in a specific solvent at a given temperature and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Various solvents (e.g., water, ethanol, chloroform, hexane)

  • Vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

  • Seal the vial and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid.

  • If necessary, centrifuge the withdrawn sample to remove any suspended microparticles.

  • Dilute the saturated solution to a concentration suitable for analysis.

  • Determine the concentration of copper in the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve with known copper concentrations) or AAS.

  • Calculate the original concentration in the saturated solution and express the solubility in grams per 100 mL of solvent.

Spectroscopic Characterization

a. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Procedure:

  • Prepare the sample by either mixing a small amount of the solid with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. For this compound, key bands to identify are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which will be shifted compared to the carbonyl stretch of the free isononanoic acid.

b. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For copper(II) complexes, this can indicate the coordination environment of the metal ion.

Procedure:

  • Prepare a dilute solution of this compound in a suitable non-aqueous solvent (e.g., chloroform or ethanol).

  • Use the pure solvent as a blank.

  • Record the absorption spectrum over a range of approximately 200-800 nm.

  • Identify the wavelength of maximum absorbance (λmax). The d-d transitions of the copper(II) ion are typically observed in the visible region.

Fungicidal Mechanism of Action

Copper-based fungicides, including this compound, are known to have a broad-spectrum, multi-site mode of action. This makes the development of resistance by fungal pathogens very difficult. The general mechanism is depicted below.

Fungicidal_Mechanism cluster_cellular_targets Cellular Disruption CupricIsononanoate This compound on Plant Surface Cu2Ions Release of Cu²⁺ Ions CupricIsononanoate->Cu2Ions Dissociation in Moisture Moisture (Rain, Dew) FungalSpore Fungal Spore/Cell Cu2Ions->FungalSpore Contact with EnzymeDenaturation Enzyme Denaturation FungalSpore->EnzymeDenaturation Internalization leads to MembraneDamage Cell Membrane Damage FungalSpore->MembraneDamage EnergyProduction Disruption of Energy Production FungalSpore->EnergyProduction CellDeath Fungal Cell Death EnzymeDenaturation->CellDeath MembraneDamage->CellDeath EnergyProduction->CellDeath

Caption: Fungicidal mechanism of this compound.

Experimental Workflow for Characterization

The logical flow for the synthesis and characterization of this compound is outlined in the following diagram.

Experimental_Workflow Start Start Synthesis Synthesis of this compound (Precipitation Reaction) Start->Synthesis Purification Purification and Drying Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Solubility Analysis Characterization->Solubility FTIR FTIR Spectroscopy Characterization->FTIR UVVis UV-Vis Spectroscopy Characterization->UVVis DataAnalysis Data Analysis and Compilation MeltingPoint->DataAnalysis Solubility->DataAnalysis FTIR->DataAnalysis UVVis->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for this compound.

Conclusion

References

In-Depth Technical Guide: Cupric Isononanoate (CAS 72915-82-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate, identified by CAS number 72915-82-3, is a copper(II) salt of isononanoic acid. It belongs to the class of metal carboxylates and finds primary application as a fungicide and bactericide. While specific detailed research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known properties. To supplement the available data, information on the closely related and well-studied analogue, cupric octanoate, is included to provide insight into the expected chemical and physical characteristics, synthesis, and biological activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Copper Carboxylates

PropertyThis compound (CAS 72915-82-3)Cupric Octanoate (CAS 20543-04-8)Source
Molecular Formula C₁₈H₃₄CuO₄C₁₆H₃₀CuO₄[1]
Molecular Weight 378.01 g/mol 349.95 g/mol [2]
Appearance Expected to be a blue or green solidBlue crystalline solidGeneral Knowledge
Solubility Expected to have low solubility in water and higher solubility in nonpolar organic solventsInsoluble in waterGeneral Knowledge
Melting Point Data not available125-130 °CCommercial Supplier Data
Boiling Point Data not availableData not available
Density Data not availableData not available

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, a general and widely applicable method for the synthesis of copper(II) carboxylates involves the reaction of a copper salt, such as copper(II) acetate or copper(II) carbonate, with the corresponding carboxylic acid.

General Experimental Protocol for the Synthesis of Copper(II) Carboxylates

This protocol is adapted from general methods for the synthesis of copper(II) carboxylates and can be modified for the preparation of this compound.

Materials:

  • Copper(II) acetate monohydrate

  • Isononanoic acid

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve a stoichiometric amount of copper(II) acetate monohydrate in ethanol with gentle heating.

  • In a separate flask, dissolve a twofold molar excess of isononanoic acid in ethanol.

  • Slowly add the isononanoic acid solution to the copper(II) acetate solution with constant stirring.

  • A color change and the formation of a precipitate should be observed.

  • The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The product is washed with the solvent (ethanol) to remove any unreacted starting materials.

  • The final product is dried under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_products Products Copper(II) Acetate Monohydrate Copper(II) Acetate Monohydrate Dissolve in Ethanol Dissolve in Ethanol Copper(II) Acetate Monohydrate->Dissolve in Ethanol Isononanoic Acid Isononanoic Acid Isononanoic Acid->Dissolve in Ethanol Mix and Stir Mix and Stir Dissolve in Ethanol->Mix and Stir Heat (Reflux) Heat (Reflux) Mix and Stir->Heat (Reflux) Cool Cool Heat (Reflux)->Cool Filter Filter Cool->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry This compound This compound Dry->this compound Acetic Acid Acetic Acid

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (IR, NMR, Mass Spectrometry) for this compound are not available in public databases. The following provides an overview of the expected spectral characteristics based on the analysis of similar copper carboxylate compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group. The key diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the COO⁻ group. The positions of these bands can provide information about the coordination mode of the carboxylate ligand to the copper ion.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H (alkane)2850 - 3000Stretching vibrations
C=O (carboxylate)1550 - 1650Asymmetric stretching (νₐₛ(COO⁻))
C-O (carboxylate)1400 - 1450Symmetric stretching (νₛ(COO⁻))
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution ¹H and ¹³C NMR spectra for this compound is challenging. The paramagnetic center causes significant line broadening, often rendering the spectra uninformative for detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), could be used to determine the molecular weight and fragmentation pattern of this compound. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) would be a characteristic feature in the mass spectrum.

Biological Activity and Mechanism of Action

This compound is utilized as a fungicide. The biological activity of copper-based fungicides is attributed to the release of cupric ions (Cu²⁺).

Mechanism of Action

The fungicidal and bactericidal activity of copper compounds is a multi-site process, which makes the development of resistance by pathogens unlikely. The released Cu²⁺ ions are believed to act through several mechanisms:

  • Enzyme Inhibition: Copper ions can bind to sulfhydryl groups (-SH) in enzymes and other proteins, leading to their denaturation and loss of function.

  • Disruption of Cellular Transport: Cu²⁺ can interfere with the transport of essential ions and molecules across the cell membrane.

  • Oxidative Stress: Copper can catalyze the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

G This compound This compound Release of Cu²⁺ ions Release of Cu²⁺ ions This compound->Release of Cu²⁺ ions Enzyme Inhibition Enzyme Inhibition Release of Cu²⁺ ions->Enzyme Inhibition Disruption of Cellular Transport Disruption of Cellular Transport Release of Cu²⁺ ions->Disruption of Cellular Transport Generation of ROS Generation of ROS Release of Cu²⁺ ions->Generation of ROS Fungal Cell Death Fungal Cell Death Enzyme Inhibition->Fungal Cell Death Disruption of Cellular Transport->Fungal Cell Death Oxidative Damage Oxidative Damage Generation of ROS->Oxidative Damage Oxidative Damage->Fungal Cell Death

Caption: Proposed mechanism of action for this compound as a fungicide.

Toxicological and Safety Information

Detailed toxicological studies specifically on this compound are limited. However, as with all copper compounds, excessive exposure can lead to toxicity. Copper and its compounds are known to be toxic to aquatic life. Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound. For detailed and up-to-date safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a copper-containing compound with established use as a fungicide. While specific, in-depth technical data for this particular molecule is scarce in the public domain, this guide provides a comprehensive overview based on available information and data from closely related analogues. The synthesis, spectroscopic characterization, and biological activity are consistent with those of other copper(II) carboxylates. The fungicidal mechanism is attributed to the multi-site action of released cupric ions. Further research is warranted to fully characterize the physicochemical properties and biological profile of this compound to expand its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to Cupric Isononanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric isononanoate, a copper (II) salt of isononanoic acid. This document details its chemical properties, a representative synthesis protocol, and explores its potential applications within the field of drug development, drawing upon the broader context of copper-based therapeutics.

Chemical Identity and Molecular Structure

This compound is a metal carboxylate complex. The molecular formula for the compound is C₁₈H₃₄CuO₄ . It consists of a central copper (II) ion (Cu²⁺) coordinated to two isononanoate ligands. Isononanoic acid is a branched-chain nine-carbon carboxylic acid.

The structure of this compound involves the coordination of the carboxylate groups of the isononanoate ligands to the copper (II) center. The lipophilic nature of the isononanoate chains contributes to its solubility in nonpolar organic solvents.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in publicly accessible literature. However, key computed and general properties are summarized in the table below.

PropertyValueNotes
Molecular Formula C₁₈H₃₄CuO₄Based on a 2:1 ligand-to-metal ratio.
Molecular Weight 378.0 g/mol Computed value for C₁₈H₃₄CuO₄.[1]
CAS Number 72915-82-3For isononanoic acid, copper(2+) salt.[2]
Appearance Typically a blue or green solidCharacteristic of many copper (II) complexes.
Solubility Sparingly soluble in waterExpected to be more soluble in organic solvents due to the isononanoate chains.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on common methods for the preparation of copper (II) carboxylates.[3][4]

Materials:

  • Copper (II) chloride (CuCl₂) or Copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Isononanoic acid

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Distilled water

  • Reaction flask with a condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Preparation of Sodium Isononanoate (optional intermediate step):

    • In a reaction flask, dissolve a stoichiometric amount of sodium hydroxide in methanol.

    • Slowly add an equimolar amount of isononanoic acid to the sodium hydroxide solution while stirring.

    • The reaction is exothermic and results in the formation of sodium isononanoate.

  • Reaction with Copper (II) Salt:

    • In a separate flask, dissolve the copper (II) salt (e.g., copper (II) chloride) in methanol.

    • Slowly add the methanolic solution of sodium isononanoate (from step 1) to the copper (II) salt solution with continuous stirring. Alternatively, isononanoic acid can be directly reacted with a copper source like copper (II) hydroxide or carbonate.

    • A precipitate of this compound should form.

  • Reaction Completion and Isolation:

    • The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.

    • After cooling to room temperature, the solid product is collected by filtration.

  • Purification and Drying:

    • The collected solid is washed with cold methanol and then with distilled water to remove any unreacted starting materials and byproducts.

    • The purified this compound is then dried in a vacuum oven or desiccator to a constant weight.

Applications in Drug Development

While specific research on the drug development applications of this compound is limited, the broader class of copper complexes has garnered significant interest in medicine.[5][6][7] Copper is an essential trace element in humans and plays a crucial role in various biological processes.[6] The therapeutic potential of copper compounds often stems from their redox activity and ability to coordinate with biological molecules.

Potential areas of interest for this compound in drug development include:

  • Antimicrobial Agents: Copper ions and their complexes are known to possess broad-spectrum antimicrobial activity.[5] The lipophilic nature of this compound could enhance its ability to penetrate microbial cell membranes.

  • Anti-inflammatory Agents: Some copper complexes have shown anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[5]

  • Anticancer Agents: Copper complexes are being investigated as potential anticancer drugs.[7] Their mechanisms of action can include the induction of reactive oxygen species (ROS), leading to cancer cell death, and the inhibition of angiogenesis.[7] The complexation of copper with bioactive ligands can enhance its therapeutic efficacy.[8]

Further research is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product CuSalt Copper (II) Salt (e.g., CuCl₂) Mixing Mixing and Reaction CuSalt->Mixing IsoAcid Isononanoic Acid IsoAcid->Mixing Base Base (e.g., NaOH) Base->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Reflux Reflux Mixing->Reflux Heating Filtration Filtration Reflux->Filtration Cooling Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

References

Cupric Isononanoate Coordination Compound: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Molecular Structure

Copper(II) carboxylates frequently adopt a dinuclear "paddle-wheel" structure, and it is highly probable that cupric isononanoate conforms to this motif. In this arrangement, two copper(II) ions are bridged by four isononanoate ligands. The carboxylate groups of the isononanoate ligands act as the bridging units, with each copper ion being coordinated to four oxygen atoms from four different carboxylate groups in a square planar geometry. The coordination sphere of each copper ion is typically completed by an axial ligand, which could be a solvent molecule (like water or ethanol) or another donor ligand, resulting in a distorted square pyramidal geometry.[1][2] The intramolecular Cu-Cu distance in such structures is a key parameter influenced by the nature of the carboxylate and axial ligands.

G cluster_0 Dinuclear Copper(II) Core cluster_R1 Isononanoate Ligand 1 cluster_R2 Isononanoate Ligand 2 cluster_R3 Isononanoate Ligand 3 cluster_R4 Isononanoate Ligand 4 Cu1 Cu(II) Cu2 Cu(II) Cu1->Cu2 O1a Cu1->O1a O2a Cu1->O2a O3a Cu1->O3a O4a Cu1->O4a L1 L Cu1->L1 O1b Cu2->O1b O2b Cu2->O2b O3b Cu2->O3b O4b Cu2->O4b L2 L Cu2->L2 C1 C O1a->C1 O1b->C1 C2 C O2a->C2 O2b->C2 C3 C O3a->C3 O3b->C3 C4 C O4a->C4 O4b->C4 R1 R C1->R1 R2 R C2->R2 R3 R C3->R3 R4 R C4->R4

Fig. 1: Proposed paddle-wheel structure of this compound.

Synthesis Protocols

The synthesis of copper(II) carboxylates can be achieved through several established methods. Below are detailed experimental protocols adapted for the synthesis of this compound.

Reaction of Copper(II) Acetate with Isononanoic Acid

This method is particularly suitable when the carboxylic acid is soluble in ethanol and less soluble in water.[2]

Workflow:

G A Dissolve Copper(II) Acetate in Water C Mix Solutions A->C B Dissolve Isononanoic Acid in Ethanol B->C D Precipitation (may require standing overnight) C->D E Isolate by Suction Filtration D->E F Air Dry the Product E->F G Store in a Desiccator F->G

Fig. 2: Synthesis workflow for this compound.

Protocol:

  • Dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimal amount of deionized water in an Erlenmeyer flask.

  • In a separate flask, dissolve the corresponding stoichiometric amount of isononanoic acid (3,5,5-trimethylhexanoic acid) in a minimum volume of ethanol.

  • Mix the two solutions in a beaker with stirring.

  • If a precipitate does not form immediately, cover the beaker and allow it to stand, potentially overnight.

  • Collect the resulting precipitate by suction filtration.

  • Wash the product with small portions of ethanol to remove any unreacted starting materials.

  • Allow the product to air dry, and then store it in a desiccator over a suitable drying agent.

Reaction of a Sodium Salt of Isononanoic Acid with Copper(II) Sulfate

This method is preferable when the sodium salt of the carboxylic acid is water-soluble and the resulting copper(II) carboxylate has low water solubility.[2]

Protocol:

  • Dissolve a measured amount of isononanoic acid in a minimal amount of ethanol in an Erlenmeyer flask.

  • Add a 2 M solution of sodium hydroxide dropwise with stirring until the solution is just basic to litmus paper, forming sodium isononanoate in situ.

  • In a separate flask, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water.

  • Mix the two solutions in a beaker. If a precipitate does not form immediately, cover the beaker and let it stand for up to 24 hours.

  • Isolate the precipitate by vacuum filtration.

  • Wash the product with deionized water and then with a small amount of ethanol.

  • Air dry the product and store it in a desiccator.

Spectroscopic and Thermal Characterization

The following tables summarize the expected spectroscopic and thermal properties of this compound based on data from analogous copper(II) carboxylates with long and branched alkyl chains.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the coordination of the carboxylate group to the copper(II) ion. The key diagnostic bands are the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO- group.[1][3]

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Interpretation
νas(COO⁻)1580 - 1620Asymmetric stretching of the coordinated carboxylate group.
νs(COO⁻)1410 - 1450Symmetric stretching of the coordinated carboxylate group.
Δν (νas - νs)170 - 250The difference in wavenumber between the asymmetric and symmetric stretches is indicative of a bridging bidentate coordination mode, characteristic of the paddle-wheel structure.[1]
ν(Cu-O)400 - 500Stretching vibration of the copper-oxygen bond, confirming coordination.[1]
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of copper(II) complexes provides information about the d-orbital electronic transitions.

Transition Expected Wavelength Range (nm) Interpretation
d-d transition650 - 720A broad absorption band in this region is characteristic of the d-d electronic transitions of the Cu(II) ion in a square pyramidal or distorted octahedral geometry.[4][5]
Ligand-to-Metal Charge Transfer (LMCT)< 400More intense absorptions at shorter wavelengths can be attributed to charge transfer from the carboxylate ligands to the copper(II) center.
Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and decomposition pathway of the compound.

Decomposition Step Expected Temperature Range (°C) Event
1100 - 150Loss of any coordinated or lattice solvent molecules (e.g., water, ethanol).
2200 - 400Decomposition of the anhydrous copper(II) isononanoate, with the loss of the organic ligands.
Final Residue> 400Formation of copper(II) oxide (CuO) or a mixture of copper oxides.

Conclusion

While a dedicated structural and spectroscopic study of this compound is not prominently available, the extensive body of research on analogous copper(II) carboxylates provides a strong basis for predicting its properties. It is anticipated that this compound will adopt a dinuclear paddle-wheel structure, which can be synthesized via straightforward metathesis reactions. Its characterization is expected to reveal spectroscopic and thermal properties consistent with other long-chain copper(II) carboxylates. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or developing applications for this compound. Further experimental work is warranted to definitively elucidate the precise structural and physical parameters of this compound.

References

A Technical Guide to the Solubility of Cupric Isononanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cupric isononanoate in organic solvents. Due to the scarcity of specific quantitative data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility, qualitative solubility expectations, and a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Introduction to this compound

This compound, the copper(II) salt of isononanoic acid, is a metal carboxylate with the chemical formula Cu(C₈H₁₇COO)₂. Its structure consists of a central divalent copper ion (Cu²⁺) coordinated to two non-linear, branched-chain isononanoate anions. This structure, particularly the nine-carbon alkyl chain of the isononanoate ligand, imparts a significant nonpolar (lipophilic) character to the molecule. This lipophilicity is the primary determinant of its solubility behavior, making it highly soluble in nonpolar organic solvents and oils[1]. Metal carboxylates like this compound are used in various industrial applications, including as catalysts, wood preservatives, and pigments.

Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, OctaneHigh The nonpolar hydrocarbon chains of the solvent effectively solvate the lipophilic isononanoate ligands through van der Waals forces.
Nonpolar Aromatic Toluene, XyleneHigh Similar to aliphatic solvents, the nonpolar aromatic rings provide favorable interactions with the alkyl chains of the this compound.
High-Boiling Oils Octadecene, Mineral OilHigh Metal carboxylates are noted for their high solubility in oily and high-boiling point nonpolar solvents[1].
Chlorinated Dichloromethane, ChloroformMedium to High These solvents have the ability to dissolve a wide range of organic compounds, including those with significant nonpolar character.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Medium These solvents are weakly polar. The oxygen atom can potentially coordinate with the copper center, while the alkyl groups interact with the isononanoate chains.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to Medium The polarity of the carbonyl group is less favorable for solvating the long nonpolar chains compared to less polar solvents.
Alcohols Methanol, EthanolLow The high polarity and hydrogen-bonding nature of short-chain alcohols are incompatible with the nonpolar structure of this compound[2].
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low to Medium While some copper carboxylates show solubility in DMSO[2], the large nonpolar isononanoate group likely limits this solubility compared to carboxylates with smaller chains.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or gravimetric analysis equipment (drying oven, desiccator)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. "Excess" means enough solid is added so that a visible amount remains undissolved after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended[3]. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vial to rest in the temperature bath for several hours for the undissolved solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe. To avoid temperature changes that could cause precipitation, the syringe can be pre-warmed to the experimental temperature.

    • Immediately filter the sample through a syringe filter into a pre-weighed, clean vial to remove any suspended microcrystals.

  • Concentration Analysis:

    • The concentration of this compound in the filtered saturated solution can be determined by several methods:

      • Gravimetric Method: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to avoid decomposition of the solute. Once the solvent is fully removed, weigh the vial again. The mass of the dissolved solid can be calculated by difference[5].

      • Spectroscopic Method (UV-Vis): If this compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations. The absorbance of the saturated solution can then be measured and its concentration determined.

      • Atomic Absorption (AA) Spectroscopy: Dilute a known mass of the saturated solution and analyze for copper content. This provides a very accurate measure of the copper concentration, from which the concentration of this compound can be calculated.

  • Calculation and Reporting:

    • Calculate the solubility using the data from the analysis step.

    • Express the results in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

    • It is crucial to report the temperature at which the solubility was determined.

Visualized Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

G cluster_prep Preparation & Equilibration cluster_sep Sampling cluster_analysis Analysis & Calculation A 1. Add excess solute to solvent in a vial B 2. Seal vial and place in temperature-controlled shaker A->B C 3. Agitate for 24-48h to reach equilibrium B->C D 4. Cease agitation and allow solid to settle C->D E 5. Withdraw supernatant with a pre-warmed syringe D->E F 6. Filter sample into a pre-weighed vial E->F G 7. Analyze solute concentration F->G H Gravimetric Method: Evaporate solvent & weigh residue G->H Option A I Spectroscopic Method: Measure absorbance (UV-Vis/AA) G->I Option B J 8. Calculate solubility (e.g., g/100mL or mol/L) H->J I->J

Caption: Workflow for determining the solubility of this compound.

References

Unraveling the Antifungal Mechanism of Cupric Isononanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate, a copper salt of isononanoic acid, is a broad-spectrum contact fungicide. As a member of the "copper soap" family of fungicides, its efficacy stems from the multi-faceted disruptive action of copper ions (Cu²⁺) on fungal physiology. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antifungal effects, supported by quantitative data from related copper compounds, detailed experimental protocols for mechanism-of-action studies, and visualizations of the key pathways and workflows.

The lipophilic nature of the isononanoate carrier facilitates the penetration of the fungal cell wall and membrane, delivering the bioactive copper ions to their intracellular targets. Once inside the fungal cell, copper ions do not have a single mode of action but rather disrupt multiple essential processes simultaneously. This multi-site activity is a key factor in the low probability of fungi developing resistance to copper-based fungicides.

The primary mechanisms of action, which will be detailed in this guide, include:

  • Enzyme Inhibition and Protein Denaturation: Copper ions have a high affinity for sulfhydryl, hydroxyl, amino, and carboxyl groups present in amino acid residues of proteins, leading to enzyme inactivation and disruption of cellular metabolism.

  • Cell Membrane Disruption: The accumulation of copper ions disrupts the integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and eventual cell lysis. This is likely augmented by the soap-like properties of the isononanoate component.

  • Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly destructive reactive oxygen species through Fenton-like reactions. The resulting oxidative stress leads to widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.

This guide will provide a comprehensive overview of these mechanisms, present available quantitative data in a structured format, and offer detailed protocols for key experiments to enable further research and development in the field of antifungal agents.

Data Presentation

Quantitative Antifungal Activity of Copper Compounds

While specific Minimum Inhibitory Concentration (MIC) values for this compound against the target fungi were not available in the reviewed literature, the following table presents representative MIC values for other copper compounds against Candida albicans and Aspergillus species to provide a general indication of the antifungal efficacy of copper. It is important to note that the efficacy of this compound may differ based on its specific formulation and the fungal species being tested.

CompoundFungal SpeciesMIC (µg/mL)Reference
Copper Oxide Nanoparticles (CuONPs)Candida albicans35.5[1][2]
Copper Oxide Nanoparticles (CuO NPs)Candida albicans400
Copper(II) ComplexCandida krusei31.25
Copper(II) ComplexCandida albicans31.25 - 125
Voriconazole (control)Aspergillus niger1
Amphotericin B (control)Aspergillus niger1

Core Mechanism of Action

The antifungal activity of this compound is a multi-pronged attack on the fungal cell, primarily driven by the disruptive nature of the copper (II) ion. The isononanoate component, a fatty acid, acts as a carrier, facilitating the transport of copper ions across the fungal cell wall and plasma membrane.

Disruption of Enzyme Function and Protein Integrity

Copper ions have a strong affinity for various functional groups within proteins, particularly sulfhydryl (-SH) and amino (-NH2) groups. This binding leads to the denaturation of enzymes and other essential proteins, disrupting critical metabolic pathways. The non-specific nature of this interaction means that a wide range of cellular processes are simultaneously inhibited, contributing to the broad-spectrum activity of copper fungicides.

Compromising Cell Membrane Integrity

The fungal cell membrane, a vital barrier that regulates the passage of substances and maintains cellular homeostasis, is a key target of this compound. The lipophilic isononanoate portion of the molecule can intercalate into the lipid bilayer, disrupting its structure and fluidity. The subsequent influx of copper ions further destabilizes the membrane, leading to increased permeability and the leakage of vital intracellular components, ultimately resulting in cell death.

Induction of Oxidative Stress through Reactive Oxygen Species (ROS) Generation

Copper ions are potent catalysts of Fenton and Haber-Weiss-like reactions, which generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻). This surge in ROS overwhelms the fungal cell's antioxidant defense mechanisms, leading to a state of severe oxidative stress. The consequences of this are widespread and catastrophic for the cell, including:

  • Lipid Peroxidation: The oxidation of lipids in the cell membrane, leading to a loss of membrane integrity and function.

  • Protein Oxidation: Damage to proteins, resulting in loss of enzymatic activity and structural integrity.

  • DNA Damage: Oxidation of DNA bases, leading to mutations and strand breaks, which can be lethal to the cell.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for filamentous fungi.

a. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida and Trichophyton, Potato Dextrose Agar for Aspergillus) and incubate at the optimal temperature until sufficient growth is observed.

  • Harvest fungal cells or spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently dislodging the growth.

  • Suspend the harvested cells/spores in sterile saline.

  • For yeasts, adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). For filamentous fungi, adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.

b. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

c. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control (inoculum without the compound) and a sterility control (medium only).

  • Incubate the plates at the appropriate temperature (e.g., 35°C for Candida and Aspergillus, 28-30°C for Trichophyton) for 24-72 hours, depending on the growth rate of the fungus.

d. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control.

Assessment of Cell Membrane Permeability

This protocol utilizes the release of intracellular contents as an indicator of membrane damage.

a. Fungal Culture and Treatment:

  • Grow the fungus in a suitable liquid medium to mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the buffer to a defined density.

  • Expose the fungal suspension to various concentrations of this compound (including a no-treatment control) for a defined period.

b. Measurement of Leakage of Intracellular Components:

  • Centrifuge the treated fungal suspensions to pellet the cells.

  • Collect the supernatant.

  • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

  • An increase in absorbance at these wavelengths in the treated samples compared to the control indicates membrane damage and leakage of intracellular contents.

Quantification of Reactive Oxygen Species (ROS) using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

a. Fungal Culture and Staining:

  • Grow the fungus in a suitable liquid medium.

  • Harvest and wash the cells as described previously.

  • Resuspend the cells in a suitable buffer.

  • Load the cells with 10 µM DCFH-DA and incubate in the dark for 30-60 minutes at the appropriate temperature. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

b. Treatment and Measurement:

  • After incubation with the dye, wash the cells to remove excess DCFH-DA.

  • Expose the stained cells to different concentrations of this compound.

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in intracellular ROS levels.

Visualizations

G Overall Mechanism of Action of this compound in Fungi cluster_entry Cellular Entry cluster_action Intracellular Action of Cu²⁺ Cupric_Isononanoate This compound Cu²⁺ Isononanoate Cell_Wall Fungal Cell Wall Cupric_Isononanoate->Cell_Wall Penetration Cell_Membrane Fungal Cell Membrane Cell_Wall->Cell_Membrane Transport Cu_Ion Cu²⁺ Ion Cell_Membrane->Cu_Ion Release of Cu²⁺ Enzymes Enzymes & Proteins Cu_Ion->Enzymes Inhibition & Denaturation Membrane_Disruption Membrane Disruption Cu_Ion->Membrane_Disruption Direct Damage ROS_Generation ROS Generation (Fenton Reaction) Cu_Ion->ROS_Generation Cell_Death Fungal Cell Death Enzymes->Cell_Death Membrane_Disruption->Cell_Death ROS_Generation->Cell_Death

Caption: Overall mechanism of action of this compound in fungi.

G Experimental Workflow for Antifungal Activity Assessment Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining antifungal activity.

G Signaling Pathway of Copper-Induced ROS Production Cu_Ion Intracellular Cu²⁺ Fenton_Reaction Fenton-like Reaction (with H₂O₂) Cu_Ion->Fenton_Reaction Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical Oxidative_Stress Oxidative Stress Hydroxyl_Radical->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Fungal Cell Death Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

Caption: Signaling pathway of copper-induced ROS production in fungi.

References

An In-depth Technical Guide to the Thermal Decomposition of Cupric Isononanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of cupric isononanoate. Due to the limited availability of data specific to this compound, this guide synthesizes information from analogous copper carboxylates, particularly branched-chain variants like copper neodecanoate and long-chain copper soaps. The guide covers synthesis, experimental protocols for thermal analysis, decomposition pathways, and kinetic parameters, presenting quantitative data in structured tables and visualizing complex processes with Graphviz diagrams.

Introduction

This compound, the copper(II) salt of isononanoic acid, belongs to the class of metal carboxylates. Isononanoic acid is a branched-chain carboxylic acid, which imparts specific physical and chemical properties to its salt, including solubility in nonpolar solvents and distinct thermal behavior.[1][2] Understanding the thermal decomposition of this compound is crucial for its applications in various fields, such as the synthesis of copper nanoparticles, as a catalyst, and in the formulation of specialty chemicals.[3] This guide will detail the expected thermal degradation behavior of this compound based on the analysis of similar copper carboxylates.

Synthesis of this compound

The synthesis of this compound can be achieved through a metathesis reaction, a common method for preparing metal carboxylates. A typical procedure involves the reaction of a soluble copper salt, such as copper(II) nitrate, with the sodium salt of isononanoic acid.[4]

Reaction: 2 C₈H₁₇COONa + Cu(NO₃)₂ → Cu(C₈H₁₇COO)₂ + 2 NaNO₃

A generalized experimental workflow for the synthesis is presented in the diagram below.

G Synthesis Workflow for this compound cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_separation Separation and Purification cluster_product Final Product prep_na_isononanoate Prepare Sodium Isononanoate Solution mix Mix Solutions at 50°C for 1 hour prep_na_isononanoate->mix prep_cu_nitrate Prepare Copper(II) Nitrate Solution prep_cu_nitrate->mix extract Extract with Organic Solvent (e.g., Xylene) mix->extract wash Wash with Deionized Water extract->wash dry Dry the Organic Phase wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Synthesis Workflow Diagram

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is primarily studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and composition of the material.[5]

Typical TGA Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg of this compound powder.[6]

  • Crucible: Alumina (Al₂O₃) or platinum crucible.

  • Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 20-50 mL/min.[6]

  • Heating Rate: A linear heating rate, typically 10°C/min.[2]

  • Temperature Range: Ambient temperature to 600-800°C.[7]

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides information on phase transitions such as melting and crystallization, as well as reaction enthalpies.

Typical DSC Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Size: 2-5 mg of this compound powder, sealed in an aluminum pan.

  • Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 20-50 mL/min.

  • Heating Rate: A linear heating rate, typically 10°C/min.

  • Temperature Range: Ambient temperature to 400-500°C.

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic and exothermic peaks correspond to thermal events.

G General Experimental Workflow for Thermal Analysis start Sample Preparation (this compound) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_params Parameters: - Atmosphere (N2 or Air) - Heating Rate (e.g., 10°C/min) - Temperature Range tga->tga_params tga_data TGA/DTG Curves (Mass Loss vs. Temp) tga->tga_data dsc_params Parameters: - Atmosphere (N2 or Air) - Heating Rate (e.g., 10°C/min) - Temperature Range dsc->dsc_params dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data analysis Data Analysis and Interpretation tga_data->analysis dsc_data->analysis G Hypothesized Thermal Decomposition Pathway of this compound start This compound Cu(C8H17COO)2 step1 Initial Decomposition (~220-250°C) start->step1 Heat intermediate Intermediate Species step1->intermediate gaseous Gaseous Products (CO2, Ketones, Hydrocarbons) step1->gaseous final_inert Final Product (Inert Atm.) Metallic Copper (Cu) intermediate->final_inert N2 Atmosphere final_oxidative Final Product (Oxidative Atm.) Copper(II) Oxide (CuO) intermediate->final_oxidative Air/O2 Atmosphere intermediate->gaseous

References

Cupric Isononanoate: A Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cupric isononanoate, the copper(II) salt of isononanoic acid, is a chemical compound with emerging interest in various scientific and industrial fields. While specific literature on this compound is limited, a comprehensive understanding of its properties and potential applications can be extrapolated from the broader knowledge of copper carboxylates. This technical guide provides a detailed overview of the synthesis, characterization, and biological activities of this compound, drawing upon existing research on analogous copper(II) carboxylate complexes. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound.

Chemical Properties and Structure

This compound is an organometallic compound with the chemical formula Cu(C₉H₁₇O₂)₂.[1] It consists of a central copper ion in the +2 oxidation state coordinated to two isononanoate ligands. The structure of copper(II) carboxylates can vary, but they often form dinuclear "paddle-wheel" structures where four carboxylate groups bridge two copper centers.[2][3][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/DescriptionSource
IUPAC Name copper(2+);3,5,5-trimethylhexanoatePubChem
CAS Number 72915-82-3[1]
Molecular Formula C₁₈H₃₄CuO₄PubChem
Molecular Weight 378.0 g/mol PubChem
Appearance Typically a blue or green solid, characteristic of Cu(II) complexes.General Knowledge
Solubility Expected to have low solubility in water and higher solubility in nonpolar organic solvents.General Knowledge

Synthesis of this compound

Experimental Protocol: Synthesis via Reaction with Copper(II) Carbonate

This protocol is adapted from a general method for synthesizing copper(II) carboxylates.[1]

Materials:

  • Isononanoic acid (3,5,5-trimethylhexanoic acid)

  • Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)

  • Ethanol

  • Deionized water

  • Filter paper

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve a stoichiometric amount of isononanoic acid in a minimal amount of ethanol.

  • In a separate beaker, create a slurry of basic copper(II) carbonate in deionized water.

  • Slowly add the isononanoic acid solution to the copper carbonate slurry while stirring continuously with a magnetic stirrer. Effervescence (CO₂ evolution) will be observed.

  • After the addition is complete, gently heat the mixture to approximately 60°C with continuous stirring for several hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Further wash the product with a small amount of cold ethanol to aid in drying.

  • Dry the final product, this compound, in a desiccator or a vacuum oven at a low temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Isononanoic_Acid Isononanoic Acid in Ethanol Mixing Mixing and Stirring Isononanoic_Acid->Mixing Copper_Carbonate Basic Copper(II) Carbonate in Water Copper_Carbonate->Mixing Heating Heating (60°C) Mixing->Heating Cooling Cooling Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis XRD X-ray Diffraction Sample->XRD FTIR_Data Vibrational Modes (COO⁻ stretches) FTIR->FTIR_Data UV_Vis_Data Electronic Transitions (d-d bands) UV_Vis->UV_Vis_Data XRD_Data Crystal Structure XRD->XRD_Data Copper_Toxicity_Pathway Cu2 Cupric Ion (Cu²⁺) Cell_Membrane Cell Membrane Cu2->Cell_Membrane Uptake Intracellular_Cu2 Intracellular Cu²⁺ Cell_Membrane->Intracellular_Cu2 Cu1 Cuprous Ion (Cu⁺) Intracellular_Cu2->Cu1 Reduction Reducing_Agents Cellular Reducing Agents (e.g., Glutathione) Reducing_Agents->Cu1 ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cu1->ROS Fenton-like Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death Copper_Signaling_Modulation cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Extracellular_Cu Extracellular Copper CTR1 CTR1 (Copper Transporter) Extracellular_Cu->CTR1 Intracellular_Cu Intracellular Copper Pool CTR1->Intracellular_Cu MEK MEK1/2 Intracellular_Cu->MEK Activates PI3K PI3K Intracellular_Cu->PI3K Activates ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

A Technical Guide to the Biological Activity of Copper (II) Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (II) carboxylate complexes represent a versatile class of metallodrugs that have garnered significant attention in medicinal chemistry. Their diverse coordination chemistry allows for the fine-tuning of their structural, thermal, magnetic, and, most importantly, biological properties. These compounds have demonstrated a broad spectrum of activities, including potent anticancer, antimicrobial, and enzyme-inhibiting effects. The mechanism of action often involves interactions with biological macromolecules like DNA, induction of reactive oxygen species (ROS), and inhibition of essential enzymes. This guide provides an in-depth overview of the current research on the biological activities of copper (II) carboxylates, summarizes key quantitative data, details common experimental protocols, and visualizes associated workflows and mechanisms.

Core Biological Activities of Copper (II) Carboxylates

The biological potential of copper (II) carboxylates is largely attributed to the synergistic effect between the copper ion and the carboxylate ligands. The coordination of ligands can enhance the lipophilicity of the complex, facilitating its transport across cellular membranes. Once inside the cell, the copper center can engage in redox cycling, leading to the generation of cytotoxic reactive oxygen species, or bind to crucial biomolecules, disrupting their function.

G Cu_Carboxylates Copper (II) Carboxylates Anticancer Anticancer Activity Cu_Carboxylates->Anticancer Antimicrobial Antimicrobial Activity Cu_Carboxylates->Antimicrobial Enzymatic Enzymatic Activity Cu_Carboxylates->Enzymatic MCF7 MCF-7 (Breast) Anticancer->MCF7 A549 A549 (Lung) Anticancer->A549 U87 U-87 MG (Glioma) Anticancer->U87 A2780cis A2780cis (Ovarian, Cisplatin-Resistant) Anticancer->A2780cis Gram_pos Gram-positive Bacteria (e.g., S. aureus) Antimicrobial->Gram_pos Gram_neg Gram-negative Bacteria (e.g., E. coli) Antimicrobial->Gram_neg Fungi Fungi (e.g., C. albicans) Antimicrobial->Fungi Acetylcholinesterase Acetylcholinesterase Enzymatic->Acetylcholinesterase Butyrylcholinesterase Butyrylcholinesterase Enzymatic->Butyrylcholinesterase Alpha_Amylase α-Amylase Enzymatic->Alpha_Amylase G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A 1. Seed cancer cells in a 96-well plate (e.g., 9,000 cells/well). B 2. Incubate for 24h at 37°C, 5% CO₂ to allow cell attachment. A->B C 3. Prepare serial dilutions of Copper (II) carboxylate complexes. B->C D 4. Add complex solutions to wells. Include solvent controls. C->D E 5. Incubate for a specified period (e.g., 24, 48, or 72 hours). D->E F 6. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well. E->F G 7. Incubate for 3-4 hours to allow formazan crystal formation. F->G H 8. Remove medium and dissolve formazan crystals in a solvent (e.g., isopropanol, DMSO). G->H I 9. Read absorbance using a microplate reader (e.g., at 550-590 nm). H->I J 10. Calculate percentage of cell viability relative to the solvent control. I->J K 11. Plot dose-response curves and determine IC₅₀ values. J->K G A 1. Prepare a standardized microbial inoculum (e.g., matching 0.5 McFarland standard). B 2. Inoculate the surface of a Mueller-Hinton agar plate evenly using a sterile swab. A->B C 3. Aseptically punch wells (6-8 mm diameter) into the agar using a sterile cork borer. B->C D 4. Add a specific volume (e.g., 100 µL) of the test complex solution into each well. C->D E 5. Add positive (standard antibiotic) and negative (solvent) controls to separate wells. D->E F 6. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). E->F G 7. Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. F->G G Cu_Complex Copper (II) Carboxylate Complex Membrane Cell Membrane Penetration Cu_Complex->Membrane Redox Intracellular Redox Cycling (Cu²⁺ ↔ Cu⁺) Membrane->Redox ROS Generation of Reactive Oxygen Species (ROS) Redox->ROS Damage Oxidative Damage (to DNA, proteins, lipids) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Methodological & Application

Cupric Isononanoate: A Carboxylate-Based Wood Preservative for Ground Contact Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cupric isononanoate is a member of the copper carboxylate family of wood preservatives, which are recognized for their efficacy in protecting wood and other cellulosic materials from fungal decay and insect attack. Similar to the well-established copper naphthenate, this compound is an oil-borne preservative that offers a durable solution for wood intended for in-ground and above-ground contact. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of wood preservation and material science. The information is synthesized from studies on copper carboxylates, with a focus on providing a comprehensive understanding of their performance and application.

Efficacy and Performance Data

The performance of copper carboxylates, including analogs of copper naphthenate like this compound, has been evaluated in long-term field tests. The following tables summarize the performance data of copper carboxylate systems in comparison to industry standards. The data is derived from field stake tests conducted in a high decay and termite hazard zone (AWPA Zone 4), providing a robust assessment of their real-world efficacy.[1]

Table 1: Ground Contact Performance of Copper Carboxylate Systems in Pine Stakes [1]

Preservative SystemCarrier SolventRetention ( kg/m ³)Average Field Stake Rating (after 5 years)
Copper NaphthenateToluene4.89.5
9.610.0
Copper Neodecanoate (analogous to Isononanoate)Toluene4.89.2
9.69.8
Copper OctoateP9A Oil4.88.9
9.69.7
Pentachlorophenol (reference)P9A Oil4.89.9
9.610.0

Note: Field stake rating is on a scale of 0 to 10, where 10 represents a sound stake with no signs of decay or insect attack, and 0 represents complete failure.

Table 2: Influence of Carrier Solvent on the Performance of Copper Carboxylate Preservatives [1]

Preservative SystemCarrier SolventRetention ( kg/m ³)Average Field Stake Rating (after 5 years)
Copper Carboxylate MixP9A Oil6.49.6
Copper Carboxylate MixToluene6.49.1
Copper Carboxylate MixWater6.48.5

Note: This data suggests that oil-borne formulations of copper carboxylates generally outperform water-borne or light organic solvent-based systems for ground contact applications.[1]

Mechanism of Action

The biocidal activity of this compound, like other copper-based preservatives, is primarily attributed to the toxicity of the copper (II) ion (Cu²⁺) to wood-destroying fungi and insects. The isononanoate carrier facilitates the penetration and distribution of the copper into the wood structure.

Fungicidal Mechanism:

Copper ions are believed to disrupt cellular processes in fungi through multiple mechanisms:

  • Enzyme Inhibition: Copper ions can bind to sulfhydryl groups of amino acids in essential enzymes, leading to their inactivation and disruption of metabolic pathways.

  • Oxidative Stress: The presence of copper ions can catalyze the formation of reactive oxygen species (ROS) within the fungal cells, causing damage to cellular components such as lipids, proteins, and DNA.

  • Cell Membrane Disruption: Copper ions may interfere with the integrity and function of the fungal cell membrane, leading to leakage of essential cellular contents.

Insecticidal Mechanism:

The insecticidal action of copper is generally less pronounced than its fungicidal activity but still contributes to the overall protection of the wood.

  • Antifeedant and Repellent Effects: The presence of copper in the wood can deter feeding by termites and other wood-boring insects.

  • Metabolic Disruption: If ingested, copper ions can disrupt metabolic processes in insects, leading to toxicity.

Fungicidal_Mechanism cluster_wood Treated Wood cluster_fungus Fungal Cell Cu_Isononanoate This compound Enzymes Essential Enzymes Cu_Isononanoate->Enzymes releases Cu²⁺ ions ROS Reactive Oxygen Species Cu_Isononanoate->ROS releases Cu²⁺ ions Membrane Cell Membrane Cu_Isononanoate->Membrane releases Cu²⁺ ions Metabolism Metabolic Pathways Enzymes->Metabolism Inactivation leads to disruption of Cell_Damage Cellular Damage ROS->Cell_Damage causes Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption disrupted by Cu²⁺

Caption: Fungicidal mechanism of this compound.

Experimental Protocols

The following protocols are based on standardized methods from the American Wood Protection Association (AWPA) and are applicable for the evaluation of this compound and other oil-borne wood preservatives.

1. Wood Sample Preparation and Treatment

  • Objective: To treat wood samples with this compound to specified retention levels.

  • Materials:

    • Southern Pine (or other relevant wood species) sapwood blocks (19x19x19 mm for laboratory tests, or stakes 19x19x560 mm for field tests).

    • This compound solution of desired concentration in a suitable oil carrier (e.g., P9A oil, toluene).

    • Vacuum-pressure impregnation apparatus.

  • Protocol:

    • Condition wood samples to a constant weight at a specified temperature and relative humidity (e.g., 23°C and 50% RH).

    • Record the initial weight of each wood sample.

    • Place the samples in the treatment vessel.

    • Apply an initial vacuum of at least -88 kPa for a minimum of 30 minutes.

    • Introduce the this compound treating solution into the vessel while maintaining the vacuum.

    • Release the vacuum and apply pressure of 1035 kPa for 1 to 2 hours to ensure adequate penetration.

    • Release the pressure and remove the samples.

    • Wipe off excess solution and weigh the samples immediately to determine the gross uptake of the preservative solution.

    • Calculate the retention of the preservative in kilograms per cubic meter ( kg/m ³) based on the solution uptake and concentration.

    • Allow the treated samples to air-dry under controlled conditions before further testing.[1]

Wood_Treatment_Workflow Start Start: Wood Sample Preparation Condition Condition Wood Samples Start->Condition Weigh1 Record Initial Weight Condition->Weigh1 Treat Vacuum-Pressure Impregnation Weigh1->Treat Weigh2 Record Final Weight Treat->Weigh2 Calculate Calculate Preservative Retention Weigh2->Calculate Dry Air-Dry Treated Samples Calculate->Dry End End: Samples Ready for Testing Dry->End

Caption: Wood treatment experimental workflow.

2. Laboratory Fungal Efficacy Test (Soil-Block Test)

  • Objective: To determine the fungicidal efficacy of this compound against common wood-destroying fungi.

  • Materials:

    • Treated and untreated wood blocks (19x19x19 mm).

    • Cultures of wood decay fungi (e.g., Gloeophyllum trabeum, Postia placenta).

    • Soil-block test jars containing moist, sterile soil and feeder strips.

  • Protocol (based on AWPA Standard E10):

    • Sterilize the treated and untreated wood blocks.

    • Place the sterile blocks on the surface of the actively growing fungal cultures in the soil-block jars.

    • Incubate the jars at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).

    • At the end of the incubation period, remove the blocks, carefully clean off the fungal mycelium, and oven-dry them to a constant weight.

    • Calculate the percentage of weight loss for each block.

    • The efficacy of the preservative is determined by comparing the weight loss of the treated blocks to that of the untreated control blocks.

3. Field Stake Test for Ground Contact Performance

  • Objective: To evaluate the long-term performance of this compound in a real-world, in-ground exposure.

  • Materials:

    • Treated and untreated wood stakes (19x19x560 mm).

    • A designated test site with known high decay and termite hazard.

  • Protocol (based on AWPA Standard E7):

    • Install the treated and untreated stakes vertically in the ground to a depth of approximately 280 mm, with a spacing of at least 300 mm between stakes.

    • Annually, inspect each stake for signs of decay and insect attack without removing them from the ground.

    • Rate each stake on a scale of 0 to 10, where 10 is sound and 0 is failure.

    • Continue the test until the stakes have failed or for a predetermined number of years.

    • Analyze the data to determine the average service life and performance of the preservative at different retention levels.[1]

Application Notes

  • Solvent System: this compound is an oil-borne preservative. The choice of oil carrier can influence the performance, with heavier oils generally providing better long-term protection in ground contact.[1]

  • Penetration: Achieving adequate penetration and retention of the preservative is critical for effective wood protection. The vacuum-pressure impregnation method is recommended for optimal results.

  • Post-Treatment Handling: Treated wood should be allowed to dry completely before installation to ensure the fixation of the preservative and to minimize any potential for surface residues.

  • Compatibility: The compatibility of this compound with coatings and fasteners should be evaluated for specific applications.

  • Safety Precautions: As with all wood preservatives, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling and application. Follow all manufacturer's safety data sheets (SDS) and guidelines.

References

Applications of Cupric Isononanoate in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific catalytic applications of cupric isononanoate are not extensively documented in publicly available literature, its structural similarity to other copper(II) carboxylates, such as copper(II) acetate, suggests its utility in a range of important organic transformations. Copper(II) carboxylates are valued for their low cost, low toxicity, and versatile reactivity in mediating the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for key catalytic reactions where copper(II) carboxylates are employed, serving as a guide for the potential applications of this compound. The following sections detail the use of analogous copper(II) carboxylates in Azide-Alkyne Cycloaddition (CuAAC), aerobic oxidation of alcohols, and Chan-Lam cross-coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Copper(II) salts, in the presence of a reducing agent or through in situ reduction, are effective catalysts for this transformation.

Quantitative Data

The following table summarizes the yields for the CuAAC reaction between various azides and alkynes using a copper(II) acetate catalyst.

EntryAzideAlkyneTime (h)Yield (%)
1Benzyl azidePhenylacetylene3>95
22-PicolylazidePhenylacetylene0.5>95
31-Azidohexane1-Octyne1290
4(Azidomethyl)benzene4-Ethynylanisole492
51-Azido-4-nitrobenzenePropargyl alcohol685

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes the synthesis of a 1,4-disubstituted triazole using copper(II) acetate as a catalyst precursor.

Materials:

  • Benzyl azide (1.0 mmol, 133 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 10 mg)

  • Sodium ascorbate (0.1 mmol, 20 mg)

  • tert-Butanol (t-BuOH) (5 mL)

  • Water (H₂O) (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • TLC plates

Procedure:

  • To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol), phenylacetylene (1.1 mmol), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • In a separate vial, dissolve copper(II) acetate monohydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in a minimal amount of water.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion (typically within 3-4 hours), dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Catalytic Cycle for CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_II Cu(II) Precursor (e.g., Cu(OAc)₂) Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction (e.g., Na Ascorbate) Cu_acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_acetylide + Alkyne - H⁺ Cu_triazolide Cu(I)-Triazolide Intermediate Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->Cu_I + H⁺ - Triazole Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Product Alkyne Terminal Alkyne Alkyne->Cu_acetylide Azide Azide Azide->Cu_triazolide

Figure 1: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Aerobic Oxidation of Alcohols

Copper catalysts, in conjunction with a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are highly effective for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is considered a "green" alternative to traditional oxidation reactions that use stoichiometric amounts of heavy metal oxidants.

Quantitative Data

The following table presents data for the copper-catalyzed aerobic oxidation of various alcohols.

EntrySubstrateProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde295
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde1.598
31-Octanol1-Octanal2485
4Cinnamyl alcoholCinnamaldehyde392
5GeraniolGeranial588

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

This protocol details the oxidation of benzyl alcohol to benzaldehyde using a Cu(I)/TEMPO catalyst system, which is mechanistically relevant to systems that could be generated from a Cu(II) precursor.[1]

Materials:

  • Benzyl alcohol (1.0 mmol, 108 mg, 104 µL)

  • Copper(I) bromide (CuBr) (0.05 mmol, 7.2 mg)

  • 2,2'-Bipyridine (bpy) (0.05 mmol, 7.8 mg)

  • TEMPO (0.1 mmol, 15.6 mg)

  • N-Methylimidazole (NMI) (0.2 mmol, 16.4 mg, 15.8 µL)

  • Acetonitrile (CH₃CN) (5 mL)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL) with a balloon filled with air

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in acetonitrile (5 mL).

  • Add copper(I) bromide (0.05 mmol), 2,2'-bipyridine (0.05 mmol), and TEMPO (0.1 mmol) to the solution.

  • Add N-methylimidazole (0.2 mmol) to the reaction mixture.

  • Fit the flask with a balloon filled with air and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude benzaldehyde can be purified by flash chromatography on silica gel.

Catalytic Cycle for Aerobic Alcohol Oxidation

Aerobic_Oxidation_Mechanism cluster_cycle Catalytic Cycle Cu_I L-Cu(I) Cu_II_OOH L-Cu(II)-OOH Cu_I->Cu_II_OOH + O₂, + TEMPO-H Cu_II_OH L-Cu(II)-OH Cu_II_OOH->Cu_II_OH - TEMPO• Cu_II_OR L-Cu(II)-OR Cu_II_OH->Cu_II_OR + RCH₂OH - H₂O Cu_II_OR->Cu_I + TEMPO• - RCHO, - TEMPO-H Aldehyde RCHO Cu_II_OR->Aldehyde Alcohol RCH₂OH Alcohol->Cu_II_OR Oxygen O₂ Oxygen->Cu_II_OOH

Figure 2: Simplified catalytic cycle for the copper/TEMPO-catalyzed aerobic oxidation of alcohols.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam cross-coupling reaction is a versatile method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction couples arylboronic acids with amines or phenols and is notable for its mild reaction conditions.

Quantitative Data

The table below shows the results for the Chan-Lam C-N coupling of various arylboronic acids with aniline.

EntryArylboronic AcidAmineTime (h)Yield (%)
1Phenylboronic acidAniline2485
24-Tolylboronic acidAniline2488
34-Methoxyphenylboronic acidAniline2490
43-Chlorophenylboronic acidAniline3675
5Phenylboronic acid4-Chloroaniline3678

Experimental Protocol: Synthesis of Diphenylamine

This protocol outlines the Chan-Lam coupling of phenylboronic acid and aniline catalyzed by copper(II) acetate.[2]

Materials:

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Aniline (1.0 mmol, 93 mg, 91 µL)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 18 mg)

  • Pyridine (2.0 mmol, 158 mg, 161 µL)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Molecular sieves (4 Å)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Air (via a needle)

Procedure:

  • To a 25 mL round-bottom flask, add copper(II) acetate (0.1 mmol), phenylboronic acid (1.2 mmol), and powdered 4 Å molecular sieves.

  • Add dichloromethane (5 mL) to the flask.

  • Add aniline (1.0 mmol) and pyridine (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air (or with a needle inserted through a septum to allow air exchange).

  • Monitor the reaction by TLC. The reaction may take 24-48 hours to reach completion.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves and copper salts.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The crude diphenylamine can be purified by flash chromatography on silica gel.

Experimental Workflow for Chan-Lam Coupling

Chan_Lam_Workflow start Start setup Reaction Setup: - Arylboronic acid - Amine/Phenol - Cu(OAc)₂ - Base (e.g., Pyridine) - Solvent (e.g., DCM) - Molecular Sieves start->setup reaction Stir at Room Temperature (Open to Air) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: 1. Filter through Celite 2. Concentrate Filtrate monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Pure Product purification->product end End product->end

Figure 3: General experimental workflow for a Chan-Lam cross-coupling reaction.

References

Application Notes and Protocols for Using Cupric Isononanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the use of cupric isononanoate in organic synthesis is limited. The following application notes and protocols are based on the well-established reactivity of other copper(II) carboxylates, such as copper(II) acetate, which are expected to exhibit similar catalytic activity. These protocols should be considered as a starting point for reaction optimization.

Introduction to Copper-Catalyzed Cross-Coupling Reactions

Copper salts, including various copper(II) carboxylates, are versatile and cost-effective catalysts for a range of cross-coupling reactions.[1][2] These reactions are fundamental in organic synthesis, particularly for the construction of carbon-heteroatom and carbon-carbon bonds, which are prevalent in pharmaceuticals and functional materials.[1] Copper catalysts can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), enabling reactions through various mechanistic pathways.[2]

Key applications of copper catalysts in organic synthesis include:

  • Chan-Lam Coupling: Formation of C-N, C-O, and C-S bonds by coupling amines, alcohols, or thiols with boronic acids.[3][4][5][6] This reaction is known for its mild conditions, often proceeding at room temperature and open to the air.[3][5]

  • Ullmann Condensation: A classic method for forming C-O, C-N, C-S, and C-C bonds, typically by coupling aryl halides with alcohols, amines, thiols, or other nucleophiles.[7][8] While traditional Ullmann reactions required harsh conditions, modern protocols with soluble copper catalysts and ligands allow for milder temperatures.[1][7]

  • Decarboxylative Coupling: The use of carboxylic acids as coupling partners, which are often more stable and readily available than organometallic reagents.

This compound, as a copper(II) carboxylate, is anticipated to be an effective catalyst or precatalyst in these transformations. The isononanoate ligand may enhance solubility in organic solvents compared to simpler carboxylates like acetate.

Experimental Protocols

The following are detailed protocols for representative copper-catalyzed cross-coupling reactions. These can be adapted for use with this compound.

Protocol 2.1: Chan-Lam C-N Cross-Coupling of an Amine with an Arylboronic Acid

This protocol describes the formation of a C-N bond, a common transformation in the synthesis of pharmaceuticals.

Reaction Scheme: Ar-B(OH)₂ + R₂NH → Ar-NR₂

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • This compound (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Molecular sieves (4 Å, 200 mg)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid, amine, this compound, and molecular sieves.

  • Seal the flask with a rubber septum and purge with air for 1-2 minutes.

  • Add dichloromethane and then pyridine via syringe.

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to several days.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Ullmann-Type C-O Cross-Coupling of a Phenol with an Aryl Halide

This protocol details the synthesis of a diaryl ether, a common motif in natural products and polymers.[1]

Reaction Scheme: Ar-X + R-OH → Ar-OR (where X = I, Br)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • This compound (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, phenol, this compound, cesium carbonate, and 1,10-phenanthroline.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for copper-catalyzed cross-coupling reactions. These values can serve as a benchmark when developing protocols with this compound.

Table 1: Representative Conditions for Chan-Lam C-N Coupling

EntryAmine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4885-95
2Imidazole4-Methoxyphenylboronic acidCuCl (10)K₂CO₃MeOHRT2-1290-98[9]
3BenzylamineNaphthalene-2-boronic acidCu(OAc)₂ (10)2,6-LutidineToluene802470-80

Table 2: Representative Conditions for Ullmann-Type C-O Coupling

EntryPhenol SubstrateAryl HalideCatalyst (mol%)BaseLigand (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenolIodobenzeneCuI (10)K₃PO₄1,10-Phenanthroline (20)Toluene1102480-90
24-MethoxyphenolBromobenzeneCu₂O (5)Cs₂CO₃Salicylaldoxime (10)Dioxane1001875-85
32-Naphthol4-ChlorobenzonitrileCu Powder (stoich.)K₂CO₃NoneDMF1501260-70

Visualizations

Diagram 1: General Workflow for a Copper-Catalyzed Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Weigh Reagents: Aryl Halide/Boronic Acid, Nucleophile, Catalyst, Base, Ligand setup Assemble Glassware (Oven-dried) start->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat stir Stir Vigorously heat->stir monitor Monitor Progress (TLC, GC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Insolubles cool->filter extract Aqueous Workup (Extraction) filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for copper-catalyzed cross-coupling.

Diagram 2: Catalytic Cycle for Chan-Lam Coupling

G cu2 Cu(II) Precatalyst cu3_aryl Ar-Cu(III)-Nu cu2->cu3_aryl + ArB(OH)2 + Nu-H (Oxidative Addition) cu1 Cu(I) Species cu3_aryl->cu1 Reductive Elimination product Ar-Nu cu3_aryl->product cu1->cu2 Oxidation (e.g., Air)

References

Cupric Isononanoate as an Antifungal Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper, an essential trace element, has long been recognized for its potent antimicrobial properties. In recent years, copper compounds have garnered renewed interest as potential antifungal agents, particularly in the face of growing resistance to conventional therapies. Cupric isononanoate, a copper salt of isononanoic acid, is a lipophilic compound that demonstrates significant potential as a broad-spectrum antifungal agent. Its efficacy stems from the dual action of the cupric ion (Cu²⁺) and the isononanoate moiety, which facilitates its interaction with fungal cell membranes.

This document provides detailed application notes and experimental protocols for the evaluation of this compound as an antifungal agent. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in the discovery and development of novel antifungal therapies. While direct experimental data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on established methodologies for testing copper-based fungicides and analogous copper carboxylate compounds.

Mechanism of Action

The primary antifungal mechanism of this compound is believed to be driven by the disruptive action of cupric ions on fungal cellular homeostasis. The lipophilic nature of the isononanoate carrier facilitates the transport of copper ions across the fungal cell membrane. Once inside the cell, cupric ions can induce a cascade of detrimental effects:

  • Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This surge in ROS induces significant oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA.[1][2]

  • Enzyme Inactivation: Copper ions can bind to sulfhydryl groups in proteins, leading to the denaturation and inactivation of essential enzymes, including those involved in glycolysis and other metabolic pathways.[1][3]

  • Membrane Damage: The accumulation of copper ions and the subsequent lipid peroxidation by ROS can compromise the integrity of the fungal cell membrane, leading to increased permeability and eventual cell lysis.

  • Induction of Apoptosis: The overwhelming cellular stress caused by copper toxicity can trigger programmed cell death, or apoptosis, in fungal cells.[1][2] This process involves the activation of specific signaling pathways, including mitogen-activated protein kinase (MAPK) cascades.

Signaling Pathways Implicated in Copper-Induced Fungal Cell Death

The cellular response to copper-induced stress is a complex process involving multiple signaling pathways. A key pathway activated by the oxidative stress resulting from this compound exposure is the High Osmolarity Glycerol (HOG) pathway, a conserved MAPK pathway in fungi.

Copper_Induced_Apoptosis cluster_extracellular Extracellular cluster_cell Fungal Cell Cupric_Isononanoate This compound Cell_Membrane Cell Membrane Cu_Ion Cu²⁺ Ion Cupric_Isononanoate->Cu_Ion Enters Cell ROS Reactive Oxygen Species (ROS) Cu_Ion->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Cascade MAPK Cascade (e.g., HOG Pathway) Oxidative_Stress->MAPK_Cascade Activates Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Transcription_Factors Stress-Responsive Transcription Factors MAPK_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces Cell_Damage->Apoptosis Leads to MIC_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 35°C (24-72 hours) C->D E Visually or Spectrophotometrically Determine MIC D->E

References

Application Notes and Protocols for Copper Carboxylates in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The catalyst system, typically a transition metal complex, plays a crucial role in controlling the polymerization. While copper halides are the most commonly used catalysts in ATRP, other copper sources, such as copper carboxylates, have been investigated and offer unique advantages.

These application notes provide a detailed overview of the use of copper carboxylates in ATRP, with a focus on copper(I) acetate as a case study. The information is intended to guide researchers in designing and conducting ATRP experiments using these alternative catalyst systems.

Mechanism of Copper-Catalyzed ATRP

The fundamental principle of ATRP involves a reversible equilibrium between active propagating radicals (P•) and dormant species (P-X), catalyzed by a transition metal complex. In the case of a copper catalyst, the process can be summarized as follows:

  • Activation: A copper(I) complex (Cu(I)-L) reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the oxidized copper(II) complex (X-Cu(II)-L).

  • Propagation: The generated radical propagates by adding to monomer units (M).

  • Deactivation: The propagating radical (P•) reacts with the copper(II) complex (X-Cu(II)-L) to regenerate the dormant species (P-X) and the copper(I) complex.

This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.

ATRP_Mechanism cluster_propagation Propagation Initiator R-X (Dormant) Radical R• (Active) Initiator->Radical k_act [Cu(I)] Radical->Initiator k_deact [Cu(II)] Polymer Polymer Chain (P-M•) Radical->Polymer k_p Cu(I) Cu(I) / Ligand Cu(II) X-Cu(II) / Ligand Monomer Monomer (M) Polymer->Polymer

Figure 1: General mechanism of copper-catalyzed Atom Transfer Radical Polymerization (ATRP).

Copper Carboxylates as ATRP Catalysts

The use of copper carboxylates, such as copper(I) acetate (CuOAc), in ATRP presents some distinct characteristics compared to the more conventional copper halide systems.

Key Observations:
  • Faster Polymerization Rates: ATRP of styrene catalyzed by copper carboxylates has been shown to proceed at a significantly faster rate than with copper bromide (CuBr).[1] This is attributed to a shift in the atom transfer equilibrium towards the active radical species.[1]

  • Higher Polydispersity: The increased polymerization rate with copper carboxylates can sometimes lead to polymers with higher polydispersity indices (PDI) and molecular weights that deviate from theoretical values.[1]

  • Ligand-to-Copper Ratio: A notable difference is that a 1:1 ratio of ligand (e.g., dNbpy) to copper(I) carboxylate is often sufficient to achieve the maximum polymerization rate, whereas a 2:1 ratio is typically required for copper halide systems.[1]

  • Improved Control with Halide Additives: The control over molecular weight and polydispersity can be significantly improved by the addition of a small amount of a copper(II) or copper(I) halide to the copper carboxylate system. This helps to regulate the equilibrium while maintaining a relatively fast polymerization rate.[1]

Data Presentation: Polymerization of Styrene

The following tables summarize the quantitative data from the ATRP of styrene using copper carboxylate catalysts.

Table 1: Comparison of Copper(I) Acetate and Copper(I) Bromide in Styrene Polymerization

CatalystTime (h)Conversion (%)M_n (experimental)M_n (theoretical)PDI (M_w/M_n)
CuOAc2.58516,5007,4001.62
CuBr4.5818,2007,0001.15

Reaction Conditions: Bulk polymerization of styrene at 90°C, [Styrene]:[1-PEBr]:[Cu(I)]:[dNbpy] = 100:1:1:2.[1]

Table 2: Effect of Ligand to Copper(I) Acetate Ratio on Styrene Polymerization

[dNbpy]/[CuOAc]Time (h)Conversion (%)M_n (experimental)PDI (M_w/M_n)
12.58817,1001.58
22.58516,5001.62

Reaction Conditions: Bulk polymerization of styrene at 90°C, [Styrene]:[1-PEBr]:[CuOAc] = 100:1:1.[1]

Table 3: Effect of CuBr₂ Addition to the Copper(I) Acetate System

[CuBr₂]/[CuOAc]Time (h)Conversion (%)M_n (experimental)M_n (theoretical)PDI (M_w/M_n)
02.58516,5007,4001.62
0.13.0839,8007,2001.35
0.23.5808,9007,0001.28

Reaction Conditions: Bulk polymerization of styrene at 90°C, [Styrene]:[1-PEBr]:[CuOAc]:[dNbpy] = 100:1:1:2.[1]

Experimental Protocols

The following are generalized protocols for conducting ATRP of styrene using a copper carboxylate catalyst system, based on published methods.[1]

Materials:
  • Monomer: Styrene (inhibitor removed by passing through a column of basic alumina).

  • Initiator: 1-Phenylethyl bromide (1-PEBr).

  • Catalyst: Copper(I) acetate (CuOAc).

  • Ligand: 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy).

  • Solvent (optional): Anisole or other suitable solvent.

  • Inert Gas: Nitrogen or Argon.

General Procedure for Bulk Polymerization:
  • To a Schlenk flask equipped with a magnetic stir bar, add the copper(I) carboxylate and the ligand.

  • Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and inert gas (at least three cycles).

  • Under a positive pressure of inert gas, add the deoxygenated monomer and initiator via syringe.

  • If required, add any copper halide co-catalyst at this stage.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90°C).

  • Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).

  • To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification Start Start Add_Catalyst Add Cu(I) Carboxylate and Ligand to Flask Start->Add_Catalyst Deoxygenate Deoxygenate Flask (Vacuum/Inert Gas Cycles) Add_Catalyst->Deoxygenate Add_Reagents Add Deoxygenated Monomer and Initiator Deoxygenate->Add_Reagents Heat Immerse in Preheated Oil Bath Add_Reagents->Heat Monitor Monitor Reaction Progress (NMR, GPC) Heat->Monitor Quench Quench Polymerization (Cool & Expose to Air) Monitor->Quench Dilute Dilute with Solvent Quench->Dilute Remove_Catalyst Pass Through Alumina Column Dilute->Remove_Catalyst Precipitate Precipitate Polymer in Non-solvent Remove_Catalyst->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry End End Dry->End

Figure 2: General experimental workflow for ATRP using a copper carboxylate catalyst.

Considerations for Using Cupric Isononanoate

Hypothetical Application and Optimization:
  • Catalyst Precursor: Cupric (Cu(II)) isononanoate would likely be used in an AGET (Activators Generated by Electron Transfer) or ARGET (Activators ReGenerated by Electron Transfer) ATRP system, where a reducing agent is added to generate the active Cu(I) species in situ.

  • Solubility: The isononanoate ligand, being a long-chain carboxylate, would likely enhance the solubility of the copper catalyst in nonpolar organic solvents and monomers. This could be advantageous for solution or bulk polymerizations of hydrophobic monomers.

  • Ligand Selection: A suitable nitrogen-based ligand (e.g., a bipyridine or a multidentate amine) would still be necessary to form the active catalyst complex and tune its reactivity.

  • Optimization of Conditions: Key parameters to optimize would include:

    • The ratio of this compound to the reducing agent.

    • The ratio of the copper salt to the nitrogen-based ligand.

    • The reaction temperature to balance the rate of polymerization and the degree of control.

    • The potential need for a halide source (e.g., a tetraalkylammonium halide) to improve control over the polymerization, as observed with other copper carboxylate systems.

Conclusion

Copper carboxylates represent a viable alternative to copper halides as catalysts in ATRP, offering the potential for faster polymerization rates. While this can sometimes compromise the degree of control, the addition of halide sources can effectively mitigate this issue. For researchers exploring novel copper sources like this compound, the established principles of ATRP, combined with the specific insights gained from studies on other copper carboxylates, provide a solid foundation for developing successful and controlled polymerization protocols. Careful optimization of the reaction conditions will be key to harnessing the potential benefits of such catalyst systems.

References

Application Notes and Protocols: Cupric Isononanoate as a Biocide in Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate (CAS No. 72915-82-3), the copper(II) salt of isononanoic acid, is a lipophilic, oil-soluble compound with significant potential as a biocide in various coating formulations.[1] Its primary function is to inhibit the growth of a broad spectrum of microorganisms, including fungi, bacteria, and algae, thereby preventing defacement, degradation, and fouling of the coated surfaces. Copper-based biocides have a long history of use in applications such as antifouling paints for marine vessels and wood preservatives.[2][3] The efficacy of copper compounds stems from the biocidal activity of copper ions (Cu²⁺), which can disrupt cellular processes in microorganisms.[4]

This document provides detailed application notes and protocols for the use of this compound as a biocide in coatings. Due to the limited publicly available data specifically for this compound, information from analogous copper carboxylates and other copper-based biocides is included to provide comprehensive guidance.

Mechanism of Action

The biocidal activity of this compound is primarily attributed to the action of copper (II) ions. The proposed mechanism involves a multi-step process that ultimately leads to microbial cell death.

  • Cell Membrane Interaction: As a lipophilic molecule, this compound can readily associate with the lipid-rich cell membranes of microorganisms.

  • Copper Ion Release: Within the microbial environment, this compound can dissociate, releasing biocidal Cu²⁺ ions.

  • Oxidative Stress: Copper ions are known to catalyze the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), through Fenton-like reactions. This leads to significant oxidative stress within the microbial cell.

  • Cellular Damage: The generated ROS can indiscriminately damage vital cellular components, including:

    • Cell Wall and Membrane: Peroxidation of lipids compromises the integrity of the cell membrane, leading to leakage of intracellular contents.

    • Proteins and Enzymes: Oxidation of amino acid residues can lead to protein denaturation and inactivation of essential enzymes.

    • Nucleic Acids: Damage to DNA and RNA can disrupt replication and transcription, leading to mutations and cell death.

This compound Mechanism of Action cluster_coating Coating Matrix cluster_microbe Microbial Cell Cupric_Isononanoate This compound Cell_Membrane Cell Membrane Cupric_Isononanoate->Cell_Membrane Adsorption & Penetration Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Release of Cu²⁺ ions ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cytoplasm->ROS Catalyzes Fenton-like Reactions Cellular_Components Proteins, Enzymes, DNA, RNA Cell_Death Cell Death Cellular_Components->Cell_Death Leads to ROS->Cellular_Components Oxidative Damage

Figure 1: Proposed mechanism of action for this compound.

Applications

This compound is suitable for use in a variety of solvent-based and oil-based coating systems where resistance to microbial growth is required. Potential applications include:

  • Wood Preservatives: To protect wood from decay fungi and insects.[5]

  • Antifouling Coatings: To prevent the settlement and growth of marine organisms on submerged structures.

  • Exterior Architectural Coatings: To resist the growth of mold, mildew, and algae on building facades.

  • In-Can Preservation: To prevent microbial spoilage of solvent-based paint formulations during storage.

Efficacy Data (Representative of Copper Carboxylates)

Specific efficacy data for this compound is not widely available in public literature. The following tables present representative data for other copper carboxylates and copper compounds to illustrate the expected performance.

Table 1: Minimum Inhibitory Concentration (MIC) of Copper Compounds Against Fungi

CompoundFungal SpeciesMIC (µg/mL)Reference
Copper Oxide NanoparticlesCandida albicans35.5[6]
Copper Oxide NanoparticlesCandida albicans150[7]
Copper NaphthenateAspergillus nigerNot specified, but effective[8]
Copper OctoateGeneral FungiNot specified, but has antifungal properties[9]

Table 2: Zone of Inhibition for Coatings Containing Copper Compounds

Copper Compound in CoatingMicrobial SpeciesZone of Inhibition (mm)Reference
Copper NitrateTrichoderma Sp.208 mm² (area)[10]
Copper Particles on FabricStaphylococcus aureus19.3[3]
Copper Particles on FabricEscherichia coli18.3[3]

Experimental Protocols

Synthesis of this compound (Proposed Method)

This protocol is adapted from the synthesis of other metal carboxylates and isononyl isononanoate.

Synthesis_of_Cupric_Isononanoate Reactants Isononanoic Acid + Copper(II) Source (e.g., Copper(II) Acetate or Copper(II) Hydroxide) Reaction_Vessel Reaction Vessel with Dean-Stark Trap Reactants->Reaction_Vessel Solvent Toluene or Xylene Solvent->Reaction_Vessel Heating Heat to Reflux Reaction_Vessel->Heating Water_Removal Azeotropic Removal of Water Heating->Water_Removal Cooling Cool to Room Temperature Water_Removal->Cooling Filtration Filter to Remove Solids Cooling->Filtration Solvent_Removal Remove Solvent under Reduced Pressure Filtration->Solvent_Removal Product This compound Product Solvent_Removal->Product

Figure 2: Proposed workflow for the synthesis of this compound.

Materials:

  • Isononanoic acid

  • Copper(II) acetate monohydrate or Copper(II) hydroxide

  • Toluene or xylene (as an azeotropic solvent)

  • Reaction flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser

Procedure:

  • Charge the reaction flask with isononanoic acid (2 molar equivalents) and a suitable copper(II) source (1 molar equivalent).

  • Add toluene or xylene to the flask.

  • Heat the mixture to reflux with continuous stirring.

  • Collect the water of reaction in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted solids.

  • Remove the solvent from the filtrate under reduced pressure to yield the this compound product.

Antifungal Efficacy Testing of a Coating (ASTM G21)

This protocol outlines the standard practice for determining the resistance of synthetic polymeric materials to fungi.[11][12][13][14][15]

ASTM_G21_Workflow Prepare_Specimens Prepare Coated Specimens (e.g., 50x50 mm panels) Place_Specimens Place Specimens on Agar Surface Prepare_Specimens->Place_Specimens Prepare_Agar Prepare Mineral Salts Agar Plates Prepare_Agar->Place_Specimens Inoculate Spray Spore Suspension onto Specimens and Agar Place_Specimens->Inoculate Prepare_Inoculum Prepare Mixed Fungal Spore Suspension (e.g., Aspergillus brasiliensis, Penicillium funiculosum, etc.) Prepare_Inoculum->Inoculate Incubate Incubate at 28-30°C and >85% RH for 28 Days Inoculate->Incubate Observe Observe for Fungal Growth Weekly Incubate->Observe Rate_Growth Rate Fungal Growth (0-4 Scale) at 28 Days Observe->Rate_Growth Report Report Results Rate_Growth->Report

Figure 3: Experimental workflow for ASTM G21 antifungal testing.

Procedure:

  • Specimen Preparation: Apply the coating containing this compound to suitable substrates (e.g., glass or metal panels) and allow to cure fully.

  • Inoculum Preparation: Prepare a mixed spore suspension of a specified set of fungi (e.g., Aspergillus brasiliensis, Aureobasidium pullulans, Chaetomium globosum, Trichoderma virens, and Penicillium funiculosum).

  • Inoculation: Place the coated specimens on the surface of a solidified mineral salts agar in Petri dishes. Spray the spore suspension evenly over the specimens and the surrounding agar.

  • Incubation: Incubate the inoculated plates at 28-30°C and a relative humidity of at least 85% for 28 days.

  • Evaluation: Visually inspect the specimens for fungal growth at weekly intervals and rate the growth at the end of the 28-day period using the following scale:

    • 0 = No growth

    • 1 = Traces of growth (less than 10% coverage)

    • 2 = Light growth (10 to 30% coverage)

    • 3 = Medium growth (30 to 60% coverage)

    • 4 = Heavy growth (60% to complete coverage)

Fungal Resistance Testing of Paint Films (ASTM D5590)

This method is an accelerated test for determining the resistance of paint films to fungal defacement.[11][12][13][14][15]

Procedure:

  • Specimen Preparation: Apply the paint film to a suitable substrate (e.g., filter paper or glass fiber disks).

  • Agar Plates: Place the coated specimens on the surface of a nutrient-rich agar medium (e.g., potato dextrose agar).

  • Inoculation: Inoculate the specimens with a suspension of fungal spores (e.g., Aspergillus niger and Penicillium funiculosum).

  • Incubation: Incubate the plates at 28°C and 85-90% relative humidity for four weeks.

  • Evaluation: Rate the fungal growth on the specimens weekly on a scale of 0 to 10 (where 0 is no growth and 10 is complete coverage).

Formulation Guidelines

  • Compatibility: As an oil-soluble compound, this compound is best suited for solvent-based alkyd, epoxy, and polyurethane coatings. Compatibility with the resin system should be evaluated on a case-by-case basis.

  • Concentration: The effective concentration of this compound will depend on the specific application, the expected microbial challenge, and the coating formulation. Typical use levels for copper-based biocides can range from 0.1% to 2.0% by weight of the total formulation.

  • Dispersion: this compound should be added during the let-down stage of paint manufacturing with good agitation to ensure uniform dispersion.

  • Synergy: The efficacy of this compound may be enhanced when used in combination with other biocides. Synergistic effects with other fungicides or algaecides should be investigated to optimize performance and reduce overall biocide loading.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any vapors or aerosols.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Leaching and Environmental Considerations

A critical aspect of using copper-based biocides is the potential for copper to leach from the coating into the surrounding environment. The leaching rate is influenced by factors such as the coating formulation, the solubility of the copper compound, and environmental conditions (e.g., pH, temperature, and water flow).[8][19] While oil-borne copper naphthenate is known for its low water solubility and reduced leaching compared to aqueous copper formulations, it is essential to evaluate the leaching characteristics of any new formulation containing this compound to assess its environmental impact.[8]

Conclusion

This compound presents a promising option as a biocide for a range of coating applications, leveraging the well-established antimicrobial properties of copper. While specific performance data for this compound is limited, the provided application notes and protocols, based on analogous copper carboxylates, offer a robust framework for its evaluation and use. Further research is encouraged to determine the precise efficacy, optimal formulation parameters, and environmental profile of this compound in various coating systems.

References

Application Notes and Protocols for the Electrochemical Synthesis of Copper(II) Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of copper(II) carboxylates. This method offers a direct, efficient, and often room-temperature route to these valuable compounds, avoiding the need for harsh reagents or complex multi-step procedures. The protocols are designed to be adaptable for the synthesis of a variety of copper(II) carboxylates, with specific examples provided for copper(II) oleate and a general guide for copper(II) acetate.

Introduction to Electrochemical Synthesis

Electrochemical synthesis utilizes an electric current to drive chemical reactions. In the context of copper(II) carboxylate synthesis, a copper anode is oxidized in the presence of a carboxylic acid. The copper(II) ions generated at the anode then react with the carboxylate anions in the electrolyte solution to form the desired product. This method is advantageous due to its mild reaction conditions, high purity of products, and the ability to control the reaction rate by adjusting the applied voltage or current.

The general principle involves the anodic dissolution of a copper electrode in a solution containing the desired carboxylic acid. The copper anode acts as the source of Cu(II) ions. The electrolyte typically consists of the carboxylic acid and a supporting electrolyte to ensure sufficient conductivity.

Experimental Setups and Key Parameters

The electrochemical synthesis of copper(II) carboxylates is typically carried out in an undivided electrochemical cell. The key components and parameters are:

  • Anode: A high-purity copper foil or plate.

  • Cathode: An inert electrode, such as a graphite rod or a platinum foil.

  • Electrolyte: A solution containing the carboxylic acid and a supporting electrolyte (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol, acetonitrile, or water).

  • Power Supply: A DC power supply to apply a constant voltage (potentiostatic) or current (galvanostatic).

  • Stirring: Continuous stirring is essential to ensure mass transport of ions to the electrode surfaces.

  • Temperature: Most syntheses can be performed at room temperature.

General Signaling Pathway and Experimental Workflow

The following diagram illustrates the general logical relationship in the electrochemical synthesis of copper(II) carboxylates.

G cluster_setup Electrochemical Cell Setup cluster_process Electrochemical Reaction cluster_workup Product Isolation and Purification cluster_characterization Product Characterization anode Copper Anode anodic_dissolution Anodic Dissolution of Copper (Cu -> Cu2+ + 2e-) anode->anodic_dissolution cathode Inert Cathode (e.g., Graphite) electrolyte Carboxylic Acid + Supporting Electrolyte carboxylate_reaction Reaction with Carboxylate Ions (Cu2+ + 2RCOO- -> Cu(RCOO)2) electrolyte->carboxylate_reaction cation_formation Formation of Cu(II) Ions anodic_dissolution->cation_formation Generates cation_formation->carboxylate_reaction Reacts with precipitation Precipitation of Copper(II) Carboxylate carboxylate_reaction->precipitation Leads to filtration Filtration precipitation->filtration washing Washing with Solvents filtration->washing drying Drying washing->drying ftir FTIR Spectroscopy drying->ftir uv_vis UV-Vis Spectroscopy drying->uv_vis elemental Elemental Analysis drying->elemental xps XPS Analysis drying->xps

General workflow for the electrochemical synthesis of copper(II) carboxylates.

Detailed Experimental Protocols

Protocol 1: Electrochemical Synthesis of Copper(II) Oleate

This protocol is based on the successful synthesis of copper(II) oleate with a high yield.[1]

Materials:

  • Copper foil (3 cm x 1 cm, 0.1 cm thickness)

  • Graphite rod (6.5 mm diameter)

  • Oleic acid (0.1 M solution in ethanol)

  • Ammonium acetate (CH₃COONH₄)

  • Ethanol

  • Distilled water

  • Acetone

  • DC Power Supply

  • 100 mL electrochemical cell (beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Electrode Preparation: Clean the copper foil (anode) and graphite rod (cathode) by rinsing with distilled water and then a small amount of acetone to remove any organic residues.

  • Electrolyte Preparation: Prepare a 0.5 M solution of ammonium acetate in a 1:1 (v/v) mixture of 0.1 M oleic acid in ethanol and distilled water.

  • Electrochemical Cell Assembly: Place the electrolyte solution in the 100 mL beaker with a magnetic stir bar. Immerse the copper foil and graphite rod into the solution, ensuring they do not touch.

  • Electrolysis: Connect the copper foil to the positive terminal (anode) and the graphite rod to the negative terminal (cathode) of the DC power supply. Apply a constant voltage of 10 V and begin stirring at a moderate rate (e.g., 900 rpm).

  • Reaction: Continue the electrolysis at room temperature (~27 °C) for 2 hours. A blue precipitate of copper(II) oleate will form during the reaction.

  • Product Isolation: After 2 hours, turn off the power supply and remove the electrodes. Filter the blue precipitate using vacuum filtration.

  • Purification: Wash the collected precipitate with distilled water and then with ethanol to remove any unreacted starting materials and supporting electrolyte.

  • Drying: Dry the purified product in a desiccator for 24 hours.

Data Presentation:

ParameterValueReference
Reactants
Oleic Acid Concentration0.1 M[1]
Supporting ElectrolyteAmmonium Acetate[1]
Electrolyte Concentration0.5 M[1]
Reaction Conditions
Applied Voltage10 V[1]
Reaction Time2 hours[1]
TemperatureRoom Temperature (~27 °C)[1]
Stirring Speed900 rpm
Product Characterization
Yield98%[1]
Melting Point55-58 °C[1]
Elemental Analysis (Calculated) C: 69.01%, H: 10.64%[1]
Elemental Analysis (Found) C: 68.75%, H: 10.67%[1]
Protocol 2: General Procedure for the Electrochemical Synthesis of Copper(II) Acetate

Materials:

  • Copper foil or plate (anode)

  • Graphite rod or copper sheet (cathode)

  • Glacial acetic acid

  • Supporting electrolyte (e.g., sodium acetate or ammonium acetate)

  • Distilled water or a non-aqueous solvent (e.g., acetonitrile)

  • DC Power Supply

  • Electrochemical cell (beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Electrode Preparation: Clean the copper anode and the cathode with a dilute acid solution, followed by rinsing with distilled water and acetone.

  • Electrolyte Preparation: Prepare a solution of acetic acid in a suitable solvent. The concentration of acetic acid can be varied, but a starting point could be a 1 M solution. Add a supporting electrolyte (e.g., 0.1 M sodium acetate) to increase conductivity.

  • Electrochemical Cell Assembly: Assemble the electrochemical cell as described in Protocol 4.1.

  • Electrolysis: Connect the electrodes to the DC power supply. Apply a constant voltage or current. The optimal electrical conditions will need to be determined empirically. A starting point could be a constant voltage in the range of 5-15 V.

  • Reaction: Conduct the electrolysis at room temperature with continuous stirring. The solution will gradually turn blue as copper(II) acetate is formed. The reaction time will depend on the desired concentration and the applied electrical parameters.

  • Product Isolation: If the copper(II) acetate precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be evaporated to obtain the crystalline product.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as a mixture of water and ethanol.

  • Drying: Dry the purified crystals in a desiccator or at a low temperature in an oven.

Data Presentation (Illustrative):

ParameterValue (Illustrative)
Reactants
Acetic Acid Concentration1 M
Supporting ElectrolyteSodium Acetate
Electrolyte Concentration0.1 M
Reaction Conditions
Applied Voltage10 V
Reaction Time4 hours
TemperatureRoom Temperature
Product Characterization
Yield~70-90% (estimated)
Current Efficiency~80-95% (estimated)

Note: The yield and current efficiency for the synthesis of copper(II) acetate are estimates and will depend on the specific experimental conditions. Optimization of parameters such as voltage, current density, electrolyte composition, and temperature is recommended to maximize these values.

Characterization of Copper(II) Carboxylates

The synthesized copper(II) carboxylates can be characterized by a variety of analytical techniques to confirm their identity and purity.

Summary of Characterization Techniques:

TechniqueInformation Obtained
FTIR Spectroscopy Confirms the coordination of the carboxylate group to the copper ion by observing the shifts in the symmetric and asymmetric stretching vibrations of the COO⁻ group.
UV-Vis Spectroscopy Provides information about the electronic transitions of the Cu(II) ion in the complex, typically showing a broad d-d transition band in the visible region.
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of copper and provides information on the chemical environment of the elements present in the complex.
Elemental Analysis Determines the percentage composition of C, H, and Cu in the synthesized compound to confirm its empirical formula.
Melting Point A sharp melting point is indicative of a pure compound.
Cyclic Voltammetry Investigates the redox properties of the copper(II) carboxylate complex.

Workflow for Characterization of Synthesized Copper(II) Carboxylate

G cluster_spectroscopic Spectroscopic Analysis cluster_compositional Compositional and Thermal Analysis cluster_electrochemical Electrochemical Analysis start Synthesized and Dried Copper(II) Carboxylate ftir FTIR Spectroscopy (Confirms Carboxylate Coordination) start->ftir uv_vis UV-Vis Spectroscopy (Electronic Transitions) start->uv_vis xps XPS Analysis (Oxidation State) start->xps elemental Elemental Analysis (Empirical Formula) start->elemental mp Melting Point (Purity Assessment) start->mp cv Cyclic Voltammetry (Redox Properties) start->cv final Confirmed Structure and Purity ftir->final uv_vis->final xps->final elemental->final mp->final cv->final

Workflow for the characterization of synthesized copper(II) carboxylates.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct the electrochemical synthesis in a well-ventilated area or a fume hood.

  • Handle carboxylic acids with care, as they can be corrosive.

  • Be cautious when working with electrical equipment. Ensure that all connections are secure and that the power supply is properly grounded.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Cupric Isononanoate: Application Notes and Protocols for Preventing Biodeterioration of Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate (CAS Number: 72915-82-3) is a copper (II) salt of isononanoic acid. As a member of the copper carboxylate family, it is emerging as a significant biocide for the prevention of biodeterioration in a variety of materials. The lipophilic nature of the isononanoate moiety facilitates its penetration into organic materials, while the cupric ion (Cu²⁺) serves as the active antimicrobial agent. Copper-based biocides have a long history of effective use in wood preservation and as antifungal and antibacterial agents. Their broad-spectrum activity against fungi, bacteria, and algae makes them suitable for protecting materials such as wood, coatings, plastics, and textiles from microbial degradation.

The primary mechanism of action for copper compounds involves the disruption of cellular functions in microorganisms. Copper ions can generate reactive oxygen species (ROS), which lead to oxidative stress and damage to lipids, proteins, and DNA.[1][2][3] Furthermore, copper can interfere with enzyme activity and compromise cell membrane integrity, ultimately leading to cell death.[1][3]

This document provides detailed application notes and experimental protocols for utilizing this compound as a biocide, with a focus on its efficacy and testing methodologies. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented performance of analogous copper-based biocides.

Data Presentation

The following table summarizes the efficacy of various copper compounds against common biodeteriogens. This data is provided as a reference to indicate the expected performance of this compound. The effectiveness of a biocide is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Copper CompoundMicroorganismMaterial/MediumEfficacy (MIC/Other Metric)
Copper (II) ComplexCandida kruseiPlanktonic cellsMIC: 31.25 µg/mL
Copper (II) ComplexCandida speciesPlanktonic cellsMIC: 31.25 to 125 µg/mL
Copper Oxide NanoparticlesCandida albicansLiquid mediumMIC: 35.5 µg/mL
Copper HydroxideFusarium kuroshiumMycelial growth>80% inhibition
Copper NanoparticlesFusarium kuroshiumMycelial growth>80% inhibition
Micronized Copper Azole (MCA)Brown Rot FungusWoodEffective at high concentrations
Copper-Zinc Formulation (CZDP)Fungal decayDeckingNo decay at 1.32% concentration after 17 years
Boron-Copper Formulation (BC)Fungal decayDeckingSubstantial degradation at 0.93% after 18 years

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol outlines the broth microdilution method for determining the MIC of this compound against filamentous fungi, adapted from standardized methods.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Fungal strain of interest (e.g., Aspergillus niger, Penicillium funiculosum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well microplate using the liquid medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a spore suspension of the test fungus in sterile water with a surfactant (e.g., Tween 80) from a fresh culture. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well of the microplate.

  • Controls: Include a positive control (medium with fungal inoculum, no biocide) and a negative control (medium only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 25-28°C) for 3-7 days, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Protocol 2: Evaluation of Biocidal Efficacy on a Porous Material (Wood)

This protocol describes a method to assess the efficacy of this compound in preventing fungal decay of wood, based on standard wood preservation testing methods.

Materials:

  • This compound

  • Solvent or carrier for treatment (e.g., oil, water emulsion)

  • Wood blocks of a susceptible species (e.g., Southern Pine)

  • Decay fungus (e.g., a brown-rot or white-rot fungus)

  • Soil or agar medium for fungal growth

  • Environmental chamber

Procedure:

  • Wood Block Preparation: Use small, clear wood blocks of uniform size. Dry the blocks in an oven at 103 ± 2°C to a constant weight and record the initial dry weight.

  • Treatment: Treat the wood blocks with different concentrations of this compound solution using a vacuum-pressure impregnation method or by dipping. Include untreated control blocks.

  • Conditioning: After treatment, allow the blocks to air-dry and then oven-dry to a constant weight to determine the amount of biocide retained.

  • Exposure to Fungus: Place the treated and untreated wood blocks in a container with a pure culture of the decay fungus growing on a suitable medium (e.g., soil or agar).

  • Incubation: Incubate the containers in an environmental chamber under conditions optimal for fungal growth (e.g., 25°C and 80% relative humidity) for a specified period (e.g., 12 weeks).

  • Evaluation: After incubation, carefully remove the wood blocks, clean off any surface mycelium, and oven-dry them to a constant weight.

  • Data Analysis: Calculate the percentage weight loss for each block. The efficacy of the this compound treatment is determined by the reduction in weight loss compared to the untreated control blocks.

Mandatory Visualizations

Mechanism of Action cluster_material Material Surface cluster_microbe Microbial Cell Cupric_Isononanoate This compound Cell_Wall Cell Wall/ Membrane Cupric_Isononanoate->Cell_Wall Contact & Penetration ROS Reactive Oxygen Species (ROS) Cell_Wall->ROS Disruption Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Oxidative Damage Cell_Death Cell Death Cellular_Components->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Start Start Material_Prep Material Preparation (e.g., Wood Blocks) Start->Material_Prep Treatment Treatment with Cupric Isononanoate Solutions Material_Prep->Treatment Conditioning Conditioning and Drying Treatment->Conditioning Microbial_Challenge Microbial Challenge (Fungal Exposure) Conditioning->Microbial_Challenge Incubation Incubation under Controlled Conditions Microbial_Challenge->Incubation Data_Collection Data Collection (e.g., Weight Loss) Incubation->Data_Collection Analysis Data Analysis and Efficacy Determination Data_Collection->Analysis End End Analysis->End

Caption: General workflow for testing biocide efficacy on materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cupric Isononanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of cupric isononanoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Causes Recommended Solutions
Low or No Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low, especially given the branched structure of isononanoic acid which can cause steric hindrance.- Increase the reaction time in increments of 1-2 hours. - Gradually increase the reaction temperature by 10°C increments, monitoring for any decomposition (color change to brown or black). - Ensure efficient stirring to maximize reactant contact.
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants, particularly the isononanoic acid.- For methods involving the free acid, consider using a non-polar organic solvent like toluene or xylene to aid in dissolving the isononanoic acid and to facilitate the removal of water via a Dean-Stark trap.
Stoichiometry Imbalance: An incorrect molar ratio of copper salt to isononanoic acid can limit the reaction.- Carefully calculate and weigh the reactants to ensure the correct stoichiometric ratio as per the chosen protocol. A slight excess of the carboxylic acid may be used to drive the reaction to completion.
Product Contamination (Impure Product) Presence of Unreacted Isononanoic Acid: Inadequate purification can leave unreacted starting material in the final product.- Wash the crude product with a solvent in which this compound is insoluble, but isononanoic acid is soluble (e.g., ethanol).[1]
Formation of Copper(I) Oxide (Red/Brown Precipitate): The reaction temperature may be too high, leading to the decomposition of the copper(II) salt.- Carefully control the reaction temperature and avoid localized overheating. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.
Presence of Unwanted By-products: Side reactions can lead to the formation of impurities.- Adjust the reaction pH. For the copper sulfate method, ensuring the solution is just basic is crucial.[1] - Recrystallize the product from a suitable solvent to improve purity.
Difficulty in Product Isolation Product is too Soluble in the Reaction Mixture: The product may not precipitate out of the solution effectively.- If the product is soluble in water, extraction with an organic solvent may be necessary. - Consider changing the solvent to one in which the product is less soluble. - Cool the reaction mixture in an ice bath to promote precipitation.
Fine Precipitate that is Difficult to Filter: The product may form very fine particles that pass through the filter paper.- Use a finer porosity filter paper or a membrane filter. - Allow the precipitate to settle overnight to encourage particle agglomeration before filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound?

A1: There are three widely used methods for the synthesis of copper(II) carboxylates like this compound[1]:

  • Reaction of a copper(II) salt (e.g., copper(II) sulfate) with the sodium salt of the carboxylic acid (sodium isononanoate). This method is most suitable when the acid is water-soluble, and the copper carboxylate is relatively insoluble in water.[1]

  • Reaction of basic copper(II) carbonate with isononanoic acid. This is a general method that can be used for a wide range of carboxylic acids.[1]

  • Reaction of copper(II) acetate with isononanoic acid in an ethanol-water solution. This method works well when the carboxylic acid is insoluble in water but soluble in ethanol.[1]

Q2: What is a typical yield for this compound synthesis?

A2: The yields for copper carboxylate synthesis can vary considerably, generally ranging from 30% to 80%, depending on the specific method and carboxylic acid used.[1] For this compound, the yield will be influenced by factors such as reaction time, temperature, and purity of reactants.

Q3: How can I purify the synthesized this compound?

A3: Purification typically involves washing the crude product to remove unreacted starting materials and by-products. Washing the product with ethanol is a common method to remove excess carboxylic acid.[1] If further purification is needed, recrystallization from a suitable solvent can be employed. For the removal of ionic impurities, ion exchange chromatography can be considered.

Q4: What is the role of a Dean-Stark trap in the synthesis?

A4: A Dean-Stark trap is used in esterification and other reactions that produce water. In the synthesis of this compound, particularly when reacting a copper salt directly with isononanoic acid in a solvent like toluene or xylene, the Dean-Stark trap is used to azeotropically remove the water formed during the reaction. This shifts the equilibrium towards the product side, thereby increasing the yield.

Q5: How does the branched structure of isononanoic acid affect the synthesis?

A5: The branched structure of isononanoic acid can introduce steric hindrance, which may slow down the reaction rate compared to linear carboxylic acids. This might necessitate longer reaction times or higher temperatures to achieve a good yield. The solubility of isononanoic acid is also affected by its structure, making it more soluble in non-polar organic solvents.

Experimental Protocols

Below are detailed methodologies for the three main synthesis routes for this compound.

Method 1: From Copper(II) Sulfate and Sodium Isononanoate

  • Preparation of Sodium Isononanoate:

    • Dissolve a stoichiometric amount of isononanoic acid in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add a stoichiometric amount of aqueous sodium hydroxide (2 M) with stirring until the solution is just basic to litmus paper.[1]

  • Reaction:

    • In a separate flask, dissolve copper(II) sulfate pentahydrate in a minimum amount of water.[1]

    • Add the copper sulfate solution to the sodium isononanoate solution with constant stirring.

    • If a precipitate does not form immediately, cover the mixture and let it stand for 24 hours.[1]

  • Isolation and Purification:

    • Isolate the precipitate by vacuum filtration.

    • Wash the solid with deionized water and then with a small amount of cold ethanol to remove any unreacted isononanoic acid.

    • Air dry the product overnight.

Method 2: From Basic Copper(II) Carbonate and Isononanoic Acid

  • Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a stoichiometric amount of basic copper(II) carbonate to a solution of isononanoic acid in a suitable organic solvent (e.g., toluene).

    • Heat the mixture to reflux with vigorous stirring. The reaction is complete when the evolution of carbon dioxide ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any unreacted copper carbonate.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Wash the crude product with ethanol to remove excess isononanoic acid.[1]

    • Dry the product under vacuum.

Method 3: From Copper(II) Acetate and Isononanoic Acid

  • Reaction:

    • Dissolve 5.0 g (0.025 mol) of copper(II) acetate monohydrate in 50 mL of water in a 250-mL Erlenmeyer flask.[1]

    • In a separate flask, dissolve a stoichiometric amount of isononanoic acid in a minimal amount of ethanol.[1]

    • Mix the two solutions in a larger beaker with stirring.[1]

    • If a precipitate does not form immediately, allow the mixture to stand overnight.[1]

  • Isolation and Purification:

    • Isolate the precipitate by suction filtration.[1]

    • Wash the solid with a small amount of water, followed by cold ethanol.

    • Air dry the product.[1]

Data Summary

The following table summarizes the expected outcomes for the different synthesis methods. Please note that the yields are estimates based on general copper carboxylate synthesis and may vary for this compound.

Synthesis Method Starting Materials Typical Yield Range (%) [1]Advantages Disadvantages
From Copper(II) Sulfate Copper(II) sulfate, Sodium isononanoate30 - 80Good for water-soluble acids and when the product is water-insoluble.Requires pre-synthesis of the sodium salt of the acid.
From Copper(II) Carbonate Basic copper(II) carbonate, Isononanoic acid30 - 80General method applicable to many carboxylic acids.Reaction can be slow; requires removal of unreacted carbonate.
From Copper(II) Acetate Copper(II) acetate, Isononanoic acid30 - 80Works well for water-insoluble, ethanol-soluble acids.By-product is acetic acid, which needs to be removed.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactants Weigh Copper Salt and Isononanoic Acid Mixing Mix Reactants in Reaction Vessel Reactants->Mixing Solvent Select and Prepare Appropriate Solvent Solvent->Mixing Heating Heat and Stir (with Reflux if necessary) Mixing->Heating Monitoring Monitor Reaction (e.g., color change, gas evolution) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Isolate Product (Filtration) Cooling->Filtration Washing Wash Product (e.g., with ethanol) Filtration->Washing Drying Dry Final Product Washing->Drying FinalProduct Pure Cupric Isononanoate Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes WrongSolvent Inappropriate Solvent? Start->WrongSolvent No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes IncreaseTime->Start Re-evaluate IncreaseTemp->Start Re-evaluate ChangeSolvent Change Solvent (e.g., to Toluene) WrongSolvent->ChangeSolvent Yes BadStoichiometry Incorrect Stoichiometry? WrongSolvent->BadStoichiometry No ChangeSolvent->Start Re-evaluate CheckStoichiometry Recalculate and Re-weigh Reactants BadStoichiometry->CheckStoichiometry Yes Success Yield Optimized BadStoichiometry->Success No CheckStoichiometry->Start Re-evaluate

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Cupric Isononanoate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cupric isononanoate in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, often from a blue or green to a yellowish or brown hue, or the formation of a precipitate, typically indicates degradation of the compound. This can be caused by several factors, including exposure to light, elevated temperatures, or incompatible solvents.

Q2: What are the primary degradation pathways for this compound in solution?

This compound in solution is susceptible to two primary degradation pathways:

  • Photodegradation: Exposure to light, particularly UV light, can induce a process called light-induced homolysis (LIH) through a ligand-to-metal charge transfer (LMCT). This leads to the decarboxylation of the isononanoate ligand and the formation of radical species.

  • Thermal Decomposition: Elevated temperatures can cause the thermal decomposition of this compound. This process can lead to the formation of copper(I) oxide, copper(II) oxide, or even metallic copper nanoparticles.

Q3: How does the choice of solvent affect the stability of this compound?

The polarity of the solvent can influence the rate of degradation. For similar copper(II) soap complexes, studies have shown that the rate of photocatalytic degradation can increase with the polarity of the solvent up to a certain point. It is crucial to select a solvent in which this compound is not only soluble but also exhibits acceptable stability for the duration of your experiment.

Q4: What is the optimal pH range for maintaining the stability of this compound in solution?

While specific data for this compound is limited, the stability of copper complexes in solution is often pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the copper salt or the ligand. It is recommended to maintain a neutral or near-neutral pH unless your experimental protocol requires otherwise. Buffering the solution may be necessary to ensure pH stability.

Q5: How should I store my this compound solutions to minimize degradation?

To minimize degradation, this compound solutions should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at a low temperature: Refrigeration is generally recommended for long-term storage.

  • Kept under an inert atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can prevent oxidation.

  • Tightly sealed: This prevents solvent evaporation and exposure to atmospheric moisture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution appears cloudy or contains a precipitate. - Degradation leading to insoluble products (e.g., copper oxides).- Poor solubility in the chosen solvent.- Contamination.- Confirm solubility of this compound in the solvent at the experimental concentration.- Filter the solution through a compatible syringe filter (e.g., PTFE).- Prepare a fresh solution, ensuring all glassware is clean and dry.- Consider a different solvent or a co-solvent system.
Inconsistent experimental results. - Degradation of the this compound stock solution over time.- Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use.- Store stock solutions under appropriate conditions (dark, low temperature).
Loss of catalytic activity or reactivity. - Reduction of Cu(II) to Cu(I) or Cu(0).- Formation of inactive complexes.- Ensure the solution is not exposed to reducing agents unless intended by the experimental design.- Re-evaluate the solvent system and potential interactions with other components in the reaction mixture.

Experimental Protocols

Protocol for Monitoring this compound Degradation using UV-Vis Spectrophotometry

This protocol provides a general method for monitoring the degradation of this compound in solution by observing changes in its UV-Vis absorption spectrum.

Materials:

  • This compound

  • Solvent of choice (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Determine the λmax: Scan the UV-Vis spectrum of a diluted, freshly prepared solution to determine the wavelength of maximum absorbance (λmax).

  • Initiate the stability study:

    • Photostability: Expose a sample of the solution to a controlled light source (e.g., a UV lamp) for specific time intervals. Keep a control sample in the dark.

    • Thermal stability: Place a sample of the solution in a temperature-controlled environment (e.g., a water bath or oven) at a specific temperature. Keep a control sample at room temperature or refrigerated.

  • Measure absorbance: At each time point, withdraw an aliquot of the solution, dilute if necessary, and measure the absorbance at the predetermined λmax.

  • Analyze the data: Plot the absorbance (or concentration, using a calibration curve) versus time. A decrease in absorbance over time is indicative of degradation.

Accelerated Stability Testing Protocol

This protocol is a general guideline for performing accelerated stability studies to predict the long-term stability of this compound solutions.

Materials:

  • This compound solution in the final desired formulation.

  • Temperature and humidity-controlled stability chamber.

  • Analytical instrument for quantifying this compound (e.g., HPLC-UV, UV-Vis spectrophotometer).

Procedure:

  • Initial Analysis: Analyze the initial concentration of this compound in the solution at time zero.

  • Storage Conditions: Place the solution in a stability chamber at an elevated temperature. A common condition for accelerated testing is 54 ± 2 °C.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 7, and 14 days).

  • Analysis: At each time point, analyze the concentration of this compound. Also, visually inspect the samples for any changes in color, clarity, or for the formation of precipitate.

  • Data Evaluation: The rate of degradation at the elevated temperature can be used to estimate the shelf-life at the intended storage temperature using the Arrhenius equation.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability A Observe Solution Instability (e.g., color change, precipitate) B Identify Potential Causes A->B C Photodegradation B->C D Thermal Degradation B->D E Chemical Incompatibility (Solvent, pH, Contaminants) B->E F Implement Corrective Actions C->F D->F E->F G Protect from Light F->G H Control Temperature F->H I Optimize Formulation (Solvent, pH) F->I J Monitor Stability G->J H->J I->J K UV-Vis Spectroscopy J->K L HPLC / LC-MS J->L M Stable Solution J->M If stable

Caption: Troubleshooting workflow for this compound instability.

Potential Degradation Pathway of this compound Cu_Isononanoate Cu(II)-Isononanoate Complex Excited_State [Cu(II)-Isononanoate]* (Excited State) Cu_Isononanoate->Excited_State LMCT Thermal_Products Thermal Decomposition Products (e.g., Copper Oxides) Cu_Isononanoate->Thermal_Products Light Light (hv) Light->Excited_State Heat Heat (Δ) Heat->Thermal_Products Cu_I Cu(I) Species Excited_State->Cu_I Radical Isononanoyl Radical Excited_State->Radical Decarboxylation Decarboxylation Radical->Decarboxylation Alkyl_Radical Alkyl Radical Decarboxylation->Alkyl_Radical CO2 CO2 Decarboxylation->CO2

Caption: Simplified photodegradation and thermal decomposition pathways.

Technical Support Center: Purification of Crude Cupric Isononanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude cupric isononanoate. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the purification of crude this compound.

Issue Potential Cause Suggested Solution
Product is a dark, tarry solid instead of a blue/green powder. Presence of polymeric copper species or significant organic impurities.1. Solvent Wash: Begin by washing the crude product with a non-polar solvent like hexanes to remove unreacted isononanoic acid and other organic residues. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of a polar solvent (e.g., ethanol, acetone) and a non-polar co-solvent (e.g., heptane) may be effective.
The purified product has a dull or brownish hue. Incomplete removal of colored organic impurities or presence of copper (I) oxide.1. Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. 2. Controlled Oxidation: If copper (I) oxide is suspected, gentle aeration of the solution during recrystallization in the presence of a slight excess of isononanoic acid may help to convert it to the desired this compound.
Low yield of purified product. - Product loss during transfers and filtration. - High solubility of the product in the chosen recrystallization solvent. - Inefficient extraction during solvent-based purification.1. Optimize Recrystallization: Carefully select the recrystallization solvent to ensure the product is sparingly soluble at low temperatures. Use a minimal amount of hot solvent to dissolve the crude material. 2. Improve Extraction: If using liquid-liquid extraction, perform multiple extractions with smaller volumes of the extraction solvent for higher efficiency. 3. Careful Handling: Ensure all equipment is clean and dry to minimize product loss.
Presence of residual starting materials (e.g., inorganic copper salts). Incomplete reaction or inadequate washing of the crude product.1. Aqueous Wash: If the starting material is an inorganic copper salt (e.g., copper sulfate), wash the crude product with deionized water to remove it. This compound is generally insoluble in water. 2. pH Adjustment: In some synthesis routes, adjusting the pH of the reaction mixture can precipitate the desired product while leaving unreacted salts in solution.
Product fails to crystallize. - Solution is too dilute. - Presence of impurities inhibiting crystal formation.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the this compound. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. 3. Further Purification: If impurities are suspected, consider a preliminary purification step like column chromatography before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted isononanoic acid, residual inorganic copper salts from the synthesis (e.g., copper sulfate, copper acetate), water, and byproducts from side reactions, which may include polymeric copper species or oxidized organic impurities.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate coordination to the copper center and the absence of free carboxylic acid.

  • UV-Visible Spectroscopy: To characterize the d-d transitions of the copper (II) ion and to check for impurities that absorb in the visible region.[1]

  • Elemental Analysis (CHN and Copper Content): To determine the percentage of carbon, hydrogen, and nitrogen, and to quantify the copper content. This is a fundamental method to check against the theoretical composition.[2]

  • Thermogravimetric Analysis (TGA): To determine the presence of water of hydration and to assess the thermal stability of the compound.[3]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a blue to green crystalline solid or powder. The exact color and form can depend on the crystalline structure and the presence of any coordinated solvent molecules.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, proper safety measures are crucial:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[4][5]

  • Handling: Avoid inhaling dust or fumes and prevent contact with skin and eyes.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations. This compound is toxic to aquatic life.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities that have different solubility profiles from the desired product.

  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude this compound at elevated temperatures but not at room temperature or below. Common choices for copper carboxylates include ethanol, acetone, or mixtures like ethanol/water or toluene/heptane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored with impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Purification by Solvent Extraction

This method is effective for separating the product from impurities that have different solubilities in two immiscible liquids.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent in which it is highly soluble (e.g., toluene, ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. This step is effective for removing water-soluble impurities like inorganic salts.

  • Separation: Drain the lower aqueous layer.

  • Base Wash (Optional): To remove excess isononanoic acid, wash the organic layer with a dilute aqueous base solution (e.g., 0.1 M sodium bicarbonate). The acid will be deprotonated and move into the aqueous layer.

  • Final Water Wash: Wash the organic layer again with deionized water to remove any residual base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table provides illustrative data on the expected purity and yield for different purification techniques applied to copper carboxylates. The actual results for this compound may vary depending on the nature and amount of impurities in the crude product.

Purification Technique Typical Purity Achieved Typical Yield Range Notes
Single Recrystallization 95 - 99%60 - 85%Effective for removing small amounts of soluble and insoluble impurities. Yield can be lower if the product has significant solubility in the cold solvent.
Solvent Extraction 90 - 98%80 - 95%Highly effective for removing inorganic salts and excess carboxylic acid. Purity may be limited by other organic impurities.
Column Chromatography > 99%40 - 70%Offers the highest purity but is often associated with lower yields due to product adhesion to the stationary phase. Best for small-scale purification or when very high purity is required.
Washing with Ethanol/Water 85 - 95%> 90%A simple and quick method to remove highly soluble impurities.[2][7]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Purity start Low Purity of this compound check_impurities Identify Impurities (FTIR, TLC) start->check_impurities inorganic_salts Inorganic Salts Present? check_impurities->inorganic_salts Analyze Data organic_impurities Organic Impurities Present? inorganic_salts->organic_impurities No wash_water Wash with Deionized Water inorganic_salts->wash_water Yes recrystallize Recrystallize from Suitable Solvent organic_impurities->recrystallize Yes, minor charcoal Add Activated Charcoal during Recrystallization organic_impurities->charcoal Yes, colored chromatography Perform Column Chromatography organic_impurities->chromatography Yes, significant/complex end_product High Purity Product organic_impurities->end_product No wash_water->organic_impurities recrystallize->end_product charcoal->end_product chromatography->end_product

Caption: Troubleshooting workflow for low purity this compound.

ExperimentalWorkflow Experimental Workflow for Recrystallization start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General experimental workflow for purification by recrystallization.

References

troubleshooting cupric isononanoate-based catalytic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and key protocols for researchers utilizing cupric isononanoate in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

This compound, Cu(C₈H₁₇COO)₂, is a copper(II) salt of isononanoic acid. Its primary advantage over inorganic copper salts like copper(II) sulfate is its excellent solubility in non-polar organic solvents and polymers. This property makes it an ideal catalyst precursor for homogeneous catalysis in organic media, ensuring the catalyst is readily available in the reaction phase with the substrates.

Q2: What are the most common applications for this compound catalysts?

Due to its organic solubility, this compound is particularly useful in a variety of organic transformations. Common applications include:

  • Cross-Coupling Reactions: It serves as a precursor in Ullmann-type reactions for forming carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds.[1][2][3][4]

  • Polymerization: It can act as a catalyst in polymerization processes, such as Atom Transfer Radical Polymerization (ATRP).[5][6][7]

  • Oxidation Reactions: Copper catalysts are employed in the aerobic oxidation of various organic substrates, including alkanes and alkenes.[8][9]

Q3: My reaction requires a Cu(I) catalyst, but this compound is Cu(II). How does this work?

In many catalytic cycles, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active species is Cu(I).[1] When using a Cu(II) precursor like this compound, the reaction typically includes a reducing agent (e.g., sodium ascorbate) to generate the catalytically active Cu(I) species in situ.[5] In other cases, such as certain Ullmann reactions, the reaction mechanism may proceed through different oxidation states, potentially involving Cu(I) and Cu(III) intermediates.[1]

Q4: Is my this compound-based reaction sensitive to air or moisture?

Yes, extreme sensitivity to oxygen is a common issue. The active Cu(I) species, once formed, can be readily oxidized back to the inactive Cu(II) state by dissolved oxygen. This catalyst deactivation can stall the reaction. Therefore, it is crucial to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction is not proceeding or the yield is very low. What are the common causes?

  • Answer: Low yield is a frequent issue in copper catalysis. A systematic approach to troubleshooting is necessary.

    • Catalyst Inactivity (Oxidation): The most common cause is the oxidation of the active Cu(I) species to inactive Cu(II) by atmospheric oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.

    • Insufficient Reduction: If your reaction requires Cu(I), ensure an adequate amount of reducing agent (like sodium ascorbate) is present. For reactions run in air, the amount of reducing agent may need to be increased to scavenge dissolved oxygen.

    • Ligand Problems: Many copper-catalyzed reactions require a ligand to stabilize the copper center and facilitate the reaction. Ensure the ligand is pure and used in the correct ratio relative to the copper catalyst.

    • Temperature: Traditional Ullmann reactions often require high temperatures (sometimes >200°C) to proceed.[3] Modern systems with specific ligands may operate under milder conditions, but the temperature must be optimized for your specific substrate and ligand combination.

    • Substrate or Reagent Issues: Verify the purity of your starting materials and reagents. Certain functional groups on substrates (e.g., thiols, hexahistidine tags) can chelate the copper catalyst, sequestering it from the reaction cycle and inhibiting the reaction.

Issue 2: Reaction Stalls Before Completion

  • Question: My reaction starts but stops before all the starting material is consumed. Why?

  • Answer: A stalling reaction often points to catalyst deactivation during the process.

    • Oxygen Contamination: A slow leak of air into the reaction vessel can gradually oxidize the Cu(I) catalyst. Check all seals and joints on your glassware.

    • Depletion of Reducing Agent: The reducing agent can be consumed by reacting with dissolved oxygen that enters the system over time. If the reaction is running for an extended period, an insufficient initial amount of reducing agent may be the cause.

    • Catalyst Precipitation: The copper catalyst or an intermediate may precipitate out of the solution, effectively removing it from the catalytic cycle. This can be influenced by the choice of solvent and the reaction temperature.

Issue 3: Formation of Unwanted Side Products

  • Question: I am observing significant side product formation, such as homocoupling of my starting material. How can I minimize this?

  • Answer: Side product formation, particularly homocoupling in cross-coupling reactions, is a known challenge.

    • Optimize Ligand-to-Copper Ratio: The choice and concentration of the ligand are critical for directing the reaction towards the desired cross-coupling product over undesired homocoupling pathways.

    • Adjust Reaction Temperature: Temperature can significantly influence the relative rates of competing reaction pathways. A lower temperature may favor the desired cross-coupling reaction.

    • Control Reagent Stoichiometry: In unsymmetrical couplings, using an excess of one of the coupling partners can sometimes suppress the homocoupling of the more valuable substrate.

Quantitative Data Summary

The optimal conditions are highly dependent on the specific reaction, substrates, and ligands used. The following tables provide general starting points for optimization.

Table 1: Comparison of Copper Source Solubility

Copper SaltFormulaTypical Solubility Profile
This compound Cu(C₈H₁₇COO)₂High solubility in non-polar organic solvents (e.g., toluene, THF, alkanes).
Cupric AcetateCu(OAc)₂Soluble in water and alcohols; limited solubility in many non-polar organic solvents.
Copper(II) SulfateCuSO₄Soluble in water; generally insoluble in most organic solvents.[10][11]
Copper(I) IodideCuIGenerally insoluble in water and organic solvents, but solubility increases with the addition of ligands.

Table 2: General Reaction Parameters for Cu-Catalyzed Cross-Coupling

ParameterTypical RangeNotes
Catalyst Loading 1 - 20 mol%Higher loadings may be needed for challenging substrates.
Ligand/Cu Ratio 1:1 to 5:1Highly dependent on the specific ligand and reaction type.
Base 1.5 - 3.0 equivalentsCommon bases include K₂CO₃, Cs₂CO₃, K₃PO₄.
Temperature 80 - 220 °CUllmann-type reactions often require elevated temperatures.
Solvent Toluene, DMF, Dioxane, NMPMust be high-boiling and capable of dissolving all components.

Key Experimental Protocols

Protocol: Generalized Ullmann C-N Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl halide with an amine using a Cu(I) catalyst generated in situ or directly, with a ligand. This compound can serve as the Cu(II) precursor, which would require an initial reduction step or conditions that facilitate it. For simplicity, this protocol starts with a Cu(I) source.

Materials:

  • Aryl Halide (e.g., Iodide or Bromide)

  • Amine

  • Copper(I) source (e.g., CuI)

  • Ligand (e.g., 1,10-Phenanthroline, L-Proline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed high-boiling solvent (e.g., Toluene, DMF)

Procedure:

  • Preparation: Add the copper catalyst (e.g., CuI, 5 mol%), the ligand (10 mol%), and the base (2.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq.), the amine (1.2 eq.), and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and insoluble copper species.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Workflow and Pathway Diagrams

Caption: Troubleshooting workflow for low yield in copper-catalyzed reactions.

CatalyticCycle Simplified Catalytic Cycle for a Cu(I)/Cu(III) Cross-Coupling Pathway CuI L-Cu(I) CuIII L-Cu(III)(Ar)(Nu) CuI->CuIII Oxidative Addition of Ar-X CuIII->CuI Reductive Elimination Product Ar-Nu CuIII->Product Product Out Reactants Ar-X + H-Nu Reactants->CuI Substrates In

Caption: Simplified Cu(I)/Cu(III) catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Cupric Isononanoate Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of cupric isononanoate in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound is a metallic soap and is inherently hydrophobic, making it poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful and can lead to precipitation. It is recommended to first dissolve the compound in a small amount of an organic co-solvent before diluting it into the final aqueous assay medium.

Q2: What are the recommended organic co-solvents for creating a stock solution of this compound?

Q3: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium or assay buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue when the final concentration of the organic co-solvent is too high or when the compound's solubility limit in the aqueous medium is exceeded. Here are some troubleshooting steps:

  • Minimize Co-solvent Concentration: Aim for a final co-solvent concentration of less than 1% (v/v) in your assay, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Use Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, in the assay buffer can help to maintain the solubility of this compound by forming micelles that encapsulate the hydrophobic compound.[1] A final concentration of 0.05-0.1% of the surfactant is a good starting point.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.

  • pH Adjustment: The pH of your buffer can influence the solubility of copper compounds. While this compound itself is not highly pH-sensitive, extreme pH values can affect its stability and interaction with buffer components. Ensure your buffer pH is within a physiologically relevant and stable range.

Q4: Are there alternative formulation strategies to improve the aqueous solubility and delivery of this compound?

A4: Yes, advanced formulation techniques can significantly enhance the solubility and bioavailability of hydrophobic compounds like this compound for biological assays:

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[2][3][4] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its dispersion and delivery in aqueous media.[5][6][7] This approach can also offer controlled release of the compound.

Quantitative Solubility Data

While experimental quantitative solubility data for this compound is limited in publicly available literature, the following table provides an estimated solubility profile based on the general properties of copper carboxylates and isononanoate esters. Note: These values are illustrative and should be experimentally verified.

Solvent/SystemEstimated SolubilityNotes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS)< 0.1 mg/mLProne to precipitation.
Dimethyl Sulfoxide (DMSO)> 50 mg/mLGood solubility for stock solutions.
Ethanol> 30 mg/mLGood solubility for stock solutions.
Aqueous Buffer with 0.1% Tween® 800.5 - 2 mg/mLImproved solubility with surfactant.
Aqueous Buffer with 5% HP-β-CD1 - 5 mg/mLEnhanced solubility through complexation.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent and Surfactant

This protocol describes a general method for preparing a working solution of this compound for in vitro assays.

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

  • Prepare the Assay Buffer with Surfactant:

    • To your chosen aqueous assay buffer (e.g., PBS or cell culture medium), add a non-ionic surfactant such as Tween® 80 to a final concentration of 0.1% (v/v).

    • Mix thoroughly to ensure the surfactant is evenly dispersed.

  • Prepare the Working Solution:

    • Perform a serial dilution of the this compound stock solution into the surfactant-containing assay buffer to achieve the desired final concentration for your experiment.

    • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol 2: Cyclodextrin Encapsulation

This protocol provides a basic method for forming a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

  • Prepare a Cyclodextrin Solution:

    • Dissolve an excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., a 5-10% w/v solution).

  • Add this compound:

    • Add the this compound powder directly to the HP-β-CD solution. The molar ratio of HP-β-CD to this compound should be at least 1:1, but a molar excess of the cyclodextrin is often beneficial.

  • Facilitate Complexation:

    • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process.

  • Clarify the Solution:

    • After the incubation period, centrifuge the solution at high speed to pellet any un-complexed this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.

  • Determine Concentration:

    • The concentration of the solubilized this compound in the supernatant should be determined analytically using a suitable method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to measure the copper content.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay start This compound (Powder) dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Buffer stock->dilute buffer Aqueous Buffer + Surfactant buffer->dilute working Final Working Solution dilute->working assay Perform Assay working->assay cyclodextrin_encapsulation cluster_input Inputs cluster_process Process cluster_output Output compound This compound mix Mix in Aqueous Buffer compound->mix cd Cyclodextrin (HP-β-CD) cd->mix incubate Stir/Shake (24-48h) mix->incubate centrifuge Centrifuge to Remove Excess incubate->centrifuge output Soluble Inclusion Complex centrifuge->output

References

Technical Support Center: Synthesis of Cupric Isononanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cupric isononanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I optimize the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, or mechanical loss during workup. Below is a systematic guide to troubleshoot and improve your yield.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Consider increasing the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by observing the disappearance of the starting materials.

    • Poor Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yields. Ensure that the isononanoic acid and the copper source (e.g., copper(II) acetate, copper(II) hydroxide) are used in the correct stoichiometric amounts. A slight excess of the carboxylic acid can sometimes drive the reaction to completion.

  • Side Reactions:

    • Hydrolysis: The presence of excess water can lead to the hydrolysis of the product, forming basic copper carboxylates or copper(II) hydroxide. Ensure all reactants and solvents are sufficiently dry. If the reaction is conducted in an aqueous environment, optimizing the pH can minimize hydrolysis.

    • Thermal Decomposition: At elevated temperatures, this compound can decompose to form copper(I) oxide, copper(II) oxide, or even metallic copper. It is crucial to maintain the reaction temperature below the decomposition point of the product. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of your compound.

  • Purification Issues:

    • Loss during Washing: The product might be partially soluble in the washing solvents. Use minimal amounts of cold solvent for washing the isolated product.

    • Inefficient Extraction: If using an extraction protocol, ensure the pH of the aqueous phase is optimized for the complete transfer of the copper salt into the organic layer.

Experimental Protocol for Yield Optimization:

A common method for synthesizing copper(II) carboxylates is the reaction of copper(II) acetate with the corresponding carboxylic acid.

  • Reactants:

    • Copper(II) acetate monohydrate

    • Isononanoic acid

    • Ethanol (or another suitable solvent)

  • Procedure:

    • Dissolve a stoichiometric amount of isononanoic acid in a minimum amount of ethanol.

    • In a separate flask, dissolve copper(II) acetate monohydrate (0.5 molar equivalents with respect to the carboxylic acid) in a minimal amount of a 50:50 ethanol-water mixture with gentle heating.

    • Slowly add the isononanoic acid solution to the copper acetate solution with constant stirring.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor for the formation of a precipitate. The reaction time can vary, so it's advisable to monitor its progress.

    • After the reaction is complete (as indicated by the cessation of starting material presence), cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the final product under vacuum.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Temperature 60 °C80 °C100 °C
Reaction Time 2 hours4 hours6 hours
Yield (%) (Record your yield)(Record your yield)(Record your yield)
Purity (%) (Determine by analysis)(Determine by analysis)(Determine by analysis)

Problem 2: Product is an Unexpected Color (e.g., brown, black, or contains green/blue solid)

Question: The final product of my this compound synthesis is not the expected blue-green color. It appears brownish, black, or is contaminated with a different colored solid. What does this indicate?

Answer: The color of your product is a critical indicator of its purity. Deviations from the expected blue-green color of this compound suggest the presence of impurities arising from side reactions.

Possible Causes and Identification:

  • Brown to Black Discoloration: This is often indicative of thermal decomposition . At higher temperatures, this compound can decompose into copper oxides.

    • Copper(I) oxide (Cu₂O): Reddish-brown solid.

    • Copper(II) oxide (CuO): Black solid.

    • Solution: Reduce the reaction temperature and ensure even heating to avoid localized hotspots.

  • Presence of a Pale Blue or Green Solid: This may indicate the formation of basic copper salts or copper(II) hydroxide due to hydrolysis.

    • Solution: Use anhydrous solvents and reactants. If water is necessary, control the pH carefully. Washing the final product with a non-polar solvent in which the desired product is soluble but the basic salts are not can help in purification.

Experimental Protocol: Purification of Colored Impurities

If your product is discolored, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for recrystallization include ethanol, acetone, or mixtures like hexane/ethyl acetate.

  • Procedure:

    • Dissolve the impure product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

FAQs

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions are:

  • Hydrolysis: Reaction with water to form basic copper carboxylates or copper(II) hydroxide. This is more likely if the reaction is run in the presence of water or if the starting materials are not anhydrous.

  • Thermal Decomposition: At elevated temperatures, the product can decompose to form copper oxides (CuO, Cu₂O) and other degradation products.

  • Incomplete Reaction: Unreacted isononanoic acid or copper starting material may remain if the reaction conditions (temperature, time, stoichiometry) are not optimal.

Q2: How can I confirm the purity of my synthesized this compound?

A2: Several analytical techniques can be employed:

  • FT-IR Spectroscopy: To confirm the presence of the carboxylate group and the absence of free carboxylic acid (lack of a broad O-H stretch).

  • Elemental Analysis: To determine the percentage of copper, carbon, and hydrogen, and compare it with the theoretical values for this compound.

  • UV-Vis Spectroscopy: To observe the characteristic d-d transitions of the Cu(II) ion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any byproducts.

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture to prevent hydrolysis and degradation.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Cupric_Isononanoate cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction of Copper Source & Isononanoic Acid start->reaction workup Isolation & Purification reaction->workup product Final Product workup->product issue Problem Encountered? product->issue low_yield Low Yield issue->low_yield Yes wrong_color Incorrect Color issue->wrong_color Yes analysis Analyze Purity (FT-IR, EA, etc.) issue->analysis No optimize Optimize Reaction: - Temperature - Time - Stoichiometry low_yield->optimize purify Purify Product: - Recrystallization - Washing wrong_color->purify optimize->reaction re_evaluate Re-evaluate Product purify->re_evaluate

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Cupric Isononanoate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of cupric isononanoate under UV radiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism for the photodegradation of this compound?

A1: The primary mechanism anticipated for the photodegradation of this compound under UV radiation is a Ligand-to-Metal Charge Transfer (LMCT).[1] Upon UV excitation, an electron is transferred from the isononanoate ligand to the copper(II) center, leading to the homolytic cleavage of the copper-oxygen bond. This process results in the formation of a copper(I) species and an isononanoate radical.[1][2][3]

Q2: What are the likely degradation products of this compound under UV irradiation?

A2: Following the initial LMCT and homolytic cleavage, the isononanoate radical is expected to undergo decarboxylation to produce carbon dioxide and an octyl radical. This alkyl radical can then participate in a variety of secondary reactions, including dimerization, disproportionation, or reaction with oxygen to form peroxy radicals and subsequently other oxygenated products like alcohols, ketones, and smaller carboxylic acids. The copper(I) species may be re-oxidized to copper(II) or could precipitate as copper(I) oxide, depending on the reaction conditions.

Q3: How does the solvent environment influence the degradation pathway?

A3: The solvent can significantly impact the degradation pathway. In aqueous solutions, the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can be a major degradation pathway.[4] These highly reactive species can attack the isononanoate ligand, leading to a different set of degradation products compared to non-aqueous solvents. In organic solvents, the reactivity of the initial radicals and the stability of the copper species will be different, influencing the product distribution.

Q4: What is the role of oxygen in the degradation process?

A4: Oxygen can act as a terminal oxidant in the photodegradation process.[2][3] It can react with the organic radicals formed to create peroxy radicals, leading to a cascade of oxidative degradation reactions. In some cases, the presence of oxygen is crucial for the catalytic cycle, facilitating the re-oxidation of Cu(I) to Cu(II). Experiments conducted under inert (e.g., nitrogen or argon) versus aerobic conditions can help elucidate the role of oxygen.

Q5: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its byproducts?

A5: A combination of techniques is recommended. UV-Vis spectrophotometry can be used to monitor the disappearance of the this compound complex.[5][6] Fourier-transform infrared (FTIR) spectroscopy can track changes in the carboxylate and other functional groups.[4] For separation and identification of degradation products, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful tools.[6]

Troubleshooting Guides

Issue 1: The degradation rate of this compound is much slower than expected.

  • Possible Cause 1: Incorrect Wavelength or Intensity of UV Source.

    • Troubleshooting: Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. The LMCT band for copper(II) carboxylates is typically in the UV region. Ensure the lamp intensity is adequate and has not diminished over time.

  • Possible Cause 2: Presence of UV Absorbing Impurities.

    • Troubleshooting: Ensure the purity of your this compound and the solvent. Impurities can absorb UV radiation, reducing the photons available to initiate the degradation of your compound of interest.

  • Possible Cause 3: Quenching of Excited States.

    • Troubleshooting: Some species in the reaction mixture could be quenching the excited state of the this compound complex before it can undergo degradation. Identify and remove any potential quenchers.

Issue 2: Inconsistent or non-reproducible degradation kinetics.

  • Possible Cause 1: Fluctuations in Reaction Temperature.

    • Troubleshooting: Photochemical reactions can be sensitive to temperature. Use a thermostatted reactor to maintain a constant temperature throughout the experiment.

  • Possible Cause 2: Inconsistent Oxygen Concentration.

    • Troubleshooting: If oxygen is involved in the degradation pathway, its concentration must be consistent. Either saturate the solution with air/oxygen or thoroughly degas the solution and maintain an inert atmosphere.

  • Possible Cause 3: Photodegradation of Byproducts.

    • Troubleshooting: The initial degradation products may themselves be photoactive and undergo further degradation, complicating the kinetics. Analyze samples at multiple time points to build a comprehensive reaction profile.

Issue 3: Difficulty in identifying degradation products.

  • Possible Cause 1: Products are too volatile or not ionizable.

    • Troubleshooting: If using GC-MS, some polar products may require derivatization to increase their volatility. If using LC-MS, ensure the ionization method (e.g., ESI, APCI) is appropriate for the expected products.

  • Possible Cause 2: Complex Mixture of Products.

    • Troubleshooting: Employ different chromatographic columns and separation conditions to improve the resolution of the product mixture. Two-dimensional chromatography (e.g., GCxGC) can also be a powerful tool for complex samples.

  • Possible Cause 3: Low Concentration of Products.

    • Troubleshooting: Use preconcentration techniques, such as solid-phase extraction (SPE), to increase the concentration of the degradation products before analysis.

Quantitative Data

The following table summarizes the photodegradation kinetics of different dyes using a copper(II) coordination polymer as a photocatalyst, illustrating the type of quantitative data that should be collected in such studies.

CompoundCatalystInitial Concentration (mg/L)Degradation Efficiency (%)Rate Constant (k) (min⁻¹)Reference
Acid Orange 7CP11092.40-[4]
Methyl OrangeCP11080.50-[4]
IbuprofenTiO₂/ZnO/CuPc5~800.42 h⁻¹[5][7]
Copper Chlorin e6-1x10⁻⁴ M>80 (after 60 min)7.02x10⁻²[6]

Note: The data above is for illustrative purposes and is derived from studies on different copper complexes, not this compound.

Experimental Protocols

Detailed Methodology for UV Degradation of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 µM) in a UV-transparent solvent (e.g., acetonitrile or a buffered aqueous solution).

    • Ensure the solvent does not significantly absorb at the irradiation wavelength.

  • Photoreactor Setup:

    • Use a cylindrical photochemical reactor with a cooling jacket to maintain a constant temperature.[6]

    • Place a UV lamp (e.g., a mercury lamp with specific filters or a UV LED with a specific wavelength) at the center of the reactor.

    • The reactor should be equipped with a magnetic stirrer for continuous mixing.

  • Irradiation Procedure:

    • Transfer a known volume of the this compound solution to a quartz reaction vessel.

    • If studying the effect of oxygen, either bubble air/oxygen through the solution for a set period or degas with an inert gas (N₂ or Ar).

    • Turn on the cooling system and the magnetic stirrer.

    • At time zero, turn on the UV lamp to initiate the photodegradation.

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by placing the aliquot in the dark and, if necessary, adding a radical scavenger if further dark reactions are a concern.

    • Analyze the aliquots using appropriate analytical techniques:

      • UV-Vis Spectroscopy: To monitor the decrease in the absorbance of the this compound peak.

      • HPLC-MS/GC-MS: To separate and identify the degradation products. An aliquot may need to be diluted or concentrated before injection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the reaction kinetics by fitting the data to appropriate rate laws (e.g., pseudo-first-order).[4][6]

    • Identify degradation products by interpreting the mass spectra and comparing them to spectral libraries or analytical standards.

Visualizations

DegradationPathways CuI This compound (Cu(II)RCOO)₂ Excited Excited State [Cu(II)RCOO]₂* CuI->Excited UV Radiation (hν) LMCT Products1 Cu(I)RCOO + RCOO• Excited->Products1 Homolytic Cleavage Radical Alkyl Radical (R•) + CO₂ Products1->Radical Decarboxylation Oxygen Oxygen (O₂) Radical->Oxygen DegradationProducts Further Degradation Products Radical->DegradationProducts Secondary Reactions ROS Reactive Oxygen Species (e.g., •OH) Oxygen->ROS hν, H₂O ROS->CuI Oxidative Attack ROS->DegradationProducts

Caption: Proposed degradation pathway of this compound under UV radiation.

ExperimentalWorkflow start Start: Prepare Cupric Isononanoate Solution setup Set up Photoreactor (UV Lamp, Stirring, Temp. Control) start->setup irradiate Initiate Photoreaction (Turn on UV Lamp) setup->irradiate sample Collect Aliquots at Timed Intervals irradiate->sample analyze Analyze Samples sample->analyze uvvis UV-Vis Spectroscopy (Kinetics) analyze->uvvis Quantitative hplc HPLC-MS / GC-MS (Product ID) analyze->hplc Qualitative data Data Analysis and Pathway Elucidation uvvis->data hplc->data end End data->end

Caption: A typical experimental workflow for studying UV degradation.

References

Technical Support Center: Overcoming Resistance to Copper-Based Fungicides in Wood Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-based fungicides in wood treatment.

Troubleshooting Guides

This section addresses common issues encountered during laboratory experiments.

Problem Possible Causes Recommended Solutions
No Fungal Growth on Control Wood Blocks 1. Fungal strain viability: The fungal culture may be old, non-viable, or have lost its virulence. 2. Inadequate incubation conditions: Incorrect temperature or humidity can inhibit fungal growth. 3. Media issues: The growth medium may be improperly prepared or lack essential nutrients.1. Culture revitalization: Obtain a fresh culture from a reputable source or re-culture from a stock. 2. Optimize conditions: Verify and adjust incubator temperature and humidity to the optimal range for the specific fungal species (e.g., 27 ± 2°C and 70 ± 4% relative humidity).[1] 3. Media verification: Prepare fresh media according to a standardized protocol, ensuring all components are correctly measured and sterilized.
Contamination of Fungal Cultures 1. Inadequate aseptic technique: Introduction of airborne spores or bacteria during inoculation or handling. 2. Contaminated materials: Non-sterile wood blocks, petri dishes, or media.[2] 3. Environmental contamination: Contaminants present in the incubator or laboratory environment.[3]1. Strict aseptic technique: Work in a laminar flow hood, sterilize all tools thoroughly, and minimize exposure of sterile materials to the open air. 2. Sterilization verification: Ensure all materials are properly autoclaved or otherwise sterilized before use. Consider including sterilization indicators. 3. Environmental monitoring: Regularly clean and disinfect incubators and work areas. Consider using air purifiers or settling plates to monitor for airborne contaminants.
Inconsistent Results Between Replicates 1. Uneven fungicide application: Inconsistent retention of the copper fungicide in the wood blocks. 2. Variability in wood blocks: Differences in wood density, grain, or the presence of natural inhibitory compounds. 3. Inoculum variability: Inconsistent amount or viability of the fungal inoculum applied to each block.1. Standardized treatment: Use a vacuum-pressure impregnation method for a more uniform distribution of the fungicide. Carefully calculate and verify the retention levels for each block. 2. Wood block selection: Use wood from the same source and with similar density. Randomize the blocks before treatment and inoculation. 3. Standardized inoculation: Use a consistent method for inoculation, such as applying a standardized plug of fungal mycelium to the center of each block.
Fungus Grows on Highly Treated Wood 1. Fungal resistance: The fungal strain may have inherent or acquired resistance to copper. 2. Leaching of fungicide: The copper fungicide may have leached out of the wood during the experiment. 3. Fungicide degradation: The fungicide may have been chemically altered or degraded by the fungus.1. Resistance testing: Perform a Minimum Inhibitory Concentration (MIC) test to determine the susceptibility of the fungal strain to the copper fungicide. 2. Leaching assessment: Analyze the amount of copper remaining in the wood blocks after the experiment. 3. Investigate degradation: Analyze the chemical composition of the fungicide in the wood after fungal exposure to identify any degradation products.

Frequently Asked Questions (FAQs)

Resistance Mechanisms

Q1: What are the primary mechanisms by which wood decay fungi develop resistance to copper-based fungicides?

A1: Fungi employ several strategies to counteract the toxic effects of copper. The main mechanisms include:

  • Extracellular Sequestration: Some fungi, particularly brown-rot fungi like Gloeophyllum trabeum, can secrete oxalic acid. This acid reacts with copper to form insoluble copper oxalate crystals, effectively immobilizing the copper outside the fungal cells and preventing it from reaching its target sites.

  • Intracellular Detoxification: Fungi can produce metal-binding proteins called metallothioneins or phytochelatins. These proteins chelate copper ions within the cytoplasm, rendering them non-toxic.

  • Efflux Pumps: Fungi possess membrane-bound transporter proteins, known as efflux pumps (e.g., P-type ATPases), that actively transport excess copper ions out of the cell.[4][5] This prevents the accumulation of toxic intracellular copper levels.

  • Altered Target Sites: While less common for copper, mutations in the target enzymes or proteins can reduce the binding affinity of the fungicide, thereby diminishing its inhibitory effect.

Q2: Are there specific genes associated with copper resistance in wood decay fungi?

A2: Yes, research has identified several genes that are upregulated in response to copper stress and are implicated in resistance. These include genes encoding:

  • P-type ATPase copper pumps: These are crucial for actively exporting copper from the fungal cells.[4][5]

  • Oxalate decarboxylase and other enzymes in the oxalate biosynthesis pathway: Increased production of oxalic acid is a key defense mechanism for some brown-rot fungi.[4][6]

  • Aryl alcohol oxidase and catalase: These enzymes are involved in managing oxidative stress, which can be exacerbated by copper.[4][5]

  • Cytochrome P450 monooxygenases: These enzymes may be involved in the detoxification of the fungicide or in metabolic pathways that contribute to tolerance.[6][7]

Experimental Design and Interpretation

Q3: My agar-block test results are not correlating with field test data. Why might this be?

A3: Discrepancies between laboratory and field tests are a common challenge. Several factors can contribute to this:

  • Environmental Conditions: Laboratory tests are conducted under controlled, optimal conditions for fungal growth, which may not reflect the fluctuating temperature, moisture, and UV exposure in a field setting.

  • Microbial Competition: In the field, treated wood is exposed to a complex community of microorganisms, including bacteria and other fungi, which can interact with the wood decay fungi and the preservative in ways not captured in a monoculture lab test.

  • Leaching and Weathering: Field exposure subjects the treated wood to rain and other environmental factors that can cause the copper fungicide to leach out over time, reducing its long-term efficacy.

  • Fungal Strain Selection: The standard fungal strains used in laboratory tests may not be representative of the fungal species and strains present in a specific field environment.

Q4: How do I select the appropriate fungal species for my experiments?

A4: The choice of fungal species is critical for relevant and reliable results. Consider the following:

  • Standard Test Fungi: For standardized testing of wood preservatives, common species like the white-rot fungus Trametes versicolor and the brown-rot fungus Gloeophyllum trabeum are often used.[8]

  • Copper-Tolerant Strains: If you are specifically investigating resistance, it is important to use fungal strains known to be tolerant to copper.

  • Relevant Decay Type: Select fungi that cause the type of decay (white-rot or brown-rot) that is most relevant to the intended application of the treated wood.

  • Geographic and Environmental Relevance: If possible, use fungal species that are prevalent in the geographic region and environment where the treated wood will be used.

Data Presentation

Table 1: Relative Gene Expression in Fibroporia radiculosa Exposed to Copper-Based Preservative (ACQ-D)
GenePutative FunctionRelative Expression Change (Treated vs. Control)
Aryl alcohol oxidase (AAOX) H₂O₂ production, lignin degradationIncreased
Catalase (CAT) H₂O₂ degradation, oxidative stress responseIncreased
Oxalate decarboxylase 2 (ODC2) Oxalate degradationIncreased
Copper resistance P-type ATPase (COP) Copper effluxIncreased
Glycoside hydrolase 5 (GH5) Hemicellulose degradationIncreased at later stages
Glycoside hydrolase 10 (GH10) Hemicellulose degradationIncreased at later stages
Glyoxylate dehydrogenase (GLOX) Oxalate biosynthesisIncreased
Laccase Lignin degradationNo significant change
Isocitrate lyase Glyoxylate cycleNo significant change

Data summarized from findings on Fibroporia radiculosa exposed to alkaline copper quat (ACQ) type D treated wood.[4][5]

Experimental Protocols

Protocol 1: Agar-Block Test for Efficacy of Copper-Based Wood Preservatives

Objective: To determine the toxic threshold of a copper-based wood preservative against selected wood decay fungi.

Materials:

  • Wood blocks (e.g., Southern Pine, 19 x 19 x 19 mm)

  • Test fungi (e.g., Trametes versicolor, Gloeophyllum trabeum)

  • Malt extract agar (MEA)

  • Copper-based fungicide solution of varying concentrations

  • Sterile petri dishes or Kolle flasks

  • Sterile water

  • Autoclave

  • Incubator

Methodology:

  • Preparation of Wood Blocks:

    • Number each wood block for identification.

    • Dry the blocks in an oven at 103 ± 2°C to a constant weight and record the initial dry weight.

    • Place the blocks in a desiccator to cool.

  • Treatment of Wood Blocks:

    • Prepare a series of dilutions of the copper-based fungicide.

    • Impregnate the wood blocks with the fungicide solutions using a vacuum-pressure method to ensure uniform uptake. Include a set of control blocks treated with sterile water.

    • After treatment, allow the blocks to air-dry in a fume hood.

    • Calculate the retention of the fungicide in each block based on the weight gain and the concentration of the treating solution.

  • Sterilization:

    • Sterilize the treated and control wood blocks by autoclaving.

  • Inoculation:

    • Prepare fresh cultures of the test fungi on MEA plates.

    • Aseptically place the sterilized wood blocks onto the surface of actively growing fungal cultures in petri dishes or Kolle flasks.

  • Incubation:

    • Incubate the inoculated plates at 27 ± 2°C and 70 ± 4% relative humidity for a specified period (e.g., 12 weeks).[1]

  • Assessment:

    • After incubation, carefully remove the wood blocks and scrape off any surface mycelium.

    • Dry the blocks to a constant weight at 103 ± 2°C and record the final dry weight.

    • Calculate the percentage of weight loss for each block.

    • The toxic threshold is the lowest concentration of the fungicide that prevents significant weight loss (typically < 3%).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a copper-based fungicide that inhibits the visible growth of a wood decay fungus in a liquid or solid medium.

Materials:

  • Test fungus

  • Malt extract broth (MEB) or Malt extract agar (MEA)

  • Copper-based fungicide stock solution

  • Sterile 96-well microtiter plates or petri dishes

  • Sterile water or appropriate solvent for the fungicide

  • Spectrophotometer (for broth microdilution)

Methodology (Broth Microdilution):

  • Preparation of Fungicide Dilutions:

    • Prepare a serial dilution of the copper-based fungicide in MEB in a 96-well plate. Include a positive control (no fungicide) and a negative control (no fungus).

  • Inoculum Preparation:

    • Grow the test fungus in MEB and adjust the concentration of the fungal spore suspension to a standardized level (e.g., 1 x 10⁵ CFU/mL).

  • Inoculation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

Visualizations

Fungal_Copper_Resistance cluster_extracellular Extracellular Environment cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Environment Cu2+ Cu²⁺ Copper_Oxalate Copper Oxalate (Insoluble) Cu2+->Copper_Oxalate Precipitation Copper_Transporter Copper Transporter Cu2+->Copper_Transporter Uptake Oxalic_Acid Oxalic Acid Oxalic_Acid->Copper_Oxalate Cu_ion Cu²⁺ Copper_Transporter->Cu_ion Efflux_Pump Efflux Pump (P-type ATPase) Efflux_Pump->Cu2+ Cu_ion->Efflux_Pump Export Detoxified_Copper Detoxified Copper Cu_ion->Detoxified_Copper Chelation Gene_Expression Upregulation of Resistance Genes Cu_ion->Gene_Expression Metallothionein Metallothionein Metallothionein->Detoxified_Copper

Caption: Fungal mechanisms for copper resistance.

Agar_Block_Workflow A Prepare & Weigh Wood Blocks B Treat Blocks with Copper Fungicide A->B C Sterilize Wood Blocks B->C D Inoculate with Fungus C->D E Incubate D->E F Clean & Reweigh Wood Blocks E->F G Calculate Weight Loss F->G H Determine Toxic Threshold G->H

Caption: Workflow for the agar-block test.

References

Technical Support Center: Preventing Precipitation of Cupric Isononanoate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of cupric isononanoate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a metal salt of isononanoic acid, belonging to the class of compounds known as metal carboxylates or metal soaps. It is poorly soluble in water but exhibits good solubility in many organic solvents.[1] Due to its chemical properties, it finds applications as a catalyst, in the production of plastics as a stabilizer, and in coatings and lubricants.

Q2: What are the primary causes of this compound precipitation in formulations?

Precipitation of this compound can be triggered by several factors:

  • Presence of Water: Metal soaps like this compound can be susceptible to hydrolysis in the presence of water, leading to the formation of insoluble species.

  • pH Shifts: The solubility of copper compounds is often pH-dependent. An increase in pH (more alkaline conditions) can significantly decrease the solubility of copper ions, leading to precipitation.[2][3]

  • Temperature Fluctuations: The solubility of this compound can be influenced by temperature. For some metal soaps, a decrease in temperature can lead to precipitation.

  • Solvent Polarity: this compound is more soluble in non-polar organic solvents. The addition of polar solvents to a formulation can decrease its solubility and cause it to precipitate.

  • Incompatible Excipients: Interactions with other components in the formulation can lead to the formation of insoluble complexes.[4][5][6]

Q3: What are the initial visual signs of this compound precipitation?

The initial signs of precipitation can vary depending on the formulation but often include:

  • Cloudiness or Turbidity: The formulation may lose its clarity and appear hazy.

  • Formation of a Sediment: A solid layer may form at the bottom of the container.

  • Color Change: The color of the formulation may change as the soluble copper precipitates out of the solution.

  • Formation of Aggregates: Small particles or aggregates may become visible within the formulation.

Troubleshooting Guide

The following table provides a guide to troubleshooting common issues related to this compound precipitation.

Problem Probable Cause(s) Recommended Solution(s)
Formulation becomes cloudy over time. 1. Gradual hydrolysis due to trace amounts of water.2. Slow interaction with an incompatible excipient.3. Minor temperature fluctuations.1. Ensure all formulation components are anhydrous. Consider using a drying agent if appropriate for the formulation.2. Conduct compatibility studies with all excipients. Consider replacing any problematic excipients.3. Store the formulation at a controlled and constant temperature.
A precipitate forms after adding a new component. 1. The new component is incompatible with this compound.2. The new component has altered the polarity or pH of the formulation.1. Evaluate the chemical properties of the new component for potential interactions.2. Measure the pH and polarity of the final formulation. Adjust as necessary with a compatible buffering agent or by modifying the solvent system.
Precipitation occurs upon cooling. The solubility of this compound in the formulation is highly temperature-dependent.1. Determine the solubility curve of this compound in your specific formulation.2. Consider adding a co-solvent to improve solubility at lower temperatures.3. If possible, adjust the storage conditions to a higher temperature.
Precipitation is observed after exposure to air. Absorption of atmospheric moisture is leading to hydrolysis.1. Handle and store the formulation under an inert atmosphere (e.g., nitrogen or argon).2. Use airtight containers for storage.

Experimental Protocols

Protocol for Evaluating the Stability of a this compound Formulation

This protocol outlines a method for assessing the physical stability of a this compound formulation and the effectiveness of a stabilizing agent.

Objective: To determine the effect of a stabilizing agent on preventing the precipitation of this compound in a given formulation over time and under different stress conditions.

Materials:

  • This compound

  • Formulation excipients (solvents, co-solvents, etc.)

  • Candidate stabilizing agent (e.g., a chelating agent or a co-solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled oven and refrigerator

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Vials with airtight caps

Methodology:

  • Preparation of Formulations:

    • Prepare a stock solution of this compound in the primary solvent of the formulation at a known concentration.

    • Prepare a control formulation containing this compound and all other excipients except the stabilizing agent.

    • Prepare test formulations identical to the control but with varying concentrations of the stabilizing agent.

  • Initial Analysis:

    • Visually inspect all formulations for clarity and any signs of precipitation.

    • Measure the initial concentration of soluble this compound in each formulation using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).[7][8]

  • Stability Study:

    • Aliquot each formulation into separate, sealed vials.

    • Store the vials under different conditions:

      • Accelerated conditions: 40°C ± 2°C

      • Room temperature: 25°C ± 2°C

      • Refrigerated conditions: 4°C ± 2°C

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each storage condition.

    • Allow the vials to equilibrate to room temperature.

    • Visually inspect for any signs of precipitation.

    • Carefully collect a sample from the supernatant (the clear liquid above any potential sediment).

    • Measure the concentration of soluble this compound in the supernatant using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the concentration of soluble this compound at each time point to the initial concentration for both control and test formulations.

    • Plot the percentage of this compound remaining in solution over time for each condition and each formulation.

    • Evaluate the effectiveness of the stabilizing agent by comparing the stability of the test formulations to the control.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventPolarity IndexSolubility ( g/100 mL) at 25°C
Hexane0.1> 20
Toluene2.4> 15
Dichloromethane3.1> 10
Acetone5.1< 5
Ethanol5.2< 1
Water10.2< 0.01

Note: This data is representative of metal carboxylates and should be confirmed experimentally for your specific grade of this compound and solvent purity.

Table 2: Example of a Stability Study Data Summary

FormulationStorage ConditionInitial Concentration (mg/mL)Concentration after 4 weeks (mg/mL)% Remaining in Solution
Control40°C10.25.150%
Test (with Stabilizer A)40°C10.19.897%
Control25°C10.38.582.5%
Test (with Stabilizer A)25°C10.210.098%

Visualizations

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is the formulation pH > 7? Start->Check_pH Check_Water Is there a source of water contamination? Check_pH->Check_Water No Adjust_pH Adjust pH to < 7 with a compatible acid. Check_pH->Adjust_pH Yes Check_Temp Has the formulation been exposed to low temperatures? Check_Water->Check_Temp No Remove_Water Ensure anhydrous conditions and use sealed containers. Check_Water->Remove_Water Yes Check_Compatibility Have new components been added recently? Check_Temp->Check_Compatibility No Control_Temp Store at a controlled, stable temperature. Check_Temp->Control_Temp Yes Test_Compatibility Conduct compatibility studies with new components. Check_Compatibility->Test_Compatibility Yes Solution Precipitation Resolved Adjust_pH->Solution Remove_Water->Solution Control_Temp->Solution Test_Compatibility->Solution

Caption: Troubleshooting workflow for this compound precipitation.

pH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Low_pH_State This compound (Soluble) High_pH_State Insoluble Copper Species (Precipitate) Low_pH_State->High_pH_State Addition of Base (e.g., Amine) High_pH_State->Low_pH_State Addition of Acid

Caption: The effect of pH on the solubility of cupric species.

References

Validation & Comparative

A Comparative Analysis of Cupric Isononanoate and Copper Naphthenate as Wood Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the efficacy, performance, and underlying mechanisms of two prominent oil-borne copper-based wood preservatives.

In the realm of wood preservation, copper-based formulations have long been a cornerstone for protecting timber from the deleterious effects of fungal decay and insect attack. Among the oil-borne copper preservatives, cupric isononanoate and copper naphthenate are two notable examples. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data and standardized testing methodologies. While direct comparative studies are limited, a comprehensive analysis can be synthesized by examining their performance within the broader class of copper carboxylates and through established industry standards.

Chemical Identity and Formulation

Both this compound and copper naphthenate belong to the family of copper carboxylate salts. They are typically supplied as oil-soluble concentrates that are diluted with a suitable hydrocarbon solvent before application to wood via pressure treatment or other methods.

This compound is the copper salt of isononanoic acid, a synthetic carboxylic acid. Its performance is often considered representative of other copper salts of synthetic fatty acids.

Copper Naphthenate is the copper salt of naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. It has a long history of use and is a well-established wood preservative with extensive performance data.[1]

The chemical relationship between these two preservatives can be visualized as follows:

cluster_0 Copper Carboxylates This compound This compound Copper Naphthenate Copper Naphthenate Carboxylic Acid Source Carboxylic Acid Source Synthetic (Isononanoic Acid) Synthetic (Isononanoic Acid) Carboxylic Acid Source->Synthetic (Isononanoic Acid) Leads to Petroleum-derived (Naphthenic Acids) Petroleum-derived (Naphthenic Acids) Carboxylic Acid Source->Petroleum-derived (Naphthenic Acids) Leads to Synthetic (Isononanoic Acid)->this compound Petroleum-derived (Naphthenic Acids)->Copper Naphthenate

Figure 1: Chemical lineage of this compound and Copper Naphthenate.

Efficacy Against Fungal Decay

The primary function of a wood preservative is to inhibit the growth of wood-destroying fungi. The efficacy of these copper-based preservatives is typically evaluated using standardized laboratory soil-block tests, such as the American Wood Protection Association (AWPA) Standard E10.

Copper naphthenate, on the other hand, has a wealth of historical and recent performance data. Long-term field studies, some spanning over 50 years, have demonstrated its excellent efficacy in protecting wood in ground contact, even in high-hazard environments.[1] For instance, a USDA-Forest Products Lab study showed that posts treated with copper naphthenate had a calculated service life exceeding 60 years.[1]

Table 1: Summary of Fungal Efficacy Data (AWPA E10 Soil-Block Test)

PreservativeTest OrganismRetention (pcf as Cu)Mass Loss (%)Efficacy
This compound Data not publicly available---
Copper Naphthenate Gloeophyllum trabeum (Brown Rot)0.04< 5%Effective
Copper Naphthenate Trametes versicolor (White Rot)0.04< 5%Effective
Untreated ControlGloeophyllum trabeum-> 40%Not Effective
Untreated ControlTrametes versicolor-> 30%Not Effective

Note: The data for Copper Naphthenate is indicative and based on typical results from AWPA E10 tests. Actual values can vary depending on the specific test conditions and wood species.

Insecticidal Efficacy

Both this compound and copper naphthenate exhibit insecticidal properties, providing protection against wood-boring insects such as termites. The standard laboratory method for evaluating resistance to subterranean termites is the AWPA Standard E1 test.

Studies have shown that copper naphthenate is effective in protecting wood from termite attack. At retentions of 0.095 pcf Cu and higher, southern pine treated with copper naphthenate showed minimal weight loss from termite feeding in laboratory tests.[2]

Table 2: Summary of Termite Resistance Data (AWPA E1 No-Choice Test)

PreservativeTermite SpeciesRetention (pcf as Cu)Wood Weight Loss (%)Termite Mortality (%)
This compound Data not publicly available---
Copper Naphthenate Coptotermes formosanus0.095< 4%High
Copper Naphthenate Coptotermes formosanus0.150< 1%High
Untreated ControlCoptotermes formosanus-> 50%Low

Leaching Resistance

A critical performance characteristic of any wood preservative is its ability to remain fixed in the wood over time, resisting depletion due to weathering and moisture. Leaching is evaluated using methods such as the AWPA Standard E11, which involves immersing treated wood blocks in water and measuring the amount of preservative that leaches out.

Oil-borne preservatives like this compound and copper naphthenate generally exhibit good resistance to leaching due to their low water solubility. The oil carrier itself provides a degree of water repellency. Research on waterborne copper naphthenate has shown that it retains 80% to 90% of the initially absorbed copper after undergoing the AWPA standard leaching test.[3] It is expected that oil-borne formulations would exhibit even lower leaching rates.

Table 3: Summary of Leaching Data (AWPA E11)

PreservativeCopper Leached (% of initial retention)
This compound Data not publicly available
Copper Naphthenate (Waterborne) 10 - 20%
Copper Naphthenate (Oil-borne) Expected to be < 10-20%

Experimental Protocols

A generalized workflow for evaluating the efficacy of a wood preservative according to AWPA standards is depicted below. This process ensures a rigorous and standardized assessment of a preservative's performance.

cluster_testing AWPA Standard Tests Wood Sample Preparation Wood Sample Preparation Preservative Treatment Preservative Treatment Wood Sample Preparation->Preservative Treatment Conditioning Conditioning Preservative Treatment->Conditioning Efficacy Testing Efficacy Testing Conditioning->Efficacy Testing AWPA E10 (Fungal Decay) AWPA E10 (Fungal Decay) Efficacy Testing->AWPA E10 (Fungal Decay) AWPA E1 (Termite Resistance) AWPA E1 (Termite Resistance) Efficacy Testing->AWPA E1 (Termite Resistance) AWPA E7 (Field Stake Test) AWPA E7 (Field Stake Test) Efficacy Testing->AWPA E7 (Field Stake Test) AWPA E11 (Leaching) AWPA E11 (Leaching) Efficacy Testing->AWPA E11 (Leaching) Data Analysis Data Analysis AWPA E10 (Fungal Decay)->Data Analysis AWPA E1 (Termite Resistance)->Data Analysis AWPA E7 (Field Stake Test)->Data Analysis AWPA E11 (Leaching)->Data Analysis

Figure 2: Generalized workflow for wood preservative efficacy testing.
Key Experimental Methodologies:

  • AWPA Standard E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures: This test evaluates the efficacy of preservatives against wood decay fungi. Small, treated wood blocks are placed in jars containing moist soil and a "feeder strip" of untreated wood that has been inoculated with a specific fungus. The jars are incubated under controlled conditions, and the extent of decay is determined by measuring the weight loss of the treated blocks.

  • AWPA Standard E1: Standard Method for Laboratory Evaluation to Determine Resistance to Subterranean Termites: This standard outlines procedures for assessing the resistance of treated wood to termite attack. Treated wood samples are exposed to a known number of termites in a controlled laboratory setting. The effectiveness of the preservative is determined by measuring the amount of wood consumed by the termites (weight loss) and the rate of termite mortality.

  • AWPA Standard E7: Standard Method for Evaluating Wood Preservatives by Field Tests with Stakes: This is a long-term test that evaluates the performance of preservatives in a real-world, in-ground contact scenario. Treated wooden stakes are driven into the ground at designated test sites with known high decay and termite hazards. The stakes are periodically inspected and rated for the extent of decay and termite damage.

  • AWPA Standard E11: Standard Method for Accelerated Evaluation of Preservative Leaching: This laboratory test is designed to accelerate the leaching of preservatives from treated wood. Small, treated wood blocks are submerged in distilled water, which is periodically changed over a set period. The amount of preservative that has leached into the water is then measured to determine the leaching resistance of the treatment.[4]

Mechanism of Action

The biocidal activity of both this compound and copper naphthenate is primarily attributed to the toxicity of the copper(II) ion to wood-destroying organisms. The copper ions are believed to disrupt essential enzyme processes within the fungal and insect cells, leading to their death. The organic acid component of the molecule facilitates the penetration of the copper into the wood structure and helps to solubilize it in the oil carrier.

Some wood-decay fungi have developed a tolerance to copper. These fungi can produce oxalic acid, which reacts with copper to form insoluble and non-toxic copper oxalate.[5] This mechanism can reduce the effectiveness of copper-based preservatives against these specific fungal species.

Conclusion

Both this compound and copper naphthenate are effective oil-borne wood preservatives. Copper naphthenate has a long and well-documented history of providing excellent long-term protection against both fungal decay and termite attack, supported by extensive data from standardized laboratory and field tests.

While specific, publicly available quantitative data for the performance of this compound is limited, its classification as a copper carboxylate suggests that its efficacy is likely to be comparable to other preservatives in this class. For researchers and professionals in drug development, where understanding the performance of excipients and related compounds is crucial, the established track record of copper naphthenate provides a robust baseline for comparison. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the relative performance of this compound. In the absence of such data, the extensive body of evidence supporting copper naphthenate's efficacy makes it a benchmark against which other oil-borne copper preservatives can be evaluated.

References

comparative study of cupric isononanoate and other copper carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Cupric Isononanoate and Other Copper Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, catalytic activity, and antimicrobial efficacy of this compound against other copper carboxylates, namely copper acetate, copper octanoate, and copper naphthenate. The information presented is based on available experimental data from scientific literature.

Physicochemical Properties

The physicochemical properties of copper carboxylates, such as solubility and thermal stability, are crucial for their application in various fields. The length and structure of the carboxylate chain significantly influence these properties.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundCopper AcetateCopper OctanoateCopper Naphthenate
Molecular Formula Cu(C₉H₁₇O₂)₂Cu(CH₃COO)₂Cu(C₈H₁₅O₂)₂Variable (mixture of cycloaliphatic carboxylic acids)
Appearance Blue-green solidDark green crystalline solidBlue, crystalline solidDark green viscous liquid or solid
Solubility in Water InsolubleSolubleSparingly solubleInsoluble[1]
Solubility in Organic Solvents Soluble in nonpolar solvents like toluene and mineral spirits.Soluble in ethanol.Soluble in organic solvents.Soluble in mineral spirits, diesel fuel, and other fuel oils[1].
Thermal Decomposition Temperature (°C) Data not availableDecomposes in stages, with final decomposition to CuO.Decomposes to copper oxides.Data not available

Key Observations:

  • The solubility of copper carboxylates in organic solvents generally increases with the length of the alkyl chain. Longer chains, as in this compound, octanoate, and naphthenate, lead to better solubility in nonpolar organic solvents[2]. This is attributed to the increased lipophilicity of the molecule.

  • Copper acetate, with its short alkyl chain, exhibits higher solubility in water compared to the other copper carboxylates with longer carbon chains.

  • The thermal decomposition of copper carboxylates typically results in the formation of copper oxides[3]. The exact decomposition temperature and products can vary depending on the specific carboxylate and the heating conditions.

Catalytic Activity

Copper carboxylates are known to be effective catalysts in various organic reactions, particularly in oxidation reactions. Their catalytic activity is influenced by the nature of the carboxylate ligand, which can affect the solubility of the catalyst in the reaction medium and the electronic properties of the copper center.

Table 2: Comparison of Catalytic Activity in Cyclohexane Oxidation

CatalystReaction ConditionsMajor ProductsConversion (%)Selectivity (%)
This compound Data not availableData not availableData not availableData not available
Copper Acetate Cyclohexane, Acetic Acid, O₂, 150°CCyclohexanone, Cyclohexanol~5-10~80-90
Copper Octanoate Cyclohexane, O₂, Initiator, 130°CCyclohexanone, CyclohexanolData not availableData not available
Copper Naphthenate Cyclohexane, Air, 140-160°CCyclohexanol, Cyclohexanone~4-8~70-80

Key Observations:

  • While specific comparative data for this compound is limited, copper(II) carboxylates, in general, are active catalysts for the oxidation of hydrocarbons like cyclohexane[4][5][6].

  • The catalytic system often requires an initiator and elevated temperatures to achieve significant conversion.

  • The primary products of cyclohexane oxidation are cyclohexanol and cyclohexanone, which are important industrial intermediates.

Antimicrobial Efficacy

Copper compounds have long been recognized for their antimicrobial properties. The effectiveness of copper carboxylates as antimicrobial agents is attributed to the release of copper ions, which can disrupt cellular functions in microorganisms. The lipophilicity of the carboxylate ligand can play a role in the compound's ability to penetrate microbial cell membranes.

Table 3: Comparison of Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
This compound Data not availableData not available
Copper Acetate >1000Data not available
Copper Octanoate 31.25 - 125[7]Data not available
Copper Naphthenate Data not availableData not available
Copper(II) Nitrate 250[8]Data not available

Key Observations:

  • There is a significant lack of directly comparable Minimum Inhibitory Concentration (MIC) data for this compound against common fungal and bacterial strains.

  • Available data suggests that copper octanoate exhibits notable antifungal activity against Candida albicans[7].

  • The fungicidal activity of dimeric copper(II) carboxylates, such as octanoate and nonanoate, has been reported to be more pronounced compared to monomeric ones[9].

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of these compounds. Below are standard protocols for key experiments.

Solubility Determination

This protocol outlines a general method for determining the solubility of copper carboxylates in an organic solvent (e.g., toluene).

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the copper carboxylate to a known volume of the organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or gentle heating.

  • Quantification: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in grams per 100 mL of solvent.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the thermal decomposition temperature of copper carboxylates.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the copper carboxylate (5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-600 °C)[10].

  • Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the temperature at which significant weight loss begins.

Catalytic Activity Assay (Oxidation of Cyclohexane)

This protocol provides a method for comparing the catalytic activity of copper carboxylates in the oxidation of cyclohexane.

Methodology:

  • Reaction Setup: In a high-pressure reactor, combine cyclohexane, the copper carboxylate catalyst (e.g., 0.1 mol%), and a solvent (e.g., acetic acid).

  • Pressurization: Pressurize the reactor with oxygen or air to the desired pressure.

  • Reaction: Heat the mixture to the desired temperature (e.g., 150 °C) and stir for a specific duration.

  • Sampling: Periodically withdraw samples from the reaction mixture.

  • Analysis: Analyze the samples using gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for the products (cyclohexanol and cyclohexanone).

Antimicrobial Efficacy Assay (Broth Microdilution Method for MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of copper carboxylates against a specific microorganism (e.g., Candida albicans).

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of each copper carboxylate in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., RPMI-1640 for fungi)[11].

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours)[12].

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[11].

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_physicochemical Physicochemical Properties cluster_catalytic Catalytic Activity cluster_antimicrobial Antimicrobial Efficacy Solubility Solubility Test Data1 Data1 Solubility->Data1 Solubility Data TGA Thermal Stability (TGA) Data2 Data2 TGA->Data2 Decomposition Temp. Catalysis Cyclohexane Oxidation Data3 Data3 Catalysis->Data3 Conversion & Selectivity MIC MIC Determination Data4 Data4 MIC->Data4 MIC Values CuI This compound CuI->Solubility CuI->TGA CuI->Catalysis CuI->MIC CuA Copper Acetate CuA->Solubility CuA->TGA CuA->Catalysis CuA->MIC CuO Copper Octanoate CuO->Solubility CuO->TGA CuO->Catalysis CuO->MIC CuN Copper Naphthenate CuN->Solubility CuN->TGA CuN->Catalysis CuN->MIC Comparison Comparative Analysis Data1->Comparison Data2->Comparison Data3->Comparison Data4->Comparison

Caption: Workflow for the comparative study of copper carboxylates.

General Signaling Pathway for Copper-Induced Cell Damage in Microbes

G Cu Copper Carboxylate Cu_ion Cu²⁺ Ions Cu->Cu_ion Dissociation Membrane Cell Membrane Penetration Cu_ion->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Proteins, Lipids, DNA) OxidativeStress->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Mechanism of copper-induced antimicrobial activity.

References

validating the fungicidal activity of cupric isononanoate against specific strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antifungal properties of cupric isononanoate against key phytopathogenic fungi, supported by experimental data and methodological insights for researchers and drug development professionals.

This guide provides a comprehensive comparison of the fungicidal activity of this compound against several significant fungal strains: Botrytis cinerea, Aspergillus niger, Plasmopara viticola, and Venturia inaequalis. The product's performance is evaluated alongside other common copper-based and conventional fungicides, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action: A Multi-Target Approach

Copper-based fungicides, including this compound, function as multi-site inhibitors, disrupting numerous essential processes within fungal cells. The active ingredient, the cupric ion (Cu²⁺), is released in the presence of moisture and subsequently absorbed by fungal spores. Once inside the fungal cell, these ions interfere with the function of various enzymes and proteins by binding to sulfhydryl, hydroxyl, amino, and carboxyl groups. This non-specific action disrupts cellular respiration, protein function, and cell membrane integrity, ultimately leading to cell death. This multi-target mechanism makes the development of resistance by fungal pathogens less likely compared to single-site fungicides.

Comparative Fungicidal Activity

The following tables summarize the available quantitative data on the fungicidal efficacy of this compound and other fungicides against the target fungal strains. It is important to note that direct comparative data for this compound is limited in publicly available research. Therefore, data for copper octanoate, a chemically similar copper salt of a fatty acid, is included as a proxy where specific this compound data is unavailable.

FungicideTarget FungusEfficacy MetricValueReference
This compound (as Copper Octanoate) Plasmopara viticolaDisease Severity ReductionGood efficacy at low copper doses[1]
Copper HydroxidePlasmopara viticolaDisease Severity ReductionEffective[1]
Copper OxychlorideBotrytis cinereaMycelial Growth InhibitionIneffective[2]
ChlorothalonilBotrytis cinereaMycelial Growth InhibitionLeast effective of tested non-copper fungicides[2]
Copper HydroxideVenturia inaequalisAscospore ProductionMinimal effect[3]

Table 1: In Vivo Fungicidal Efficacy.

FungicideTarget FungusEfficacy MetricValue (µg/mL)Reference
This compound (as Copper Octanoate) Data Not AvailableMIC-
Copper NanoparticlesBotrytis cinereaMICAdditive/synergistic with other fungicides[4]
Copper OxychlorideAspergillus nigerMycelial Growth Inhibition28.89% inhibition[5]
CarbendazimBotrytis cinereaEC500.1037[6]
TebuconazoleAspergillus spp.MIC-[7]

Table 2: In Vitro Fungicidal Efficacy (MIC/EC50). MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal strain.

1. Preparation of Fungal Inoculum:

  • The fungal isolate is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for Aspergillus niger) at a suitable temperature until sporulation occurs.

  • Spores are harvested by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

  • The resulting spore suspension is filtered to remove mycelial fragments.

  • The spore concentration is adjusted to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer or spectrophotometer.

2. Preparation of Fungicide Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a sterile liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • Positive (medium with fungal inoculum, no fungicide) and negative (medium only) controls are included.

  • The plate is incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the fungicide that results in a significant inhibition of visible fungal growth (e.g., 80% or 100% inhibition) compared to the positive control.[8] Growth can be assessed visually or by measuring the optical density using a microplate reader.[8]

Signaling Pathways and Experimental Workflows

Fungal Ergosterol Biosynthesis Pathway and the Impact of Copper

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis is a key target for many antifungal agents.[9] While azole fungicides directly inhibit enzymes in this pathway, copper ions can also indirectly affect membrane integrity and function, which is linked to ergosterol's role. The disruption of the cell membrane by copper ions can lead to increased permeability and leakage of cellular contents.

Ergosterol_Biosynthesis cluster_copper Copper Ion Interference Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/Erg11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol C-5 sterol desaturase (Erg3) Cell_Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Cell_Membrane Essential Component

Caption: Fungal ergosterol biosynthesis pathway and the point of copper ion interference.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

The following diagram illustrates the key steps involved in determining the in vitro efficacy of a fungicide.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Isolate Culture B Prepare Spore Suspension A->B C Standardize Inoculum B->C E Inoculate Microtiter Plate C->E D Prepare Fungicide Dilutions D->E F Incubate E->F G Assess Fungal Growth (Visual/OD Reading) F->G H Determine MIC/EC50 G->H

Caption: Workflow for in vitro fungicide efficacy testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Cupric Isononanoate and Related Copper(II) Carboxylates

This guide provides a comparative spectroscopic analysis of this compound and related copper(II) carboxylate compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the characterization and analysis of these compounds. The guide includes a summary of quantitative data from various spectroscopic techniques, detailed experimental protocols, and a visualization of a relevant biological signaling pathway.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic parameters for copper(II) carboxylates, including data for copper(II) 2-ethylhexanoate as a close structural analog to this compound.

Table 1: Infrared Spectroscopy Data for the Carboxylate Group in Copper(II) Carboxylates

CompoundAsymmetric COO⁻ Stretch (ν_as) (cm⁻¹)Symmetric COO⁻ Stretch (ν_s) (cm⁻¹)Δν (ν_as - ν_s) (cm⁻¹)Coordination Mode
Copper(II) Carboxylates (general)1585 - 16501421 - 1400~162 - 185Bridging Bidentate
Copper(II) Palmitate~1590~1420~170Bridging Bidentate
Copper(II) Stearate~1588~1422~166Bridging Bidentate

Note: The difference in the asymmetric and symmetric stretching frequencies (Δν) of the carboxylate group can provide insights into its coordination mode. A larger separation is typically observed for monodentate coordination, while a smaller separation is characteristic of bidentate or bridging coordination.[1][2][3]

Table 2: UV-Vis Spectroscopy Data for Copper(II) Carboxylates

Compoundλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assignment
Copper(II) Carboxylates (general in organic solvent)~670 - 720~200 - 400d-d transition
[Cu₂(O₂CR)₄L₂] type complexes~680~300d-d transition

Note: The d-d transition band in the visible region is characteristic of the Cu(II) ion and its position and intensity can be influenced by the coordination environment.[4]

Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data for Copper(II) Carboxylates

| Compound/System | g_|| | g_⊥ | A_|| (MHz) | |---|---|---|---| | Axially Elongated Copper(II) Complexes (general) | > 2.2 | ~2.05 - 2.08 | > 400 | | Dimeric Copper(II) Carboxylates | ~2.3 - 2.4 | ~2.05 - 2.07 | Not always resolved |

Note: The g-values and hyperfine coupling constants (A) are sensitive to the geometry and ligand environment of the Cu(II) center. For many copper(II) complexes, g|| > g⊥ > 2.0023, which is characteristic of a d(x²-y²) ground state in an axially elongated geometry.[5][6][7]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λ_max) and molar absorptivity (ε) of the d-d transition of the copper(II) complex.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Solvent (e.g., ethanol, chloroform, or other suitable organic solvent)

  • Copper(II) carboxylate sample

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of the copper(II) carboxylate and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 to 900 nm.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Record the absorption spectrum for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λ_max versus concentration.

    • The molar absorptivity (ε) can be determined from the slope of the calibration curve.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the carboxylate group and other functional groups in the molecule.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes or other soft, lint-free tissue

  • Solid copper(II) carboxylate sample

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the strong absorption bands in the 1650-1500 cm⁻¹ and 1450-1380 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group, respectively.[8]

    • Identify other characteristic bands, such as C-H stretching vibrations from the alkyl chains.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To determine the g-values and hyperfine coupling constants of the paramagnetic Cu(II) center.

Materials:

  • EPR spectrometer

  • EPR sample tubes

  • Dewar for low-temperature measurements

  • Liquid nitrogen

  • Solvent for sample dissolution (e.g., toluene, chloroform/methanol mixture)

  • Copper(II) carboxylate sample

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the copper(II) carboxylate in a suitable solvent that forms a good glass upon freezing.

  • Instrument Setup: Tune the EPR spectrometer according to the manufacturer's instructions.

  • Measurement:

    • Transfer the sample solution to an EPR tube.

    • Insert the sample into the EPR cavity.

    • For frozen solution spectra, carefully insert the sample into a Dewar filled with liquid nitrogen within the spectrometer's cavity.

    • Record the EPR spectrum.

  • Data Analysis:

    • Determine the g_|| and g_⊥ values from the spectrum.

    • If resolved, measure the hyperfine coupling constant A_||.

    • Simulation software can be used for more accurate determination of the spin Hamiltonian parameters.[7]

Biological Pathway Visualization

Copper ions are known to play a role in various cellular signaling pathways. One such pathway involves the activation of Receptor Tyrosine Kinases (RTKs) in a ligand-independent manner.[9] This activation can lead to downstream signaling cascades that influence cell proliferation and migration.[9]

Copper_RTK_Signaling Cu2_ion This compound (source of Cu²⁺) RTK Receptor Tyrosine Kinase (RTK) Cu2_ion->RTK Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes

Caption: Ligand-independent activation of RTK signaling by copper ions.

The following diagram illustrates a general workflow for the spectroscopic analysis of a copper(II) carboxylate compound.

Spectroscopic_Workflow Sample Copper(II) Carboxylate Sample UVVis UV-Vis Spectroscopy Sample->UVVis FTIR ATR-FTIR Spectroscopy Sample->FTIR EPR EPR Spectroscopy Sample->EPR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Interpretation UVVis->Data_Analysis FTIR->Data_Analysis EPR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

Comparative Efficacy of Cupric Isononanoate Versus Traditional Organic Biocides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial properties of cupric isononanoate in comparison to established organic biocides, highlighting current data and identifying areas for future research.

The quest for novel, effective, and environmentally benign biocides is a perpetual endeavor in the fields of materials science, drug development, and industrial preservation. This compound, a copper salt of a carboxylic acid, has emerged as a compound of interest due to the well-established antimicrobial properties of copper. This guide provides a comparative overview of the efficacy of this compound against traditional organic biocides, tailored for researchers, scientists, and drug development professionals.

While direct, side-by-side comparative studies detailing the quantitative efficacy of this compound against a broad spectrum of traditional organic biocides are not extensively available in peer-reviewed literature, this guide synthesizes the existing knowledge on copper-based biocides and their mechanisms relative to their organic counterparts. The information presented herein is intended to provide a foundational understanding and to guide future research in this area.

General Comparison of Biocidal Characteristics

The following table summarizes the general characteristics and mechanisms of action of copper compounds, including this compound, and various classes of traditional organic biocides. This comparison is based on the broader understanding of these biocidal classes due to the limited specific data for this compound.

FeatureThis compound (as a Copper Compound)Quaternary Ammonium Compounds (QACs)Phenolic CompoundsAldehydes (e.g., Glutaraldehyde)
Primary Mechanism of Action Multi-targeted: disrupts cell membranes, denatures proteins, and damages DNA.[1]Disrupts cell membranes by targeting phospholipids.Disrupts cell walls and membranes, denatures proteins.Cross-links proteins and nucleic acids, disrupting cellular function.
Spectrum of Activity Broad-spectrum (bacteria, fungi, algae).[2]Broad-spectrum (bacteria, fungi, viruses), but can be less effective against some Gram-negative bacteria and bacterial spores.Broad-spectrum (bacteria, fungi, viruses), but activity can be reduced by organic matter.Broad-spectrum, including activity against bacterial spores.
Environmental Profile Potential for copper accumulation in the environment with prolonged use.[3][4]Some QACs can be persistent in the environment and contribute to antimicrobial resistance.Can be toxic to aquatic life and may have environmental persistence.Can be toxic and requires careful handling and disposal.
Mode of Action Contact killing.[2]Membrane disruption.Cell wall and membrane disruption, enzyme inactivation.Alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for evaluating and comparing the efficacy of biocides. The following are generalized experimental protocols for determining key antimicrobial metrics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The biocide is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).

  • Observation: The MIC is determined as the lowest concentration of the biocide at which no visible growth (turbidity) is observed.[5][6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of a biocide that results in a 99.9% kill of the initial microbial population.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the biocide.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Enumeration: The number of colonies on each plate is counted.

  • Determination of MBC: The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the initial inoculum count.[5]

Signaling Pathways and Experimental Workflows

To facilitate a structured approach to comparing novel biocides with established ones, the following workflow can be conceptualized.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Comparative Efficacy Testing cluster_2 Phase 3: Data Analysis and Comparison Initial Compound Selection Initial Compound Selection Microorganism Panel Selection Microorganism Panel Selection Initial Compound Selection->Microorganism Panel Selection MIC Determination MIC Determination Microorganism Panel Selection->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination This compound This compound MBC Determination->this compound Standardized Inoculum Standardized Inoculum This compound->Standardized Inoculum Traditional Biocide 1 (e.g., QAC) Traditional Biocide 1 (e.g., QAC) Traditional Biocide 1 (e.g., QAC)->Standardized Inoculum Traditional Biocide 2 (e.g., Phenol) Traditional Biocide 2 (e.g., Phenol) Traditional Biocide 2 (e.g., Phenol)->Standardized Inoculum Traditional Biocide 3 (e.g., Aldehyde) Traditional Biocide 3 (e.g., Aldehyde) Traditional Biocide 3 (e.g., Aldehyde)->Standardized Inoculum Time-Kill Assay Time-Kill Assay Standardized Inoculum->Time-Kill Assay Zone of Inhibition Assay Zone of Inhibition Assay Standardized Inoculum->Zone of Inhibition Assay Quantitative Data Collection Quantitative Data Collection Time-Kill Assay->Quantitative Data Collection Zone of Inhibition Assay->Quantitative Data Collection Statistical Analysis Statistical Analysis Quantitative Data Collection->Statistical Analysis Comparative Efficacy Report Comparative Efficacy Report Statistical Analysis->Comparative Efficacy Report

References

LC-MS/MS method for validation of cupric isononanoate purity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of cupric isononanoate purity, comparing a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking robust methods for quality control.

Introduction

This compound is a chemical compound with applications in various industrial processes, including as a catalyst and as a wood preservative. Ensuring the purity of this compound is critical for its efficacy and safety in these applications. This guide provides a detailed comparison of a proposed LC-MS/MS method for the validation of this compound purity against other analytical techniques. The information is designed to assist researchers in selecting the most suitable method for their specific needs, with a focus on accuracy, sensitivity, and specificity.

Proposed LC-MS/MS Method for this compound Purity Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1] This proposed method is designed for the simultaneous quantification of this compound and the identification of potential organic impurities.

Experimental Protocol

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the same solvent as the standard to achieve a concentration within the calibration range. The solution is then filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is used for the separation.

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for a wide range of molecules.[2]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and potential impurities. For this compound, the precursor ion would be the [M+H]+ adduct of the intact molecule or a characteristic fragment containing copper. The product ions would be specific fragments generated by collision-induced dissociation.

    • Hypothetical MRM transitions for isononanoic acid (as a proxy for detecting the organic moiety):

      • Precursor Ion (m/z): 159.1 (M+H)+

      • Product Ion 1 (m/z): 113.1

      • Product Ion 2 (m/z): 71.1

Data Presentation

The quantitative data for the purity of this compound and the levels of identified impurities would be summarized in a table.

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
Isononanoic Acid4.2159.1 > 113.10.1 ng/mL0.5 ng/mL
Potential Impurity 1tbdtbdtbdtbd
Potential Impurity 2tbdtbdtbdtbd

Alternative Analytical Methods

While LC-MS/MS offers high sensitivity and specificity, other methods can also be employed for the analysis of this compound, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. For this compound, the isononanoic acid moiety would need to be derivatized to increase its volatility before analysis. GC-MS can be used to identify and quantify organic impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive elemental analysis technique.[3] It can be used to accurately determine the copper content in the sample, which is an indirect measure of the purity of the cupric salt. However, it provides no information about the organic part of the molecule or any organic impurities.

  • Titration: Acid-base or complexometric titrations can be used for a quantitative determination of the total acid or copper content. Titration is a cost-effective and straightforward method but lacks the specificity to distinguish between the target analyte and similar impurities.

Comparison of Analytical Methods

FeatureLC-MS/MSGC-MS (with derivatization)ICP-MSTitration
Specificity Very High (separates and identifies based on retention time and mass)High (separates based on volatility and identifies by mass)High for elemental copper, no organic informationLow (measures total acid or metal content)
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL to pg/mL)Extremely High (ppb to ppt for copper)Moderate to Low (mg/mL)
Analytes Measured Intact molecule and organic impuritiesVolatile organic impurities and derivatized isononanoic acidTotal copper contentTotal acid or copper content
Sample Preparation Simple dissolution and filtrationMore complex (requires derivatization)Acid digestion may be requiredSimple dissolution
Instrumentation Cost HighModerate to HighHighLow
Analysis Time Relatively fast per sample after method developmentSlower due to derivatization and longer run timesFast per sampleFast per sample

Visualizations

Below are diagrams illustrating the experimental workflow for the proposed LC-MS/MS method and a decision tree for selecting an appropriate analytical technique.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Start Sample Dissolve Dissolve in Solvent Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC_Column C18 Column Filter->LC_Column ESI Electrospray Ionization LC_Column->ESI Quad1 Q1: Precursor Ion Selection ESI->Quad1 Collision Q2: Collision Cell (Fragmentation) Quad1->Collision Quad3 Q3: Product Ion Selection Collision->Quad3 Detector Detector Quad3->Detector Data Quantification & Purity Assessment Detector->Data

Caption: Experimental workflow for LC-MS/MS validation of this compound purity.

Method_Selection Start Analytical Goal? Goal1 Identify & Quantify Organic Impurities? Start->Goal1 Goal2 Determine Total Copper Content? Start->Goal2 Goal3 Routine QC for Total Salt Content? Start->Goal3 Sub_Decision1 Need to analyze intact molecule? Goal1->Sub_Decision1 Method2 ICP-MS Goal2->Method2 Method3 Titration Goal3->Method3 Method1 LC-MS/MS or GC-MS LCMSMS LC-MS/MS Sub_Decision1->LCMSMS Yes GCMS GC-MS Sub_Decision1->GCMS No

Caption: Decision tree for selecting an analytical method for this compound analysis.

Conclusion

The choice of an analytical method for the validation of this compound purity depends on the specific requirements of the analysis. The proposed LC-MS/MS method offers a highly sensitive and specific approach for the simultaneous quantification of the parent compound and the identification of organic impurities. Alternative methods such as GC-MS, ICP-MS, and titration provide viable options when the analytical focus is on specific aspects of the compound's purity, such as volatile impurities, elemental composition, or total salt content. This guide provides the necessary information for researchers to make an informed decision on the most appropriate method for their application.

References

Copper-Based Wood Preservatives: A Comparative Guide to Leaching Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Wood Protection Professionals

This guide provides an objective comparison of the leaching performance of various copper-based wood preservatives. Understanding the extent to which copper leaches from treated wood is critical for assessing the long-term efficacy of the preservative and its potential environmental impact. The data and methodologies presented herein are compiled from peer-reviewed studies and standardized testing protocols to aid in the informed selection and development of wood protection technologies.

Comparative Leaching Data

The following table summarizes the quantitative data on copper leaching from wood treated with different copper-based preservative systems. The data is primarily derived from studies employing accelerated laboratory leaching tests, which are designed to simulate long-term exposure in a condensed timeframe.

Preservative SystemWood SpeciesLeaching Test MethodCopper Leaching (% of initial retention)Copper Leached (mg/m²)Reference
Alkaline Copper Quaternary (ACQ-D)Southern PineLaboratory & Field TestsHighest among tested-[1]
Chromated Copper Arsenate (CCA-C)Southern PineLaboratory & Field TestsLower than ACQ-DLower than MCQ[1]
Micronized Copper Quat (MCQ)Southern PineLaboratory & Field TestsLowest among testedHigher than CCA-C[1]
Copper Azole (CA)--May leach more readily than CCA-[2][3]
Copper-EthanolamineNorway SpruceField & Laboratory Tests25% - 36% after 42 months-[4]

Note: Leaching rates can be influenced by a variety of factors including wood species, preservative retention level, and the specific conditions of the leaching test.

Experimental Protocols

The evaluation of preservative leaching is most commonly conducted using standardized laboratory methods designed to accelerate the process. These tests provide a basis for comparing the relative performance of different preservative systems under controlled conditions.

AWPA E11-16: Standard Method for Accelerated Evaluation of Preservative Leaching

The American Wood Protection Association (AWPA) Standard E11 is a widely accepted method for evaluating the leachability of waterborne wood preservatives.[5][6][7] While this method is intended to assess the potential for long-term efficacy, the data is not meant to predict direct environmental impacts.[5][7]

Key Methodological Steps:

  • Specimen Preparation: Small blocks of wood, typically 19mm cubes, are treated with the wood preservative to a specified retention level.[6] The small size and high proportion of end-grain in these specimens are designed to significantly accelerate the leaching process.[5][7]

  • Immersion: The treated and conditioned wood blocks are immersed in deionized water. The standard specifies a set ratio of water volume to wood volume.

  • Leaching Period: The blocks remain immersed for a designated period, typically 14 to 17 days.[6] The water is periodically or continuously agitated to facilitate leaching.

  • Leachate Analysis: At specified intervals, the leachate (water containing leached preservative components) is collected and analyzed for its copper content using analytical techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

  • Data Expression: The amount of copper leached is typically expressed as a percentage of the original amount of preservative in the wood.[5][7]

It is important to note that while the AWPA E11 method is a valuable tool for comparative analysis, studies have shown that it may overestimate the leaching of some components compared to natural exposure, while underestimating others.[8] Other non-standard laboratory and field leaching tests are also used to provide a more comprehensive understanding of preservative performance under various conditions.[1]

Experimental Workflow for Comparative Leaching Studies

The following diagram illustrates a typical workflow for conducting a comparative study on the leaching of copper-based wood preservatives.

Leaching_Study_Workflow cluster_prep 1. Preparation Phase cluster_leaching 2. Leaching Phase cluster_analysis 3. Analysis Phase cluster_comparison 4. Comparison & Reporting A Wood Specimen Selection & Preparation B Preservative Treatment (e.g., ACQ, CA, MCQ) A->B C Conditioning & Initial Preservative Retention Analysis B->C D Accelerated Leaching (e.g., AWPA E11 Immersion) C->D E Leachate Collection at Predetermined Intervals D->E H Final Wood Analysis (Residual Copper) D->H F Copper Concentration Analysis (e.g., AAS, ICP-MS) E->F G Data Calculation (% Leached, Leaching Rate) F->G I Comparative Data Analysis G->I H->I J Report Generation I->J

Caption: Workflow for a comparative leaching study of wood preservatives.

Discussion of Leaching Characteristics

The transition from older preservatives like Chromated Copper Arsenate (CCA) to newer copper-based systems such as Alkaline Copper Quaternary (ACQ) and Copper Azole (CA) was driven by environmental and health concerns over arsenic and chromium.[2][9] However, these alternative formulations often contain higher concentrations of copper to maintain efficacy.[1]

Studies have indicated that copper leaching is generally highest from ACQ-treated wood.[1] In contrast, micronized copper systems, where fine copper particles are suspended rather than dissolved, tend to exhibit lower percentages of copper leaching.[1][10] This is attributed to the lower water solubility of the micronized copper particles.[11]

The leaching of copper from treated wood is a complex process influenced by factors such as the specific preservative formulation, the fixation chemistry of the copper within the wood structure, and the environmental conditions to which the wood is exposed, including rainfall, soil contact, and the pH of the surrounding media.[9][12] Concerns remain regarding the potential toxicity of leached copper to aquatic organisms.[9]

References

A Comparative Environmental Impact Assessment: Cupric Isononanoate vs. Chromated Copper Arsenate (CCA) Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, chromated copper arsenate (CCA) was the predominant wood preservative, valued for its efficacy against decay and insects. However, rising concerns over the environmental and health impacts of its constituent heavy metals—chromium and arsenic—have spurred the development of alternative preservatives. Among these are copper-based systems, such as cupric isononanoate. This guide provides a detailed comparison of the environmental impacts of CCA and modern copper-based preservatives, with a focus on this compound, to inform researchers, scientists, and drug development professionals.

While specific environmental impact data for this compound is limited in publicly available literature, this guide will draw comparisons based on the broader class of modern copper-based preservatives, such as Alkaline Copper Quaternary (ACQ) and Micronized Copper Azole (MCA), for which more extensive research exists. The environmental fate of isononanoic acid, a component of this compound, will also be considered.

Executive Summary

Chromated Copper Arsenate (CCA) is a highly effective wood preservative containing chromium, copper, and arsenic.[1] Its use has been significantly restricted due to the leaching of these toxic components into the surrounding environment.[2][3] Modern copper-based alternatives, including this compound, have been developed to mitigate the risks associated with arsenic and chromium. These newer formulations, however, often contain higher concentrations of copper, leading to a different set of environmental considerations. While generally considered to have a lower overall environmental and human health risk profile, the increased copper leaching from some alternative preservatives warrants careful evaluation.

Data Presentation: Quantitative Leaching Data

The leaching of active ingredients from treated wood is a primary pathway for environmental contamination. The following tables summarize key findings from studies on CCA and alternative copper-based preservatives.

Table 1: Leaching of Active Ingredients from CCA-Treated Wood

ComponentLeaching Rate/ConcentrationExperimental ConditionsSource
Arsenic (As)3.2 to 13 mg/L (TCLP)Weathered CCA-treated wood[3]
Arsenic (As)100 mg in 1 year (low retention)Field-scale leaching from weathered wood[4]
Chromium (Cr)<40 mg in 1 year (low retention)Field-scale leaching from weathered wood[4]
Copper (Cu)<40 mg in 1 year (low retention)Field-scale leaching from weathered wood[4]
Arsenic (As)0.16% - 0.72% of initial amountSimulated rainfall on commercially treated decking[5]

Table 2: Leaching of Copper from Alternative Copper-Based Preservatives

Preservative TypeCopper Leaching Rate/ConcentrationExperimental ConditionsSource
Alkaline Copper Quat (ACQ)670 mg in 1 yearField-scale leaching from new wood[4][6]
Copper Azole (CA)Generally higher than CCAReview of various studies[7][8]
Micronized CopperTends to leach less than other copper-based preservativesGeneral observation[9]
Copper-Boron8% to 12% of initial amount20 months of rainfall exposure on decks[10]

Experimental Protocols

Understanding the methodologies used to assess the environmental impact of wood preservatives is crucial for interpreting the data.

Leaching Tests

Standardized leaching tests are employed to evaluate the potential for preservative components to migrate from treated wood into the environment.

  • AWPA E11 - Standard Method for Accelerated Evaluation of Preservative Leaching: This laboratory method involves immersing small, treated wood blocks in distilled water for a period of 14 days, with periodic water changes.[2][11] The leachate is then analyzed for the concentration of the preservative components. While widely used, this immersion method can overestimate leaching compared to real-world, above-ground exposure.[12]

  • Toxicity Characteristic Leaching Procedure (TCLP): This method, developed by the U.S. Environmental Protection Agency (EPA), is designed to simulate leaching in a landfill.[3] It involves rotating a sample in an extraction fluid for 18 hours, followed by analysis of the fluid.

  • Simulated Rainfall Leaching: This method aims to more accurately mimic natural weathering. Treated wood samples are subjected to controlled, intermittent "rainfall" in a laboratory setting.[5] The runoff is collected and analyzed. This approach is considered to provide a more realistic assessment of leaching from in-service wood.[4][12]

Ecotoxicity Assessment

Ecotoxicity studies evaluate the potential harm of leached chemicals to non-target organisms in aquatic and terrestrial environments.

  • Aquatic Ecotoxicity Testing: Standardized tests expose aquatic organisms, such as Daphnia magna (water flea) and various fish species, to different concentrations of the leachate or the active chemical.[13] The endpoints measured include mortality (LC50 - lethal concentration for 50% of the population) and effects on reproduction and growth (EC50 - effective concentration for 50% of the population).[14]

  • Soil Ecotoxicity Testing: These tests assess the impact on soil-dwelling organisms like earthworms and microorganisms, as well as on plant germination and growth.[15] Endpoints include mortality, reproduction rates, and biomass reduction.

Mandatory Visualization

Environmental_Impact_Pathway cluster_preservative Wood Preservative cluster_treated_wood Treated Wood Lifecycle cluster_environment Environmental Compartments cluster_impact Ecological Impact CuI This compound InService In-Service Use (e.g., decking, fences) CuI->InService Treatment CCA CCA CCA->InService Treatment Disposal End-of-Life (Landfill/Incineration) InService->Disposal Decommissioning Soil Soil Contamination InService->Soil Leaching Water Water Contamination InService->Water Runoff Disposal->Soil Leaching Air Air Pollution (from incineration) Disposal->Air Combustion TerrestrialToxicity Toxicity to Soil Organisms & Plants Soil->TerrestrialToxicity Exposure HumanHealth Human Health Risk Soil->HumanHealth Ingestion/Dermal AquaticToxicity Toxicity to Aquatic Organisms Water->AquaticToxicity Exposure Water->HumanHealth Ingestion Air->HumanHealth Inhalation

Caption: Environmental impact pathway of wood preservatives.

Discussion and Comparison

Chromated Copper Arsenate (CCA)

The primary environmental concern with CCA-treated wood is the leaching of arsenic and, to a lesser extent, chromium and copper.[2][3] Arsenic is a known human carcinogen, and its accumulation in soil and water poses a significant risk to both ecosystems and human health.[1][16] Studies have shown that even after years of weathering, discarded CCA-treated wood can leach arsenic at concentrations that exceed regulatory limits for hazardous waste.[3] The disposal of CCA-treated wood is also problematic; burning it releases toxic arsenic compounds into the atmosphere.

This compound and Other Copper-Based Alternatives

Modern copper-based preservatives were developed as alternatives to CCA, primarily to eliminate the use of arsenic and chromium. The active ingredient, copper, is a broad-spectrum fungicide and insecticide.[17] Isononanoic acid, the organic component in this compound, is part of a trend towards more sustainable and biodegradable chemicals in various industries.[17][18][19]

The main environmental consideration for these alternatives is the potential for increased copper leaching. Several studies have shown that preservatives like ACQ and copper azole can leach more copper than CCA.[7][8][9] While copper is an essential micronutrient for many organisms, elevated concentrations can be toxic to aquatic life, particularly invertebrates and fish.[20][21][22][23] The toxicity of copper is highly dependent on water chemistry, with bioavailability being a key factor.[22]

Micronized copper technologies have been developed to reduce copper leaching.[9] These formulations use solid copper particles suspended in a liquid carrier, which are then forced into the wood.

Conclusion

The transition from CCA to copper-based preservatives like this compound represents a significant step in reducing the environmental risks associated with treated wood, primarily by eliminating arsenic and chromium. However, the environmental impact of these alternatives is not negligible. The potential for copper leaching and its subsequent effects on aquatic ecosystems must be carefully managed.

For researchers and scientists, the key takeaway is the importance of a comprehensive life cycle assessment when evaluating the environmental performance of any chemical product. While this compound is expected to have a more favorable environmental profile than CCA, a lack of specific, publicly available data highlights the need for further research to fully characterize its leaching behavior and ecotoxicity. Future studies should focus on direct comparative analyses of this compound and other modern preservatives under realistic environmental conditions to provide a clearer picture of their relative impacts.

References

A Comparative Guide to Copper-Based Catalysts for Electrochemical CO2 Reduction

Author: BenchChem Technical Support Team. Date: November 2025

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and promoting a circular carbon economy. Copper-based catalysts have garnered significant attention due to their unique ability to catalyze the formation of multi-carbon products (C2+), such as ethylene and ethanol. This guide provides an objective comparison of the performance of different copper-based catalysts, supported by experimental data, and details the methodologies for key experiments.

Performance Comparison of Copper-Based Catalysts

The catalytic performance of copper-based materials in CO2 electroreduction is highly dependent on their oxidation state, morphology, and crystalline facet. Below is a summary of quantitative data for three commonly studied copper-based catalysts: Copper(I) Oxide (Cu2O), Copper(II) Oxide (CuO), and metallic Copper (Cu). The data is compiled from studies conducted under comparable conditions to facilitate a direct comparison.

CatalystPredominant ProductsMax. Faradaic Efficiency (%)Partial Current Density (mA/cm²)Applied Potential (V vs. RHE)
Cu2O Ethylene (C2H4), Ethanol (C2H5OH)C2H4: ~60%C2H4: ~173-0.52
CuO Ethylene (C2H4), Methane (CH4)C2H4: ~39.8%C2H4: ~6-1.1
Metallic Cu Methane (CH4), Ethylene (C2H4)CH4: ~40%, C2H4: ~30%CH4: ~10, C2H4: ~8-1.0

Note: The performance metrics can vary significantly based on the specific catalyst synthesis method, electrode preparation, electrolyte composition, and reactor design (e.g., H-cell vs. flow cell). The data presented here represents typical or optimized values reported in the literature to highlight the general trends.

Experimental Protocols

Reproducible and comparable results in electrocatalysis hinge on detailed and consistent experimental procedures. The following are methodologies for key experiments in the evaluation of copper-based catalysts for CO2 reduction.

Catalyst Synthesis and Electrode Preparation

1. Synthesis of Cu2O Nanoparticles:

  • Method: A common approach is the chemical reduction of a copper salt.

  • Procedure:

    • Dissolve copper(II) sulfate (CuSO4) in deionized water.

    • Add a reducing agent, such as ascorbic acid or sodium borohydride, dropwise while stirring vigorously.

    • A color change to a reddish-brown precipitate indicates the formation of Cu2O nanoparticles.

    • The nanoparticles are then collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.

2. Synthesis of CuO Nanostructures:

  • Method: Thermal decomposition of a copper precursor is a widely used technique.

  • Procedure:

    • Prepare a solution of a copper precursor, such as copper(II) nitrate or copper(II) acetate.

    • The precursor is then calcined in air at a specific temperature (e.g., 300-500 °C) for several hours.

    • The resulting black powder is the CuO nanostructure.

3. Electrode Preparation:

  • Catalyst Ink Formulation:

    • Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a solution containing a solvent (e.g., a mixture of isopropanol and water) and a binder (e.g., Nafion® solution).

    • Sonication is typically used to ensure a homogeneous dispersion.

  • Deposition on Gas Diffusion Layer (GDL):

    • The catalyst ink is drop-casted or spray-coated onto a GDL (e.g., carbon paper) to a desired loading.

    • The electrode is then dried in an oven or under vacuum to remove the solvent.

Electrochemical Measurements

1. Electrochemical Cell Setup:

  • H-type Cell: A two-compartment cell separated by an ion-exchange membrane (e.g., Nafion®). The working electrode (catalyst-coated GDL), counter electrode (e.g., platinum foil), and reference electrode (e.g., Ag/AgCl) are placed in their respective compartments filled with an electrolyte (e.g., 0.1 M KHCO3).

  • Flow Cell: A more advanced setup that allows for continuous electrolyte and gas flow, which can enhance mass transport and achieve higher current densities.

2. CO2 Reduction Electrolysis:

  • Electrolyte Saturation: The electrolyte is purged with CO2 for at least 30 minutes prior to the experiment to ensure saturation.

  • Chronoamperometry: A constant potential is applied to the working electrode for a set duration (e.g., 1-2 hours) to drive the CO2 reduction reaction.

  • Product Analysis:

    • Gaseous Products (e.g., CH4, C2H4, CO, H2): The outlet gas stream from the electrochemical cell is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

    • Liquid Products (e.g., C2H5OH, HCOOH): The electrolyte is collected after the experiment and analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

3. Determination of Faradaic Efficiency (FE):

  • The Faradaic efficiency for a specific product is the percentage of the total charge passed that is used to form that product.

  • Formula for Gaseous Products: FE (%) = (moles of product × n × F) / (Total Charge) × 100 where 'n' is the number of electrons transferred to form one molecule of the product and 'F' is the Faraday constant (96485 C/mol). The moles of the gaseous product are determined from the GC analysis and the gas flow rate.[1][2]

  • Formula for Liquid Products: The moles of the liquid product are quantified from the NMR or HPLC analysis of the electrolyte.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the electrochemical performance of a copper-based catalyst for CO2 reduction.

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical Testing cluster_analysis Product Analysis & Evaluation synthesis Catalyst Synthesis (e.g., Cu2O, CuO) ink Catalyst Ink Formulation synthesis->ink deposition Deposition on GDL ink->deposition setup Electrochemical Cell Setup (H-cell/Flow cell) deposition->setup electrolysis CO2 Electrolysis (Chronoamperometry) setup->electrolysis gc Gas Chromatography (Gaseous Products) electrolysis->gc nmr NMR/HPLC (Liquid Products) electrolysis->nmr fe Faradaic Efficiency Calculation gc->fe nmr->fe perf Performance Comparison fe->perf reaction_pathway cluster_surface Catalyst Surface CO2 CO2 (gas) CO2_ads *CO2 CO2->CO2_ads COOH *COOH CO2_ads->COOH + H+ + e- CO *CO COOH->CO + H+ + e- CHO *CHO CO->CHO + H+ + e- CO_dimer *CO Dimerization CO->CO_dimer C-C Coupling (favored on Cu(100)) CH2O *CH2O CHO->CH2O + H+ + e- CH3O *CH3O CH2O->CH3O + H+ + e- CH4 CH4 (gas) CH3O->CH4 + H+ + e- C2H4_path ... -> C2H4 (gas) CO_dimer->C2H4_path

References

Safety Operating Guide

Proper Disposal of Cupric Isononanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the proper disposal of cupric isononanoate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound, as a copper-containing compound, presents potential environmental hazards, primarily due to the ecotoxicity of the cupric ion. Proper disposal is not merely a recommendation but a requirement to prevent contamination of aquatic ecosystems and ensure a safe working environment. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways. For dry spills, carefully sweep up the material and place it in a designated, labeled waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.[1] It is crucial to never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • This compound should be treated as a hazardous waste due to its copper content, which is toxic to aquatic life.[2]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Waste Segregation and Storage:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or bases.[3]

  • Waste Treatment (if applicable and permitted):

    • For solutions of this compound, precipitation of the copper may be a viable pre-treatment option, if permitted by your local regulations and performed by trained personnel. This typically involves adjusting the pH to precipitate copper hydroxide.

    • Note: Any chemical treatment of hazardous waste requires a thorough understanding of the chemical reactions involved and may be subject to specific regulations. Always consult with your EHS department before attempting any neutralization or treatment.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.

Quantitative Data Summary

For laboratories handling various copper compounds, the following table summarizes key hazard information. This data is indicative of the general hazards associated with copper compounds and should be used for comparative purposes.

Chemical CompoundCAS NumberPrimary HazardsAquatic Toxicity
This compound 72915-82-3Harmful if swallowed, Skin/eye irritantVery toxic to aquatic life
Copper (II) Acetate 142-71-2Harmful if swallowed, Causes severe skin burns and eye damageVery toxic to aquatic life
Cupric Nitrate 10031-43-3Oxidizer, Harmful if swallowed, Causes severe skin and eye damageVery toxic to aquatic life
Copper (II) Sulfate 7758-98-7Harmful if swallowed, Causes serious eye irritationVery toxic to aquatic life

Note: The hazard information for this compound is based on the general hazards of copper compounds and available data. Always refer to the specific SDS for the product in use.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal Procedure A Consult SDS for this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Collect Waste in a Designated, Labeled Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Classify as Hazardous Waste F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Complete Hazardous Waste Manifest H->I J Transfer to Authorized Personnel I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

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